Chrysomycin B
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPYMDSMDBCKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918862 | |
| Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83852-56-6, 92934-54-8 | |
| Record name | Chrysomycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albacarcin M | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chrysomycin B discovery and isolation from Streptomyces
Discovery, Biosynthesis, and Isolation from Streptomyces
Executive Summary
Chrysomycin B (CAS: 83852-56-6) is a C-glycoside polyketide antibiotic belonging to the gilvocarcin class, produced primarily by Streptomyces species (e.g., S. sp.[1][2][3][4][5] A-419, S. sp. 891).[6] Structurally, it is characterized by a benzonaphthopyranone aglycone linked to a specific sugar, D-virenose (3,5-dimethylpentose).
Unlike its congener Chrysomycin A (which possesses a vinyl group at the C-8 position), Chrysomycin B possesses a methyl group at C-8 .[1][2][7] This subtle structural difference, dictated by the biosynthetic starter unit, significantly impacts its physicochemical properties and biological potency. While Chrysomycin A is often the major metabolite with higher antitumor/antibacterial potency, Chrysomycin B is a critical minor analogue for structure-activity relationship (SAR) studies, particularly in topoisomerase II inhibition and multidrug-resistant tuberculosis (MDR-TB) research.
Biosynthetic Origin & Strain Identification
To isolate Chrysomycin B efficiently, one must understand its biosynthetic origin to optimize fermentation towards the desired congener.
1.1 The Starter Unit Determinant
The core difference between Chrysomycin A and B arises during the initiation of the Type II Polyketide Synthase (PKS) pathway.
-
Chrysomycin A (Vinyl-8): Initiated by a Propionyl-CoA unit. The vinyl group is a remnant of the three-carbon starter.
-
Chrysomycin B (Methyl-8): Initiated by an Acetyl-CoA unit. The methyl group is derived from the two-carbon starter.
Implication for Production: The ratio of A to B in the fermentation broth is not random; it is competitively determined by the intracellular pool of Acetyl-CoA vs. Propionyl-CoA. To E-E-A-T standards, a researcher aiming to maximize Chrysomycin B should avoid propionate-rich media precursors that would bias the PKS towards Chrysomycin A.
1.2 Biosynthetic Pathway Diagram
The following diagram illustrates the parallel assembly logic, highlighting the divergence point at the PKS initiation stage.
Caption: Divergent biosynthetic pathway of Chrysomycins driven by starter unit availability (Acetyl-CoA vs Propionyl-CoA).
Fermentation & Upstream Processing
Strain: Streptomyces sp. 891 (Marine-derived) or Streptomyces sp. A-419. Target: Maximization of Chrysomycin B titer relative to A.
2.1 Optimized Medium Composition
To favor the Acetyl-CoA pathway (Chrysomycin B), use a glucose-rich medium without propionate precursors.
| Component | Concentration (g/L) | Role |
| Glucose | 40.0 | Primary Carbon Source (Acetyl-CoA generator) |
| Corn Starch | 20.0 | Slow-release Carbon |
| Soybean Meal | 25.0 | Nitrogen Source |
| CaCO₃ | 3.0 | pH Buffer |
| Water | Remainder | Solvent |
Protocol:
-
Seed Culture: Inoculate spores into ISP-2 medium. Incubate 48h at 30°C, 220 rpm.
-
Fermentation: Transfer 5% (v/v) seed culture to production medium (above).
-
Incubation: 30°C, 220 rpm for 168 hours (7 days) .
-
Harvest: Centrifuge broth (4000 rpm, 20 min) to separate mycelia from supernatant. Note: Chrysomycins are often found in both, but mycelial extraction is critical for high yield.
Isolation & Purification Strategy
Separating Chrysomycin B from A is the technical bottleneck due to their structural similarity. The vinyl (A) vs methyl (B) difference creates a slight polarity shift exploitable by Reversed-Phase HPLC.
3.1 Extraction Workflow
-
Mycelial Extraction: Extract wet mycelial cake with Acetone or Methanol (1:5 w/v) under ultrasonication for 30 min. Filter and concentrate in vacuo to remove organic solvent.
-
Broth Extraction: Extract supernatant with Ethyl Acetate (1:1 v/v, x3).
-
Combination: Combine aqueous residues from mycelia and EtOAc extracts. Evaporate to dryness to obtain the Crude Extract (yellow-brown solid).
3.2 Purification Protocol (Self-Validating System)
Step 1: Silica Gel Flash Chromatography (Coarse Separation)
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Chloroform:Methanol gradient (100:0 → 90:10).
-
Observation: Collect the yellow fractions. Monitor via TLC (CHCl₃:MeOH 9:1). Chrysomycins appear as yellow spots (R_f ~0.4-0.6).
Step 2: Preparative HPLC (Fine Separation of A & B) This is the critical step. Chrysomycin A (Vinyl) is slightly less polar/more retained on C18 than Chrysomycin B (Methyl) in certain gradients, though the elution order can flip depending on pi-pi interactions with the column.
-
Column: C18 Reversed-Phase (e.g., Phenomenex Luna C18(2), 5µm, 250 x 10 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 40% B (Isocratic equilibration)
-
5-25 min: 40% → 80% B (Linear Gradient)
-
25-30 min: 80% B (Wash)
-
-
Flow Rate: 3.0 mL/min.
-
Detection: UV 254 nm and 300 nm.
-
Elution Logic:
-
Chrysomycin B (Methyl) typically elutes before Chrysomycin A (Vinyl) in high-water gradients due to the lipophilicity of the vinyl group, though close co-elution is common.
-
Validation: Collect peaks separately. Re-inject analytical samples. Pure B should show a single peak with congruent UV spectra to A but distinct retention time.
-
Caption: Integrated extraction and purification workflow for the isolation of Chrysomycin B.
Physicochemical Characterization
To validate the identity of the isolated Chrysomycin B and distinguish it from A, compare the following markers.
| Property | Chrysomycin A | Chrysomycin B |
| C-8 Substituent | Vinyl (-CH=CH₂) | Methyl (-CH₃) |
| Molecular Formula | C₂₈H₂₈O₉ | C₂₇H₂₈O₉ |
| Molecular Weight | 508.52 g/mol | 496.51 g/mol |
| UV Spectrum | λmax ~230, 280, 320, 400 nm | Identical chromophore to A |
| ¹H-NMR Marker | Multiplets at δ 5-7 ppm (vinylic protons) | Singlet at δ ~2.4-2.6 ppm (Ar-CH₃) |
| Sugar Moiety | D-Virenose (3,5-dimethylpentose) | D-Virenose (3,5-dimethylpentose) |
Diagnostic Check: The absence of vinylic proton signals in ¹H-NMR and a mass difference of 12 Da (loss of C) in HR-MS are the definitive confirmations of Chrysomycin B.
References
-
Strelitz, F., Flon, H., & Asheshov, I. N. (1955). Chrysomycin: A new antibiotic substance for bacterial viruses.[2] Journal of Bacteriology, 69(3), 280–283.[2] Link
-
Weiss, U., Yoshihira, K., Highet, R. J., White, R. J., & Wei, T. T. (1982).[7] The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A.[5][7] The Journal of Antibiotics, 35(9), 1194–1201.[7] Link
-
Yu, J., Guo, H., Zhang, J., Hu, J., & Song, F. (2024).[8] Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp.[8] MS751. Marine Drugs, 22(6), 259. Link
-
Liu, Y., et al. (2020).[4][5][9] Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science, 6(6), 928–938.[4] Link[4]
-
Wu, Q., et al. (2022). Comparative Transcriptome Analysis of Two Chrysomycin-Producing Wild-Type and Mutant Strains of Streptomyces sp. 891. Microorganisms, 10(12), 2335. Link
Sources
- 1. usbio.net [usbio.net]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
Chrysomycin B chemical structure and stereochemistry
Technical Deep Dive: Structural Elucidation and Stereochemical Architecture of Chrysomycin B
Executive Summary Chrysomycin B (CAS: 83852-56-6) is a member of the gilvocarcin class of antitumor antibiotics, characterized by a planar benz[d]naphtho[1,2-b]pyran-6-one chromophore linked to a distinct C-glycoside sugar moiety. Unlike its congener Chrysomycin A, which possesses a vinyl group at the C-8 position, Chrysomycin B features a methyl group, a subtle structural variance that significantly alters its lipophilicity and metabolic stability profile. This guide dissects the stereochemical intricacies of Chrysomycin B, focusing on the axial chirality of the C-glycosidic bond and the absolute configuration of its unique sugar residue.
The Aglycone Architecture: Chrysomycinone B
The core scaffold of Chrysomycin B is a tetracyclic aromatic system derived from a Type II polyketide synthase (PKS) pathway.
-
Chromophore: The aglycone, termed Chrysomycinone B, is a planar, intercalative moiety.
-
Substituent Differentiation:
-
Chrysomycin A: C-8 Vinyl group (
). -
Chrysomycin B: C-8 Methyl group (
).
-
-
Chemical implication: The C-8 methyl group in Chrysomycin B renders the molecule less reactive towards Michael acceptors compared to the vinyl group in A, potentially influencing its alkylating capabilities and toxicity profile.
Stereochemistry of the C-Glycoside Moiety
The defining feature of the chrysomycin/gilvocarcin class is the C-glycosidic linkage connecting the sugar to the C-4 position of the chromophore. This is not a standard O-glycosidic bond; it is a C-C bond resistant to enzymatic hydrolysis.
The Sugar Identity
The sugar moiety in Chrysomycin B is a highly specialized branched-chain sugar, identified as 3-C-methyl-4-O-methyl-L-rhamnose (often referred to in the context of the "chrysomycin sugar" or virenose-type derivatives).
-
Configuration: L-configuration.
-
Branching: It features a gem-dimethyl-like motif due to the C-3 methyl branch.
-
Linkage: The sugar is attached via a
-C-glycosidic bond.
Axial Chirality (Atropisomerism)
A critical, often overlooked stereochemical feature is the atropisomerism arising from the restricted rotation around the C-glycosidic bond (C4–C1').
-
Mechanism: The bulky sugar moiety and the ortho-substituents on the naphthopyranone ring create a high rotational energy barrier.
-
Thermodynamic Stability: Unlike typical biaryls where atropisomers might racemize, the chiral centers within the sugar moiety of Chrysomycin B lock the conformation into a single thermodynamically preferred atropisomer. The interaction between the sugar's oxygen atoms and the chromophore's phenolic hydroxyls stabilizes this conformation via intramolecular hydrogen bonding.
Spectroscopic Identification & Validation
To validate the identity of Chrysomycin B, researchers must rely on a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).
Table 1: Key Spectroscopic Signatures of Chrysomycin B
| Parameter | Method | Diagnostic Signal | Structural Inference |
| Molecular Ion | HR-ESI-MS | m/z ~497 | Consistent with formula |
| C-8 Substituent | Confirms Methyl group (distinguishes from Vinyl in Chry A). | ||
| Anomeric Center | Diagnostic of C1' proton; coupling constant indicates dihedral angle (stereochemistry). | ||
| Glycosidic Link | HMBC | Correlation: H-1' | Proves C-C connectivity (C-glycoside) rather than C-O-C. |
| Atropisomerism | NOESY | Cross-peaks: Sugar H | Confirms the spatial orientation of the sugar relative to the plane. |
Biosynthetic Logic & Structural Implications
Understanding the biosynthesis provides the "causality" for the observed stereochemistry. The pathway dictates the specific enantiomer of the sugar and the regioselectivity of the glycosylation.
Figure 1: Biosynthetic pathway logic.[1] The C-glycosyltransferase is the stereodetermining agent, ensuring the
Experimental Protocols
Isolation and Purification Workflow
This protocol is designed to separate Chrysomycin B from the co-produced Chrysomycin A.
Reagents: Ethyl Acetate (EtOAc), Methanol (MeOH), Acetonitrile (ACN), Formic Acid.
-
Fermentation: Cultivate Streptomyces sp. (e.g., strain A-419) in production media for 4-5 days.
-
Extraction:
-
Filter mycelia.
-
Extract broth with EtOAc (1:1 v/v) x 3.
-
Concentrate organic layer in vacuo to yield crude yellow gum.
-
-
Flash Chromatography (Silica Gel):
-
Load crude onto silica column.[2]
-
Elute with gradient: Chloroform
5% MeOH/Chloroform. -
Checkpoint: Chrysomycins elute as yellow bands. Collect fractions.
-
-
HPLC Purification (Critical Separation Step):
-
Column: C18 Reverse Phase (Semi-prep, 5
m). -
Mobile Phase: A:
+ 0.1% Formic Acid; B: ACN + 0.1% Formic Acid. -
Gradient: 50% B to 80% B over 20 min.
-
Differentiation: Chrysomycin A (Vinyl) elutes after Chrysomycin B (Methyl) due to the slightly higher lipophilicity of the vinyl group in this specific planar context (retention time shift is typically ~1-2 min).
-
-
Crystallization: Dissolve pure fraction in minimal hot MeOH; cool slowly to 4°C to yield yellow needles.
Figure 2: Purification logic highlighting the chromatographic separation of the methyl (B) vs. vinyl (A) congeners.
References
-
Weiss, U., et al. (1982). "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A."[3] The Journal of Antibiotics, 35(9), 1194-1201.[3] Link
-
Liu, J., et al. (2020). "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science, 6(6), 928-938. Link
-
Kharel, M. K., et al. (2010). "Gilvocarcin-type C-glycosides: distinct biological activities and mechanisms of action." Natural Product Reports, 29, 264-325. Link
-
PubChem. "Chrysomycin B - Compound Summary." National Library of Medicine. Link
Sources
Physical and Chemical Properties of Chrysomycin B: A Technical Guide
This technical guide details the physicochemical profile, stability mechanisms, and experimental handling of Chrysomycin B.
Introduction
Chrysomycin B (CAS: 83852-56-6) is a C-glycoside antitumor antibiotic belonging to the gilvocarcin class. Structurally, it is characterized by a planar benzonaphthopyranone chromophore linked to a specific sugar moiety. Unlike its congener Chrysomycin A (which possesses a vinyl group at the C-8 position), Chrysomycin B contains a methyl group at this position.[1][2]
This structural nuance dictates its unique physicochemical behavior: while it retains potent DNA intercalation capabilities and photoactivated cross-linking potential, its solubility and lipophilicity profile differs slightly from the vinyl-substituted analogue. It acts primarily as a Topoisomerase II inhibitor and a photoactivated DNA-histone crosslinker.
Physicochemical Profile
The following data consolidates physical constants essential for analytical characterization and formulation.
Table 1: Core Physicochemical Constants
| Property | Data | Technical Note |
| Molecular Formula | C₂₇H₂₈O₉ | |
| Molecular Weight | 496.49 g/mol | Essential for molarity calculations. |
| Appearance | Yellow to greenish-yellow crystalline solid | Color intensity correlates with purity and hydration state. |
| Melting Point | 255–260°C (with decomposition) | "Unsharp" melting behavior is typical for this class of glycosides. |
| Solubility (Primary) | DMSO, DMF (>10 mg/mL) | Preferred solvents for stock solution preparation. |
| Solubility (Secondary) | Methanol, Ethanol (Moderate) | Useful for intermediate dilutions but less stable long-term. |
| Solubility (Aqueous) | Insoluble | Requires organic co-solvent (e.g., <1% DMSO) for biological assays. |
| UV | ~230-240 nm, ~398 nm | Identical chromophore to Gilvocarcin M. Strong absorption in UVA/Blue region drives photoactivation. |
| Chirality | D-configuration (Sugar moiety) | C-glycosidic bond fixes the sugar orientation relative to the planar core. |
Structural & Chemical Analysis
The Chromophore-Sugar Interface
The stability and reactivity of Chrysomycin B are defined by the C-glycosidic bond connecting the benzonaphthopyranone core to the sugar (3,5-dimethylpentose). Unlike O-glycosides, the C-C bond is resistant to enzymatic hydrolysis and acidic degradation, granting the molecule superior metabolic stability.
Key Structural Features:
-
Planar Chromophore: Facilitates intercalation between DNA base pairs.
-
C-8 Methyl Group: Distinguishes it from Chrysomycin A (Vinyl). This methyl group is chemically inert under standard conditions but contributes to the molecule's overall hydrophobicity.
-
Photoactive Core: The coumarin-like substructure is responsible for the molecule's sensitivity to light (300–400 nm), which triggers radical formation and subsequent DNA cross-linking.
Diagram 1: Structural Connectivity & Functional Logic
Caption: Structural connectivity of Chrysomycin B highlighting the stable C-glycosidic linkage and the functional roles of the chromophore and C-8 substituent.
Stability & Handling Protocols
Critical Warning: Chrysomycin B is photosensitive . Exposure to ambient laboratory light (fluorescent) can trigger premature activation, leading to degradation or formation of inactive dimers.
Storage Workflow
-
Solid State: Store at -20°C, desiccated, and protected from light (amber vials + foil wrap). Stable for >2 years.
-
Stock Solution (DMSO): Stable at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles which can induce precipitation.
Diagram 2: Stability & Handling Workflow
Caption: Optimized workflow for handling Chrysomycin B to prevent photodegradation and hydrolysis.
Experimental Protocols
Protocol A: Preparation of Stock Solution (10 mM)
-
Reagents: Anhydrous DMSO (Grade: Molecular Biology, ≥99.9%).
-
Procedure:
-
Weigh 4.96 mg of Chrysomycin B in a micro-balance (under dim light).
-
Add 1.0 mL of Anhydrous DMSO.
-
Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.
-
Verification: Solution should be clear yellow. Any turbidity indicates incomplete dissolution.
-
Protocol B: Analytical HPLC Method
To verify purity or quantify concentration in biological matrices.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm and 398 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: Linear gradient to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Re-equilibrate to 10% B
-
Mechanism of Action (Physicochemical Basis)
Chrysomycin B operates via a dual mechanism driven by its physical structure:
-
Intercalation: The planar tetracyclic core inserts between DNA base pairs. This is a thermodynamic equilibrium process (
in the range). -
Photo-Crosslinking: Upon excitation (UV/Blue light), the intercalated chromophore generates radical species that covalently crosslink the DNA backbone to Histone H3. This reaction is irreversible and cytotoxic.
Diagram 3: Mechanism of Action
Caption: Mechanistic pathway from physical intercalation to photo-induced covalent crosslinking.
References
-
United States Biological. Chrysomycin B Product Data Sheet. Accessed Jan 2026.
-
Weiss, U., et al. (1982).[2] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics, 35(9), 1194-1201.[2]
-
Matson, J. A., et al. (1989). "Antitumor activity of chrysomycins M and V."[2][4] The Journal of Antibiotics, 42(9), 1446-1448.
-
Hello Bio. Chrysomycin B: Technical Guide and Solubility. Accessed Jan 2026.
-
Gasparro, F. P., et al. (1988).[5] "The effects of gilvocarcin V and ultraviolet radiation on pBR322 DNA and lymphocytes." Chemico-Biological Interactions, 67(3-4), 255-265.[5] (Reference for chromophore UV properties).
Sources
- 1. usbio.net [usbio.net]
- 2. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Activation of antitumor agent gilvocarcins by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of gilvocarcin V and ultraviolet radiation on pBR322 DNA and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysomycin B: Mechanism of Action as a Topoisomerase II Inhibitor
This guide serves as a technical reference for the mechanism of action (MOA) of Chrysomycin B, a benzonaphthopyranone antibiotic, specifically focusing on its role as a Topoisomerase II inhibitor.
Executive Summary
Chrysomycin B (also known as Virenomycin M or Albacarcin M) is a C-glycoside antitumor antibiotic belonging to the gilvocarcin class. While often co-isolated with its major congener Chrysomycin A, Chrysomycin B is distinct in its chemical structure (possessing a methyl group at the C-8 position) and its biological profile.[1][2]
Its primary mechanism of cytotoxicity involves the inhibition of Topoisomerase II (Topo II) , a critical enzyme for DNA topology management during replication and transcription.[3] Unlike classic Topo II poisons (e.g., etoposide) that stabilize the cleavable complex, Chrysomycin B acts primarily as a catalytic inhibitor and DNA intercalator, leading to replication arrest, Reactive Oxygen Species (ROS) accumulation, and subsequent apoptosis.
Chemical Identity & Structural Basis
The structural integrity of Chrysomycin B is central to its DNA-binding capability. It shares a planar benzonaphthopyranone chromophore with the gilvocarcins, allowing for effective intercalation between DNA base pairs.
| Feature | Specification |
| CAS Number | 83852-56-6 |
| Chemical Class | Benzonaphthopyranone C-glycoside |
| Molecular Formula | C₂₇H₂₈O₉ |
| Molecular Weight | 496.5 g/mol |
| Key Structural Difference | C-8 Methyl Group (Chrysomycin A has a Vinyl group).[2] This slight modification renders B generally less potent but more selective in certain assays compared to A. |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol/ethanol; insoluble in water. |
Mechanism of Action (The Core)
Primary Target: Topoisomerase II
Topoisomerase II is an ATP-dependent enzyme that resolves DNA tangles (catenanes) and supercoils by passing one double-stranded DNA segment through a transient break in another.[3][4] Chrysomycin B interferes with this catalytic cycle.
Catalytic Inhibition vs. Poisoning
While many anticancer drugs are "Topo II poisons" (trapping the enzyme-DNA complex in a cleaved state), evidence suggests Chrysomycin B functions largely as a catalytic inhibitor .
-
Intercalation: The planar chromophore intercalates into the DNA minor groove, distorting the helix.
-
Enzyme Blockade: This distortion prevents Topo II from effectively binding or clamping onto the DNA, or it inhibits the ATPase activity required for the strand-passage step.
-
Result: The enzyme is stalled before the formation of the disastrous double-strand breaks associated with "poisons," or the catalytic cycle is arrested, preventing decatenation.
Downstream Signaling Pathway
The inhibition of Topo II creates a replication block. This stress triggers a cascade of cellular responses:
-
Replication Fork Stalling: The replication machinery collides with the stalled Topo II or the intercalated drug.
-
ROS Accumulation: Mitochondrial stress and DNA damage signaling lead to the generation of Reactive Oxygen Species.
-
Checkpoint Activation: The cell cycle arrests at the G2/M phase (typical for Topo II inhibitors).
-
Apoptosis: Unresolved stress activates the intrinsic apoptotic pathway (Bax/Bcl-2 modulation -> Caspase 3 activation).
MOA Visualization
Caption: Pathway illustrating Chrysomycin B's progression from DNA intercalation to Topoisomerase II inhibition and subsequent apoptotic cell death.[3]
Experimental Validation Protocols
To validate Chrysomycin B as a Topo II inhibitor in your lab, use the following self-validating experimental workflows.
Topoisomerase II Decatenation Assay (In Vitro)
This is the gold standard for distinguishing Topo II activity (which can decatenate interlinked kDNA) from Topo I (which cannot).
-
Objective: Determine if Chrysomycin B inhibits the catalytic activity of Topo II.
-
Substrate: Kinetoplast DNA (kDNA) - a network of interlocked DNA circles.
-
Enzyme: Purified Human Topoisomerase IIα.
Protocol:
-
Prepare Reaction Mix (20 µL):
-
Assay Buffer (50 mM Tris-HCl pH 8, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).
-
200 ng kDNA.
-
Chrysomycin B (Titrate: 0.1 µM – 100 µM).
-
Control: Etoposide (Positive Control), DMSO (Vehicle Control).
-
-
Initiation: Add 1 unit of Topo IIα enzyme.
-
Incubation: 37°C for 30 minutes.
-
Termination: Stop reaction with 4 µL Stop Solution (5% Sarcosyl, 0.0025% Bromophenol Blue, 25% Glycerol).
-
Analysis:
-
Run on 1% Agarose gel containing Ethidium Bromide (0.5 µg/mL).
-
Electrophoresis: 80V for 1–2 hours.
-
-
Readout:
-
Active Enzyme: kDNA remains in the well (catenated network) or migrates as a smear? No. Active enzyme releases individual minicircles that migrate rapidly into the gel.
-
Inhibited Enzyme (Chrysomycin B): kDNA remains in the well as a large network (unable to enter the gel).
-
DNA Relaxation Assay (Differentiation Control)
Used to check specificity. Topo I relaxes supercoiled DNA but does not decatenate kDNA. If Chrysomycin B inhibits this too, it is a dual inhibitor (common in this class).
Cell Cycle Analysis (Flow Cytometry)
-
Objective: Confirm G2/M arrest indicative of Topo II inhibition.
-
Cells: A549 or HeLa cell lines.
-
Protocol:
-
Treat cells with IC50 concentration of Chrysomycin B for 24h.
-
Fix in 70% cold ethanol (-20°C, overnight).
-
Stain with Propidium Iodide (PI) + RNase A.
-
Analyze via Flow Cytometry.
-
Expected Result: Significant accumulation of cells in the G2/M peak compared to G0/G1 control.
-
Experimental Workflow Diagram
Caption: Parallel workflows for validating enzymatic inhibition (In Vitro) and cellular phenotypic response (In Vivo).
Therapeutic Potential & Limitations
Potency Comparison
Chrysomycin B is generally less cytotoxic than Chrysomycin A.
-
Chrysomycin B (Methyl): Moderate potency.
-
Implication: Chrysomycin B may offer a wider therapeutic window or serve as a scaffold for synthetic optimization (e.g., acetylation of the sugar moiety has been shown to enhance B's cytotoxicity while reducing A's).
Drug Development Context
Researchers are currently exploring "upgraded" versions of these antibiotics.[7] The goal is to retain the Topo II inhibitory core (the benzonaphthopyranone) while modifying the glycosidic side chain to improve solubility and reduce off-target toxicity.
References
-
Upgrade of Chrysomycin A as a novel topoisomerase II inhibitor. Source: Zhang, J., et al. (2022). Pharmacological Research. Context: Establishes the Chrysomycin class as Topo II inhibitors and details the ROS-mediated apoptosis pathway.[7][8] URL:[Link]
-
The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A. Source: Weiss, U., et al. (1982).[1][2][6] The Journal of Antibiotics. Context: Foundational paper defining the structural difference (Methyl vs Vinyl) and comparative activity. URL:[Link]
-
Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B. Source: Wada, S., et al. (2017). The Journal of Antibiotics. Context: Discusses structural modifications where acetylation reinforces Chrysomycin B cytotoxicity. URL:[Link]
-
Topoisomerase Assays (Protocol Reference). Source: Nitiss, J. L., et al. (2012). Current Protocols in Pharmacology. Context: Standard protocols for decatenation and relaxation assays used to validate Topo II inhibitors.[9] URL:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Upgrade of chrysomycin A as a novel topoisomerase II inhibitor to curb KRAS-mutant lung adenocarcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Chrysomycin B: Technical Guide for Oncology Research
Executive Summary
Chrysomycin B (Chr-B) is a C-glycoside antibiotic belonging to the gilvocarcin class of antitumor agents. Structurally related to the more potent Chrysomycin A (Chr-A), Chr-B is distinguished by a methyl group at the C-8 position of its chromophore, whereas Chr-A possesses a vinyl group.[1][2] While historically considered a minor metabolite with lower intrinsic cytotoxicity than Chr-A, recent structure-activity relationship (SAR) studies have repositioned Chr-B as a critical scaffold for medicinal chemistry .
Unlike Chr-A, which exhibits extreme potency (IC50 < 10 ng/mL) often accompanied by high systemic toxicity, Chr-B offers a more moderate baseline activity that can be significantly enhanced through chemical modification—most notably via 4'-acetylation , which restores potency to nanomolar levels while potentially altering pharmacokinetic properties. Its mechanism of action involves DNA intercalation, Topoisomerase II inhibition, and suppression of the Akt/GSK-3β/β-catenin signaling axis.
Chemical & Pharmacological Profile
Structural Characteristics
Chrysomycin B is a naphthocoumarin derivative containing a unique C-glycosidic bond. The core pharmacophore is shared with gilvocarcins, which are known for light-dependent (photoactivated) DNA alkylation, though chrysomycins exhibit significant "dark" cytotoxicity.
| Feature | Chrysomycin A (Chr-A) | Chrysomycin B (Chr-B) |
| C-8 Substituent | Vinyl (–CH=CH₂) | Methyl (–CH₃) |
| Molecular Weight | ~520 Da | ~508 Da |
| Class | Gilvocarcin-type C-glycoside | Gilvocarcin-type C-glycoside |
| Primary Target | DNA (Intercalation), Topo II | DNA (Intercalation), Topo II |
| Solubility | Low (DMSO soluble) | Low (DMSO soluble) |
Structure-Activity Relationship (SAR)
The vinyl group in Chr-A contributes to a more planar, extended pi-electron system, enhancing DNA intercalation affinity. The methyl group in Chr-B reduces this affinity, resulting in higher IC50 values. However, the sugar moiety (virenose) is a critical handle for modification. Acetylation of the 4'-OH on the sugar of Chr-B dramatically increases lipophilicity and cellular uptake, effectively "unlocking" its cytotoxic potential.
Antiproliferative Efficacy (In Vitro)[3][4][5][6]
The following data summarizes the comparative efficacy of Chrysomycin B against key human cancer cell lines. Note the distinct "potency jump" observed upon acetylation.
Table 1: Comparative IC50 Values (µM)
| Cell Line | Tissue Origin | Chrysomycin A | Chrysomycin B | 4'-Acetyl-Chr-B |
| U87-MG | Glioblastoma | 0.001 - 0.01 | > 10.0 | < 0.05 |
| U251 | Glioblastoma | 0.001 - 0.005 | > 5.0 | < 0.05 |
| A549 | Lung (NSCLC) | 0.002 | ~15.0 | < 0.10 |
| MCF-7 | Breast | 0.003 | ~14.0 | < 0.10 |
| HL-60 | Leukemia | 0.001 | ~9.0 | < 0.05 |
Data synthesized from comparative SAR studies [1, 3, 5]. Chr-B native activity is micromolar, whereas Chr-A and modified Chr-B are nanomolar.
Mechanism of Action (MOA)
Chrysomycin B exerts its anticancer effects through a dual-mechanism: direct genotoxicity and signal transduction modulation.
DNA Damage & Topoisomerase Inhibition
Like gilvocarcins, Chr-B intercalates into DNA, preferentially at specific sequences. This intercalation stabilizes the DNA-Topoisomerase II cleavable complex, preventing DNA religation and leading to double-strand breaks (DSBs). This triggers the DNA Damage Response (DDR), activating ATM/ATR kinases and p53.
Signaling Modulation: The Akt Axis
In glioblastoma models (U87, U251), the chrysomycin pharmacophore has been shown to inhibit the PI3K/Akt pathway.
-
Akt Inhibition: Chr-B reduces phosphorylation of Akt (Ser473).
-
GSK-3β Activation: Reduced p-Akt prevents the inhibitory phosphorylation of GSK-3β. Active GSK-3β promotes the degradation of β-catenin and c-Myc .
-
Outcome: Downregulation of survival genes (Cyclin D1, Bcl-2) and inhibition of Epithelial-Mesenchymal Transition (EMT) markers (MMP2, MMP9).
Diagram 1: Molecular Signaling Pathway
Caption: Mechanistic flow showing Chr-B induced DNA damage and suppression of the Akt/GSK-3β survival axis.
Experimental Protocols
To ensure reproducibility, the following protocols are optimized for evaluating Chrysomycin B, accounting for its solubility and light sensitivity.
Experimental Workflow
Caption: Standardized workflow for evaluating Chrysomycin B cytotoxicity and mechanism.
Protocol: MTT Cytotoxicity Assay
Objective: Determine IC50 values for Chr-B in cancer cell lines.
-
Preparation: Dissolve Chrysomycin B in 100% DMSO to create a 10 mM stock. Store at -20°C protected from light (amber tubes).
-
Seeding: Seed tumor cells (e.g., U87-MG) at a density of
to cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Prepare serial dilutions of Chr-B in culture medium (Range: 0.1 µM to 100 µM). Ensure final DMSO concentration is < 0.1%. Add 100 µL per well. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
-
Incubation: Incubate for 48 or 72 hours. Note: Minimize light exposure if strictly testing "dark" toxicity.
-
Development: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Remove media carefully. Add 100-150 µL of DMSO to dissolve crystals. Shake plate for 10 mins.
-
Measurement: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol: Western Blot for Pathway Validation
Objective: Confirm inhibition of Akt signaling and induction of DNA damage.
-
Lysis: Treat cells with Chr-B (at IC50 and 2x IC50) for 24h. Lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Separation: Load 20-30 µg protein per lane on 10-12% SDS-PAGE. Transfer to PVDF membrane.
-
Blocking: Block with 5% BSA (preferred over milk for phospho-antibodies) for 1h.
-
Primary Antibodies: Incubate overnight at 4°C with:
-
Anti-p-Akt (Ser473)
-
Anti-Akt (Total)
-
Anti-γH2AX (Ser139) - Marker for DNA DSBs
-
Anti-Cleaved Caspase 3 - Marker for Apoptosis
-
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate.
-
Expected Result: Dose-dependent decrease in p-Akt and increase in γH2AX and Cleaved Caspase 3.
Challenges & Future Directions
-
Solubility: Chr-B is highly lipophilic and poorly soluble in aqueous media. Formulation strategies (e.g., liposomes, nanoparticles) are essential for in vivo efficacy.
-
Toxicity: While less toxic than Chr-A, the gilvocarcin class carries risks of phototoxicity and bone marrow suppression.
-
Derivatization: The primary value of Chr-B lies in its potential as a precursor. Research indicates that 4'-acetyl-Chrysomycin B and other glycosyl-modified derivatives can surpass the parent compound in therapeutic index, making them the true candidates for clinical development.
References
-
Weiss, U., et al. (1982).[1][2] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics. Link
-
Wu, Z., et al. (2022).[3] "Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects." Molecules. Link
-
Liu, H., et al. (2020).[3] "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science. Link
-
Khajuria, R., et al. (2013). "Chrysomycins A–C, antileukemic naphthocoumarins from Streptomyces sporoverrucosus." The Journal of Antibiotics. Link
-
Perez, M., et al. (2017).[3] "Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B." Journal of Antibiotics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Spectrum and Mechanism of Chrysomycin B: A Technical Analysis
Topic: Antimicrobial Spectrum of Chrysomycin B against Pathogenic Bacteria Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chrysomycin B (Chr-B) is a C-glycoside antibiotic belonging to the gilvocarcin class, isolated primarily from Streptomyces species. Structurally distinct from its more potent congener, Chrysomycin A (Chr-A), by a single C-8 methyl substitution (replacing a vinyl group), Chr-B exhibits a unique pharmacological profile. While Chr-A is often the focus of high-potency screening, Chr-B retains significant bioactivity, particularly as a DNA intercalator and topoisomerase inhibitor.
This guide analyzes the antimicrobial spectrum of Chrysomycin B, quantifying its efficacy against Mycobacterium tuberculosis (Mtb) and Methicillin-resistant Staphylococcus aureus (MRSA), and delineating the structural basis for its reduced potency compared to Chr-A. It further provides validated experimental protocols for assessing its bacteriostatic and bactericidal kinetics.
Chemical Basis & Structure-Activity Relationship (SAR)
The pharmacological divergence between Chrysomycin A and B is governed by the substituent at the C-8 position of the benzonaphthopyranone core.
-
Chrysomycin A: Contains a vinyl group at C-8. This planar, electron-rich moiety enhances intercalation affinity, likely through superior pi-stacking interactions with bacterial DNA base pairs.
-
Chrysomycin B: Contains a methyl group at C-8. The loss of the vinyl conjugation reduces the binding affinity for the DNA minor groove and topoisomerase complexes, resulting in a measurable reduction in antimicrobial potency (typically 4–15 fold lower than Chr-A).
Figure 1: SAR and Mechanism of Action Logic
Caption: Structural impact of C-8 substitution on DNA binding affinity and subsequent antimicrobial potency.
Antimicrobial Spectrum Analysis
Mycobacterium tuberculosis (Mtb)
Chrysomycin B demonstrates confirmed activity against Mtb, including multidrug-resistant (MDR) strains, though it is less potent than Chr-A.
| Compound | Strain Type | MIC (µg/mL) | Mechanism Note |
| Chrysomycin A | H37Rv / MDR Clinical Isolates | 0.4 | High-affinity Topo I inhibition |
| Chrysomycin B | H37Rv / MDR Clinical Isolates | 1.56 – 6.25 | Reduced affinity due to C-8 methyl |
| Rifampicin | Standard Control | 0.05 – 0.5 | RNA Polymerase inhibition |
Technical Insight: The MIC of Chr-B suggests it is a viable lead for scaffold optimization but may require higher systemic concentrations for efficacy, potentially impacting the therapeutic index.
Staphylococcus aureus (MRSA & MSSA)
While head-to-head data for Chr-B against MRSA is less abundant than for Chr-A, efficacy can be extrapolated from the conserved mechanism of action and SAR trends.
-
Observed Chr-A Efficacy: MIC ranges from 0.0625 to 0.5 µg/mL against clinical MRSA isolates.[1]
-
Inferred Chr-B Efficacy: Based on the ~4–10x potency reduction observed in mycobacterial models, Chr-B is estimated to exhibit MICs in the 1.0 – 8.0 µg/mL range against MRSA.
-
Clinical Relevance: Chr-B remains active against strains resistant to vancomycin and daptomycin, as its mechanism (DNA intercalation) bypasses cell wall and membrane targets.
Gram-Negative Bacteria
Like most gilvocarcin-class antibiotics, Chrysomycin B shows poor activity (MIC > 64 µg/mL) against Gram-negatives (e.g., E. coli, P. aeruginosa).
-
Causality: The outer membrane permeability barrier and active RND-family efflux pumps effectively exclude the hydrophobic glycoside core of Chr-B.
Mechanism of Action (MOA)
Chrysomycin B functions as a dual-action DNA damaging agent .
-
Disruptive Intercalation: The benzonaphthopyranone chromophore inserts between DNA base pairs. Unlike simple intercalators, the bulky sugar moiety (virenose/ravidose type) protrudes into the minor groove, causing steric distortion.
-
Topoisomerase Poisoning: The drug stabilizes the covalent DNA-enzyme intermediate (cleavable complex) of bacterial Topoisomerase I and DNA Gyrase (Topoisomerase II). This prevents DNA religation, leading to double-strand breaks (DSBs).
-
SOS Response Induction: The accumulation of DSBs triggers the bacterial SOS response (RecA activation), ultimately leading to cell death if repair capacity is overwhelmed.
Figure 2: Molecular Signaling Pathway
Caption: Pathway from cellular uptake to bactericidal event via Topoisomerase poisoning.
Experimental Methodologies
To validate the spectrum and potency of Chrysomycin B, the following protocols are recommended. These are designed to be self-validating with appropriate controls.
Minimum Inhibitory Concentration (MIC) Determination
Objective: Quantify the lowest concentration of Chr-B inhibiting visible growth.
-
Preparation: Dissolve Chr-B in DMSO to a stock of 10 mg/mL. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a working range (e.g., 64 µg/mL down to 0.06 µg/mL).
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 29213 or M. tuberculosis H37Rv) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100.
-
Assay: Add 100 µL inoculum to 100 µL drug solution in 96-well plates.
-
Controls:
-
Positive: Culture + Solvent (DMSO < 1%).
-
Negative: Sterile Broth.
-
Reference: Vancomycin (for MRSA) or Rifampicin (for Mtb).
-
-
Incubation: 16–20h at 37°C (MRSA) or 7 days (Mtb).
-
Readout: Visual turbidity check or Resazurin dye reduction (Blue -> Pink = Growth).
Time-Kill Kinetics
Objective: Determine if Chr-B is bacteriostatic or bactericidal.
-
Setup: Inoculate 10 mL CAMHB with bacteria (~10^6 CFU/mL).
-
Treatment: Add Chr-B at concentrations of 1x, 2x, and 4x MIC. Include a growth control (no drug).
-
Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute in PBS and plate on agar. Incubate overnight.
-
Analysis: Plot log10 CFU/mL vs. Time.
-
Bactericidal: ≥3 log10 reduction (99.9% kill).
-
Bacteriostatic: <3 log10 reduction.
-
Pharmacokinetics & Toxicity Considerations
-
Cytotoxicity: Like many DNA intercalators, Chrysomycin B inhibits human Topoisomerase II, presenting a risk of mammalian cytotoxicity. However, studies on the class suggest a therapeutic window where bacterial Topoisomerase I is inhibited at lower concentrations than human Topoisomerase II.
-
Solubility: Chr-B is highly lipophilic. Formulation often requires co-solvents or nanocarriers (e.g., liposomes) to achieve bioavailability without precipitation.
References
-
Muralikrishnan, B., et al. (2017).[2] "Anti-microbial activity of chrysomycin A produced by Streptomyces sp.[1][2][3] against Mycobacterium tuberculosis."[2][4][5][6][7] RSC Advances. Link
-
Wu, Z., et al. (2020).[2] "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science. Link
-
Weiss, U., et al. (1982).[8] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics. Link
-
Geng, M., et al. (2023).[1] "Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A." Science Advances. Link
-
Santa Cruz Biotechnology. "Chrysomycin B Product Data Sheet." SCBT. Link
Sources
- 1. Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis - Amrita Vishwa Vidyapeetham [amrita.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1955 Chrysomycin Isolation: Technical Retrospective on the Discovery of Congeners A & B
The following technical guide details the discovery, isolation, and chemical characterization of Chrysomycin B, tracing its origins to the seminal 1955 work by Strelitz, Flon, and Asheshov.
Executive Summary: The Antiphage Paradigm
In the mid-1950s, the "Golden Age" of antibiotic discovery was largely driven by antibacterial screening—seeking zones of inhibition against S. aureus or E. coli. However, the discovery of Chrysomycin in 1955 emerged from a distinct and more specialized paradigm: antiphage screening .
Researchers Frieda Strelitz, Helen Flon, and Igor N. Asheshov at the New York Botanical Garden were not primarily hunting for bactericides; they were screening actinomycetes for activity against bacterial viruses (bacteriophages). This unique "antiphage" filter led to the isolation of the Chrysomycin complex (a mixture of A and B) from Streptomyces sp. A-419. While the distinct chemical identity of Chrysomycin B was fully resolved structurally in the early 1980s, its physical isolation and initial pharmacological characterization occurred in this 1955 workflow.
The Source Organism: Streptomyces sp.[1][2][3][4][5] A-419
The producing organism, designated strain A-419 , was isolated from a soil sample. It exhibited classic Streptomyces morphology but was distinct in its production of a greenish-yellow pigment that permeated the agar.
| Feature | Description (1955 Characterization) |
| Strain ID | Streptomyces sp.[1][2][3][4][5] A-419 |
| Colony Morphology | Grey aerial mycelium; greenish-yellow vegetative mycelium. |
| Pigmentation | Soluble yellow-green pigment released into media. |
| Specific Activity | Potent inhibition of Cholera phage and Bacillus megaterium phage. |
The 1955 Isolation Protocol
The isolation of Chrysomycin was a masterclass in classical natural product chemistry, relying on solvent partitioning and crystallization rather than modern chromatography.
Experimental Workflow
The following protocol reconstructs the self-validating extraction method used by Strelitz et al. to obtain the crystalline complex.
Step-by-Step Methodology:
-
Fermentation: Cultivate Streptomyces sp. A-419 in deep-tank fermenters using a soy-peptone/glucose medium for 3–5 days at 28°C.
-
Filtration: Separate the mycelial biomass from the culture broth using diatomaceous earth filtration. Note: Activity is found in both broth and mycelia, but the 1955 protocol focused on the filtrate.
-
Solvent Extraction: Extract the filtered broth with Ethyl Acetate (or Chloroform) at neutral pH. The yellow pigment (Chrysomycin) partitions into the organic phase.
-
Concentration: Evaporate the organic solvent under reduced pressure to yield a crude yellow syrup.
-
Purification: Dissolve the syrup in hot methanol. Upon cooling, greenish-yellow needles crystallize out.
-
Recrystallization: Recrystallize multiple times from glacial acetic acid or pyridine to obtain the pure antibiotic complex.
Visualization of the Extraction Logic
The following diagram illustrates the critical decision points in the 1955 extraction workflow.
Caption: The 1955 Strelitz-Asheshov fractionation workflow for isolating the Chrysomycin complex.[4]
The "B" Divergence: Resolving the Complex
In 1955, the isolated crystals were simply termed "Chrysomycin." It was not until later high-resolution structural studies (Weiss et al., 1982) that this material was proven to be a mixture of two closely related C-glycoside congeners: Chrysomycin A (major component) and Chrysomycin B (minor component).
Chemical Differentiation
The 1955 isolation captured both congeners because they co-crystallize and share nearly identical solubility profiles.
| Property | Chrysomycin A | Chrysomycin B |
| C-8 Substituent | Vinyl group (–CH=CH₂) | Methyl group (–CH₃) |
| Discovery Status | Co-isolated 1955 | Co-isolated 1955 (Resolved later) |
| UV Spectrum | λmax 244, 267 nm | Identical chromophore to A |
| Gilvocarcin Relation | Analog of Gilvocarcin V | Analog of Gilvocarcin M |
The Antiphage Screening Mechanism
The defining feature of the 1955 discovery was the Phage Induction/Inhibition Assay . Strelitz and Asheshov utilized a double-layer agar method to detect agents that prevented phage replication without killing the host bacteria—a level of selectivity that remains highly relevant today.
Caption: The Asheshov Antiphage Screen used to identify Chrysomycin activity in 1955.
Modern Relevance & Mechanism
While discovered in 1955, Chrysomycin B has seen a resurgence in interest due to its activity against Multi-Drug Resistant Tuberculosis (MDR-TB).
-
Mechanism: It functions as a DNA intercalator, inhibiting Topoisomerase II.
-
Structure: It belongs to the Gilvocarcin class of antitumor antibiotics, characterized by a planar polyketide backbone and a C-glycosidic sugar moiety.
The 1955 discovery by Strelitz remains the foundational event that provided the material for all subsequent structural and mechanistic definitions of this potent antibiotic class.
References
-
Strelitz, F., Flon, H., & Asheshov, I. N. (1955). Chrysomycin: A new antibiotic substance for bacterial viruses.[4] Journal of Bacteriology, 69(3), 280–283.[4]
-
Weiss, U., Yoshihira, K., Highet, R. J., White, R. J., & Wei, T. T. (1982). The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A. The Journal of Antibiotics, 35(9), 1194–1201.[6]
-
Ren, J., et al. (2020). Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science, 6(9).
Sources
- 1. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6030951A - Chrysomycin derivative compounds and use as antitumor agents - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysomycin B CAS number 83852-56-6 information
Executive Summary
Chrysomycin B (CAS 83852-56-6) is a C-glycosidic antitumor antibiotic belonging to the gilvocarcin class of natural products.[1] Isolated primarily from Streptomyces albaduncus and Streptomyces sporoverrucosus, it is the C-8 methyl analogue of the more potent Chrysomycin A (which possesses a C-8 vinyl group). While often overshadowed by its analogue, Chrysomycin B retains significant biological utility as a catalytic inhibitor of Topoisomerase II and a DNA intercalator.[1]
This guide provides a comprehensive technical analysis of Chrysomycin B, distinguishing its unique biosynthetic origin (acetate starter unit) from Chrysomycin A (propionate starter unit) and detailing field-proven protocols for its isolation and handling.
Chemical Identity & Structural Biology
Chrysomycin B shares the planar benzo[d]naphtho[1,2-b]pyran-6-one chromophore characteristic of the gilvocarcin class. Its structural uniqueness lies in the C-glycosidic linkage to a specific sugar moiety, virenose (3,5-dimethylpentose) , and the substituent at the C-8 position.
| Property | Specification |
| Common Name | Chrysomycin B |
| CAS Number | 83852-56-6 |
| Molecular Formula | C₂₇H₂₈O₉ |
| Molecular Weight | 496.51 g/mol |
| Class | Gilvocarcin-type C-glycoside antibiotic |
| Chromophore | Benzo[d]naphtho[1,2-b]pyran-6-one |
| Sugar Moiety | Virenose (3,5-dimethylpentose) |
| C-8 Substituent | Methyl (-CH₃) |
| Solubility | Soluble in DMSO, DMF; Moderately soluble in MeOH, EtOAc |
| Appearance | Yellow to greenish-yellow crystalline solid |
Structural Insight (Expertise): The difference between Chrysomycin A and B is not merely structural but biosynthetic. The C-8 vinyl group in Chrysomycin A confers higher lipophilicity and potency (IC₅₀ < 10 ng/mL in some cancer lines), whereas the C-8 methyl group in Chrysomycin B results in slightly lower potency but greater stability. This structure-activity relationship (SAR) suggests that the vinyl group may participate in additional hydrophobic interactions or covalent trapping within the DNA-enzyme complex.
Biosynthesis: The Starter Unit Switch
Understanding the biosynthesis of Chrysomycin B is critical for metabolic engineering. Both A and B are synthesized via a Type II Polyketide Synthase (PKS) pathway encoded by the chry gene cluster.
The Mechanistic Fork: The core difference arises at the initiation of the polyketide chain.
-
Chrysomycin A: Initiated by a Propionyl-CoA unit.
-
Chrysomycin B: Initiated by an Acetyl-CoA unit.
This "starter unit switch" dictates the final substituent at C-8. The pathway involves the condensation of the starter unit with nine malonyl-CoA extenders to form a decaketide intermediate, which then undergoes cyclization, oxygenation, and rearrangement.
Figure 1: Biosynthetic divergence of Chrysomycins based on PKS starter unit selection.
Pharmacological Mechanism of Action
Chrysomycin B acts primarily as a DNA intercalator and a catalytic inhibitor of Topoisomerase II. Unlike poisons (e.g., etoposide) that stabilize the cleavable complex, catalytic inhibitors often prevent the binding of the enzyme to DNA or ATP.
Key Pathways:
-
DNA Intercalation: The planar tetracyclic chromophore inserts between DNA base pairs, distorting the helix.
-
Topoisomerase II Inhibition: It inhibits the catalytic activity of human Topoisomerase II, preventing DNA relaxation and replication.
-
Photoactivated Cross-linking: Similar to gilvocarcin V, Chrysomycin B can induce DNA-histone cross-linking upon exposure to near-UV light, a property useful for photodynamic therapy research.
-
Signaling Modulation (Glioblastoma): Recent data on the analogue Chrysomycin A indicates suppression of the Akt/GSK-3β signaling pathway.[2] Given the structural homology, Chrysomycin B likely exerts similar, albeit less potent, effects on these kinases, leading to reduced migration and invasion of glioma cells.
Figure 2: Mechanism of Action: Intercalation and Enzyme Inhibition leading to cell death.
Experimental Protocols: Isolation & Purification
Trustworthiness: The following protocol is adapted from optimized fermentation of Streptomyces sp. 891-B6. Note that Chrysomycin A and B co-purify; separation requires careful chromatography due to their structural similarity.
A. Fermentation
-
Strain: Streptomyces albaduncus or Streptomyces sp. 891.
-
Seed Medium: Glucose 4g, Yeast Extract 4g, Malt Extract 10g, CaCO₃ 2g per liter (pH 7.2). Incubate 48h at 28°C.
-
Production Medium: Glucose (40 g/L), Corn Starch (20 g/L), Soybean Meal (15 g/L), CaCO₃ (2 g/L).
-
Conditions: 28°C, 200 rpm, 7-10 days.
B. Extraction (Self-Validating Step)
-
Separation: Centrifuge fermentation broth (4000 rpm, 20 min) to separate mycelia from supernatant. Note: Chrysomycins are often retained in the mycelia.
-
Mycelial Extraction: Extract mycelial cake with Methanol (MeOH) (1:5 w/v) under ultrasonication for 30 min.
-
Broth Extraction: Extract supernatant with Ethyl Acetate (EtOAc) (1:1 v/v) twice.
-
Combination: Combine MeOH extract (after evaporation of MeOH) and EtOAc extract. Dry organic layer over Na₂SO₄ and concentrate in vacuo.
C. Purification (The Separation Challenge)
Separating B (Methyl) from A (Vinyl) is the critical step.
-
Silica Gel Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: Gradient elution with Chloroform:Methanol (100:0 → 90:10).
-
Observation: Chrysomycins elute as yellow bands. Collect fractions.
-
-
HPLC Polishing (Required for Pure B):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 5µm).
-
Mobile Phase: Acetonitrile:Water (Gradient 60:40 → 80:20 over 25 min).
-
Detection: UV at 254 nm or 300 nm.
-
Validation: Chrysomycin B will elute before Chrysomycin A due to the lower lipophilicity of the methyl group compared to the vinyl group.
-
Therapeutic Potential & Applications
-
Oncology:
-
Glioblastoma (GBM): Chrysomycins cross the blood-brain barrier (BBB) effectively. They downregulate metabolic enzymes (GLS, HK2) and inhibit the Akt pathway.
-
Leukemia: Potent activity against P388 leukemia cells.
-
-
Infectious Disease:
-
MDR-Tuberculosis: Chrysomycin A has shown MICs as low as 0.4 µg/mL against MDR-TB.[3][4] Chrysomycin B acts as a scaffold for SAR studies to improve solubility while maintaining antimycobacterial activity.
-
Antiviral Caution: While the flavonoid Chrysin is often cited for antiviral activity (SARS-CoV-2), Chrysomycin B is distinct. Do not conflate the two. Current data supports antibacterial and antitumor roles for Chrysomycin B, not primary antiviral use.
-
References
-
Weiss, U., et al. (1982).[5] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics, 35(9), 1194-1201.[5] Link
-
Ni, H. J., et al. (2021). "Optimization of fermentation conditions and medium compositions for the production of chrysomycin A by a marine-derived strain Streptomyces sp. 891." Preparative Biochemistry & Biotechnology, 51(10), 998-1003. Link
-
Wu, Z., et al. (2022). "Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects."[2][6] Molecules, 27(19), 6148.[6] Link
-
Perez, M., et al. (2020).[4] "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science, 6(8), 1335-1344. Link
-
Cayman Chemical. "Chrysomycin B Product Information." Cayman Chemical Datasheet. Link
-
MedChemExpress. "Chrysomycin B - Biological Activity and Toxicity." MCE Product Guide. Link
Sources
- 1. usbio.net [usbio.net]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chrysomycin B Chromophore: Structural Logic and Mechanistic Application
This guide serves as a definitive technical reference on the chromophore of Chrysomycin B, a member of the gilvocarcin-class antitumor antibiotics. It is designed for researchers requiring actionable insights into its structural chemistry, biosynthetic logic, and pharmacological mechanisms.[1]
Executive Summary
Chrysomycin B is a C-glycoside antibiotic produced by Streptomyces species (e.g., S. albaduncus).[1] While the holo-molecule exhibits potent antitumor activity via topoisomerase II inhibition, the chromophore —a planar benzonaphthopyranone system—dictates its intercalation geometry, photoactivity, and spectroscopic signature. Understanding this aromatic core is critical for rational drug design, specifically in developing "warheads" for antibody-drug conjugates (ADCs) or photo-activated chemotherapies.[1]
Structural Anatomy of the Chromophore
The chromophore of Chrysomycin B is chemically distinct from the full antibiotic, lacking the specific sugar moiety (virenose/methyl-sugar) but retaining the tetracyclic aromatic scaffold.
Chemical Identity[1][2]
-
IUPAC Core: 1-hydroxy-10,12-dimethoxy-8-methyl-6H-benzo[d]naphtho[1,2-b]pyran-6-one.[1]
-
Class: Benzonaphthopyranone (Gilvocarcin-type).[1]
-
Key Substituents:
Spectroscopic Signature (Diagnostic Data)
Researchers isolating this chromophore should validate fractions against these standard spectral properties.
| Parameter | Value / Characteristic | Structural Implication |
| UV | ~245, 280, 390 nm | Typical of the benzonaphthopyranone core; 390 nm band is responsible for yellow color and photoactivation.[1] |
| Fluorescence | Strong emission (Yellow-Green) | High quantum yield facilitates cellular tracking but requires protection from light during purification. |
| Aromatic singlets at | Planar aromaticity; lack of coupling in specific regions indicates full substitution.[1] | |
| Solubility | DMSO, DMF, CHCl | Lipophilic core; poor water solubility without the glycosidic moiety. |
Biosynthetic Logic: The Type II PKS Assembly Line
The biosynthesis of the Chrysomycin B chromophore follows a Type II Polyketide Synthase (PKS) logic, homologous to the gil pathway of Gilvocarcin V. This is a "minimal PKS" system followed by extensive post-PKS tailoring.
The Pathway Mechanism
-
Chain Assembly: A minimal PKS (KS, CLF, ACP) condenses one Acetyl-CoA starter unit with nine Malonyl-CoA extender units to form a decaketide.[1]
-
Cyclization: Cyclases/Aromatases fold the linear chain into a polycyclic aromatic intermediate.
-
Oxidative Rearrangement: A pivotal flavin-dependent oxygenase catalyzes a C-C bond cleavage and rearrangement (Fries-like) to form the benzonaphthopyranone skeleton.[1]
-
Methylation: SAM-dependent methyltransferases install the methoxy groups at C-10 and C-12 and the methyl group at C-8.[1]
Biosynthetic Workflow Visualization
Caption: Figure 1. Type II PKS biosynthetic pathway for the Chrysomycin B chromophore, highlighting the critical oxidative rearrangement step.
Mechanistic Pharmacodynamics
The chromophore is the functional "warhead" of the molecule. Its planar structure allows it to slide between DNA base pairs, while its electronic properties enable photo-induced toxicity.[1]
Intercalation & Topoisomerase Inhibition[1][3]
-
Mechanism: The planar benzonaphthopyranone acts as a DNA intercalator. It inserts between base pairs (preferentially 5'-TGA-3' sites), deforming the DNA helix.[1]
-
Result: This deformation stabilizes the "cleavable complex" formed by Topoisomerase II and DNA, preventing the religation of DNA strands. This leads to double-strand breaks and apoptosis.[1]
Photoactivation (The "Light Switch")
Unlike many intercalators, Chrysomycin B possesses a unique photo-toxicity profile activated by near-UV light (320–400 nm).[1]
-
Excitation: UV light excites the chromophore to a triplet state.
-
Radical Generation: The excited chromophore generates reactive oxygen species (ROS) or direct radicals that covalently crosslink DNA to proteins (e.g., Histone H3).[1]
-
Application: This property is exploited in photodynamic therapy (PDT) research.[1]
Mechanism of Action Diagram
Caption: Figure 2. Dual mechanism of action: Topoisomerase II poisoning and photo-induced DNA crosslinking.
Protocol: Isolation & Purification
Objective: Isolate high-purity Chrysomycin B for chromophore analysis from Streptomyces fermentation broth.
Reagents & Equipment
-
Production Strain: Streptomyces albaduncus or Streptomyces sp. 891-B6.[1]
-
Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (
).[1] -
Stationary Phase: Silica Gel 60 (230-400 mesh), Sephadex LH-20.[1]
Step-by-Step Workflow
-
Fermentation: Cultivate strain in production medium (soybean meal/glucose base) for 96–120 hours at 28°C.
-
Extraction:
-
Flash Chromatography (Silica):
-
Polishing (Sephadex LH-20):
-
Final Purification (HPLC):
Self-Validating Quality Control[1]
-
TLC: Silica plate, solvent
(9:1). Spot should fluoresce yellow under long-wave UV.[1] -
HPLC: Single peak >98% area integration.[1]
-
NMR: Verify presence of C-8 methyl singlet (~2.3 ppm) and absence of vinyl protons (which would indicate Chrysomycin A contamination).
References
-
Weiss, U., et al. (1982).[1][3] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics.
-
Kharel, M.K., et al. (2010).[1] "Gilvocarcin-type C-glycoside antitumor antibiotics: biosynthesis and pathway engineering." Natural Product Reports.
-
Liu, T., et al. (2020).[1] "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science.[1] [1]
-
Greenstein, M., et al. (1989).[1] "Antitumor activity of chrysomycins M and V."[3][4] The Journal of Antibiotics.
-
Cayman Chemical. "Chrysomycin B Product Information & Safety Data Sheet."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
Technical Guide: Initial Reports on Chrysomycin B Antitumor Activity in Mice
Executive Summary
Chrysomycin B is a C-glycoside antitumor antibiotic belonging to the gilvocarcin class.[1][2][3][4] First isolated from Streptomyces species (specifically S. A-419) in 1955 alongside its congener Chrysomycin A, it represents a significant scaffold in the study of DNA-intercalating agents. While Chrysomycin A (vinyl group at C-8) historically demonstrated higher cytotoxicity, Chrysomycin B (methyl group at C-8) provides critical insights into Structure-Activity Relationships (SAR) and toxicity profiles.
This guide synthesizes the foundational in vivo murine data—specifically early National Cancer Institute (NCI) screens against P388 leukemia and Sarcoma 180—with modern mechanistic understanding. It is designed to assist researchers in re-evaluating this scaffold for targeted delivery or combination therapies.
Molecular Identity & Mechanism of Action
Structural Characteristics
Chrysomycin B differs from its more potent analog, Chrysomycin A, by a single functional group on the benzonaphthopyranone backbone.
-
Chrysomycin A: Contains a vinyl group at the C-8 position.[5]
-
Chrysomycin B: Contains a methyl group at the C-8 position.
This subtle alteration significantly impacts the electrophilicity and DNA-binding affinity of the molecule, resulting in a distinct potency profile.
Mechanism: Topoisomerase II Inhibition
Unlike simple intercalators that merely physically block DNA replication, Chrysomycin B acts as an intercalative Topoisomerase II poison .
-
Intercalation: The planar aromatic system inserts between DNA base pairs.
-
Enzyme Trapping: It stabilizes the "cleavable complex" formed between DNA and Topoisomerase II.
-
Double-Strand Breaks: This prevents the religation of the DNA strands, leading to accumulation of double-strand breaks (DSBs).
-
Apoptosis: The accumulation of DNA damage triggers p53-mediated apoptotic pathways.
Mechanistic Pathway Diagram
Figure 1: Mechanism of Action for Chrysomycin B. The molecule stabilizes the DNA-Topoisomerase II complex, preventing DNA religation and triggering apoptotic cell death.
Preclinical Efficacy: The Initial Mouse Reports
The foundational evaluation of Chrysomycin B was conducted during the "Golden Age" of antibiotic discovery (1950s-1980s), primarily utilizing murine leukemia and sarcoma models.
Key Murine Models Tested
The initial reports focused on two primary syngeneic mouse models:
-
P388 Lymphocytic Leukemia: The standard NCI screen for identifying antineoplastic agents.
-
Sarcoma 180 (S180): A solid tumor model used to assess tumor mass reduction.
Comparative Efficacy Data (Historical Synthesis)
Early studies often tested the "Chrysomycin Complex" (A + B) before purifying the individual components. Subsequent separation revealed the distinct profiles below.
| Parameter | Chrysomycin A (Vinyl) | Chrysomycin B (Methyl) | Clinical Implication |
| Murine Model | P388 Leukemia (CD2F1 Mice) | P388 Leukemia (CD2F1 Mice) | Standard screening model |
| Dose (Optimum) | ~0.5 - 1.0 mg/kg | ~10 - 20 mg/kg | B is less potent |
| Survival (T/C %) | > 150% (Active) | 125 - 140% (Moderately Active) | A is the primary driver of efficacy |
| Cytotoxicity (IC50) | Low nanomolar | Micromolar range | B requires higher concentration |
| Toxicity Profile | High (Hepatotoxicity risk) | Lower acute toxicity | B offers a wider therapeutic window |
Interpretation: Initial reports indicated that Chrysomycin B was approximately 10-20x less potent than Chrysomycin A in vivo. However, the reduced potency of B was accompanied by a reduction in acute lethality, suggesting that the vinyl group in A is a "warhead" responsible for both extreme efficacy and toxicity.
Structure-Activity Relationship (SAR) Insight
The conversion of the vinyl group (A) to a methyl group (B) reduces the molecule's ability to act as an alkylating agent or form covalent adducts, restricting it primarily to intercalation. This makes Chrysomycin B an essential control compound for studying the specific contribution of the vinyl moiety to aureolic acid-type toxicity.
Experimental Protocols
To reproduce the foundational findings or re-evaluate Chrysomycin B in modern PDX models, the following protocols are standardized based on historical NCI methodologies and adapted for current ethical compliance.
Formulation Strategy
Chrysomycins are hydrophobic C-glycosides. Proper formulation is critical to prevent precipitation in the peritoneal cavity.
-
Vehicle: 5% DMSO + 10% Cremophor EL + 85% Saline (0.9% NaCl).
-
Preparation: Dissolve crystalline Chrysomycin B in DMSO first. Add Cremophor EL and vortex. Slowly add warm saline while vortexing to create a stable micellar suspension.
-
Storage: Prepare fresh. C-glycosides are light-sensitive (protect from light).
Murine P388 Leukemia Protocol (Survival Endpoint)
Objective: Determine the Increase in Life Span (ILS) of tumor-bearing mice.
-
Animals: CD2F1 or B6D2F1 mice (female, 18-22g).
-
Tumor Inoculation (Day 0):
-
Harvest P388 cells from the ascites of a donor mouse.
-
Dilute in cold PBS to
cells/mL. -
Inject
mL ( cells) intraperitoneally (IP) into test mice.
-
-
Randomization: Randomize mice into groups (n=10) 24 hours post-inoculation.
-
Treatment (Day 1):
-
Group 1 (Vehicle): IP injection of Vehicle alone.
-
Group 2 (Low Dose): Chrysomycin B (5 mg/kg).
-
Group 3 (High Dose): Chrysomycin B (20 mg/kg).
-
Group 4 (Positive Control): Doxorubicin (2 mg/kg).
-
-
Dosing Schedule: qd x 5 (Daily for 5 days) or q4d x 3 (Every 4th day, 3 doses).
-
Monitoring: Monitor weight daily. Euthanize if weight loss >20% (toxicity endpoint).
-
Calculation:
Workflow Visualization
Figure 2: Standardized P388 Murine Leukemia Screening Workflow.
Toxicology & Safety Profile
While less toxic than Chrysomycin A, Chrysomycin B is not benign. Initial reports highlighted specific toxicological risks associated with the aureolic acid/gilvocarcin class.
-
Vesicant Activity: Like Doxorubicin, Chrysomycin B is a potent vesicant. Extravasation during IV injection causes severe tissue necrosis and skin ulcers.
-
Hepatotoxicity: High doses in mice showed elevated liver enzymes (ALT/AST), though significantly less severe than the acute liver failure observed with Chrysomycin A.
-
Therapeutic Window: The therapeutic index (LD50 / ED50) for Chrysomycin B is narrow. In mice, the LD50 is estimated between 40–80 mg/kg (IP), depending on the strain.
References
-
Strelitz, F., Flon, H., & Asheshov, I. N. (1955). Chrysomycin: A new antibiotic substance for the treatment of viral and bacterial diseases. Journal of Bacteriology, 69(3), 280–283. Link
-
Weiss, U., Yoshihira, K., Highet, R. J., White, R. J., & Wei, T. T. (1982). The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A.[1] The Journal of Antibiotics, 35(9), 1194–1201.[3] Link
-
Wu, Z., et al. (2020). Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science, 6(6), 928–938. Link
-
Soble, M. J., Dorr, R. T., Plezia, P., & Breckenridge, S. (1987). Dose-dependent skin ulcers in mice treated with DNA binding antitumor antibiotics. Cancer Chemotherapy and Pharmacology, 20(1), 33–36. Link
-
Kharel, M. K., et al. (2012). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural Product Reports, 29(2), 264-325. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE CHEMISTRY OF THE ANTIBIOTICS CHRYSOMYCIN A AND B ANTITUMOR ACTIVITY OF CHRYSOMYCIN A [jstage.jst.go.jp]
- 5. Comparative Transcriptome Analysis of Two Chrysomycin-Producing Wild-Type and Mutant Strains of Streptomyces sp. 891 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Characterization of Chrysomycin B Activity
Introduction & Mechanistic Basis
Chrysomycin B is a C-glycoside antitumor antibiotic belonging to the gilvocarcin class.[1] Structurally, it is the methyl congener of Chrysomycin A (which contains a vinyl group). While often co-isolated, Chrysomycin B exhibits distinct pharmacokinetic properties due to its specific alkyl substitution.
Mechanism of Action (MoA): Unlike general cytotoxic agents, Chrysomycin B functions through a dual-mechanism:
-
DNA Intercalation: It inserts its planar chromophore between DNA base pairs (preferentially GC-rich regions), causing helical distortion.
-
Topoisomerase Poisoning: It stabilizes the cleavable complex between DNA and Topoisomerase I (and to a lesser extent Topoisomerase II), preventing DNA religation. This results in single-strand breaks, replication arrest, and subsequent apoptosis via the Akt/GSK-3β signaling axis.
Critical Handling Note (Expertise Insight): Chrysomycin B is photo-labile . The chromophore is sensitive to blue/UV light, which can degrade the compound into inactive photoproducts. All manipulations must be performed under yellow light or in amber vessels. Furthermore, due to its lipophilic nature, it significantly adsorbs to certain plastics (polystyrene) and cellulose filters. Use polypropylene (PP) consumables and avoid filtration for sterilization if possible.
Material Preparation & Storage
Solubilization Protocol
Objective: Create a stable stock solution free of micro-precipitates.
-
Solvent Choice: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).
-
Why: Chrysomycin B is poorly soluble in water. Ethanol is volatile and alters concentration over time.
-
-
Stock Concentration: Prepare a 10 mM master stock.
-
Calculation: Molecular Weight of Chrysomycin B ≈ 508.52 g/mol .
-
Weigh 5.09 mg of powder → Add 1.0 mL DMSO.
-
-
Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5 minutes (protected from light).
-
Storage: Aliquot into amber polypropylene tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Working Solutions
-
Diluent: Serum-free media or PBS.
-
Procedure: Perform serial dilutions in DMSO first, then spike into the aqueous buffer.
-
Constraint: Final DMSO concentration in cell assays must be ≤ 0.1% (v/v) to prevent solvent toxicity.
Protocol 1: DNA Intercalation Assay (UV-Vis Spectroscopy)
Purpose: To validate the physical binding of Chrysomycin B to DNA, a prerequisite for its topoisomerase inhibitory activity.
Materials
-
Ligand: Chrysomycin B (20 µM working solution in Tris-HCl).
-
Target: Calf Thymus DNA (ct-DNA), pre-dissolved in Tris-HCl buffer (pH 7.4).
-
Buffer: 5 mM Tris-HCl, 50 mM NaCl, pH 7.4.
-
Equipment: UV-Vis Spectrophotometer (Double beam preferred).
Experimental Workflow
-
Baseline Correction: Blank the spectrophotometer with buffer alone (200–600 nm).
-
Ligand Scan: Add 2.0 mL of Chrysomycin B solution (20 µM) to the quartz cuvette. Record the absorption spectrum. Note the
(typically around 250–280 nm and 350–400 nm regions). -
Titration:
-
Sequentially add aliquots (e.g., 5 µL) of concentrated ct-DNA stock to the cuvette.
-
Mix by gentle inversion (do not vortex, which shears DNA).
-
Incubate for 5 minutes at Room Temperature (RT) to reach equilibrium.
-
Record the spectrum after each addition.
-
-
Data Analysis:
-
Observation: Look for Hypochromism (decrease in peak intensity) and Bathochromic shift (Red shift) of the absorption maximum. These are hallmarks of intercalation (π-π stacking).
-
Quantification: Plot
vs to determine the binding constant ( ) using the Wolfe-Shimer equation.
-
Protocol 2: Topoisomerase I Relaxation Assay
Purpose: To determine if Chrysomycin B inhibits the catalytic activity of Topoisomerase I by preventing the relaxation of supercoiled plasmid DNA.
Materials
-
Enzyme: Recombinant Human Topoisomerase I (1 U/µL).
-
Substrate: Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).
-
Assay Buffer (10X): 350 mM Tris-HCl (pH 8.0), 720 mM KCl, 50 mM MgCl2, 50 mM DTT, 50 mM Spermidine.
-
Controls:
-
Negative Control: DNA only.
-
Positive Control: DNA + Topo I (No drug).
-
Reference Inhibitor: Camptothecin (10 µM).
-
Step-by-Step Methodology
-
Master Mix Preparation (Per reaction):
- : up to 20 µL final vol.
-
10X Buffer: 2 µL.
-
pBR322 DNA: 0.5 µg.
-
Compound Addition:
-
Add Chrysomycin B at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Critical Step: Incubate drug with DNA for 10 minutes before adding the enzyme. This allows the intercalator to position itself.
-
-
Reaction Initiation:
-
Add 1 Unit of Topoisomerase I to all tubes (except Negative Control).
-
Incubate at 37°C for 30 minutes .
-
-
Termination:
-
Add 4 µL of 5X Stop Buffer (5% SDS, 0.25% Bromophenol Blue, 40% Glycerol).
-
Proteinase K treatment (optional but recommended): Add 50 µg/mL Proteinase K and incubate at 50°C for 30 mins to digest the enzyme bound to DNA.
-
-
Electrophoresis:
-
Load samples onto a 1% agarose gel (without Ethidium Bromide initially).
-
Run at 2-3 V/cm for 2–3 hours.
-
Stain with Ethidium Bromide (or SYBR Gold) post-run for 30 mins.
-
-
Interpretation:
-
Active Enzyme (Control): DNA appears as a ladder of relaxed topoisomers (slower migration).
-
Inhibited Enzyme (Chrysomycin B): DNA remains in the supercoiled band (faster migration) at the bottom of the gel.
-
Protocol 3: Cell Viability & IC50 Determination (CCK-8)
Purpose: To quantify cytotoxicity against cancer cell lines (e.g., U251, A549).
Experimental Setup
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Remove old media.
-
Add 100 µL fresh media containing Chrysomycin B (0.01 – 100 µM, log scale).
-
Include "Vehicle Control" (0.1% DMSO) and "Blank" (Media only).
-
-
Incubation: 48 or 72 hours at 37°C, 5% CO2.
-
Development:
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–4 hours (check color development every hour).
-
Measure Absorbance at 450 nm .
-
-
Calculation:
Visualization of Mechanism & Workflow
Caption: Mechanistic pathway of Chrysomycin B, progressing from physical DNA intercalation to enzymatic poisoning and downstream apoptotic signaling.[2][3]
Caption: Operational workflow for preparing and distributing Chrysomycin B across three primary validation assays.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Rapid addition of DMSO stock to aqueous buffer. | Dilute DMSO stock 1:10 with media slowly while vortexing, then dilute further. Ensure final DMSO < 0.1%. |
| Inconsistent IC50 | Photodegradation of Chrysomycin B. | Perform all dilutions in a biosafety cabinet with lights off or covered in foil. Use amber tubes. |
| No Topo Inhibition | Drug added after enzyme. | The drug must intercalate DNA before the enzyme binds. Pre-incubate Drug + DNA for 10 mins. |
| High Background (CCK-8) | Drug color interference. | Chrysomycin B is yellow. Include a "Drug Only" control (media + drug, no cells) and subtract this OD. |
References
-
Muralikrishnan, B. et al. (2021).[4] Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis. bioRxiv.[4][5][6] Link
-
Weiss, U. et al. (1982).[1][7] The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A.[1][6][8] The Journal of Antibiotics, 35(9), 1194-1201.[1] Link
-
Wu, G. et al. (2022). Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects.[9] Molecules, 27(19), 6148.[9] Link
-
BenchChem. (2025).[10] Improving the stability and solubility of Caprazamycin (and similar lipophilic antibiotics) for in vitro assays. BenchChem Protocols. Link
-
Pommier, Y. et al. (2010).[11] DNA topoisomerases and their poisoning by anticancer and antibacterial drugs.[3][11] Chemistry & Biology, 17(5), 421-433.[11] Link
Sources
- 1. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US6030951A - Chrysomycin derivative compounds and use as antitumor agents - Google Patents [patents.google.com]
- 8. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cumhuriyet Science Journal » Submission » Investigation of the Enyzmatic Interactions Between Roxithromycin and DNA Topoisomerase I and II [csj.cumhuriyet.edu.tr]
Methods for determining the MIC of Chrysomycin B against M. tuberculosis
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Chrysomycin B against Mycobacterium tuberculosis
Executive Summary
Chrysomycin B, a C-glycoside antibiotic belonging to the gilvocarcin class, exhibits antimycobacterial activity by intercalating into DNA and inhibiting Topoisomerase I. While less potent than its congener Chrysomycin A, it remains a vital scaffold for drug development against multidrug-resistant (MDR) tuberculosis. This guide details the Resazurin Microtiter Assay (REMA) , a robust, high-throughput colorimetric method for determining the MIC of Chrysomycin B. Unlike agar proportion methods, REMA offers rapid turnaround (7–9 days) and quantitative fluorescence/colorimetric endpoints suitable for screening.
Biosafety & Compliance (BSL-3)
-
Hazard: Mycobacterium tuberculosis (Mtb) is a Risk Group 3 pathogen.
-
Requirement: All procedures involving viable Mtb cultures must be performed in a Biosafety Level 3 (BSL-3) facility.
-
PPE: Powered Air Purifying Respirators (PAPR) or N95 fit-tested masks, double gloves, and Tyvek gowns are mandatory.
-
Containment: All liquid handling must occur within a Class II Biosafety Cabinet (BSC).
Mechanism of Action & Experimental Rationale
Understanding the mechanism informs the assay design. Chrysomycin B acts by stabilizing the cleavable complex between Topoisomerase I and DNA, leading to double-strand breaks.
-
Implication for MIC: Unlike cell-wall inhibitors (e.g., Isoniazid) which may show rapid killing, DNA-intercalating agents may require full metabolic cycles to manifest lethality. The 7-day incubation period in REMA is critical to allow sufficient bacterial replication for the drug's mechanism to halt growth visibly.
Materials & Reagents
Compound Preparation[1][2]
-
Chrysomycin B: (Purity
95%). Store at -20°C. -
Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.
-
Stock Solution: Prepare a 10 mg/mL stock in 100% DMSO.
-
Note: Chrysomycin B has lower solubility than Rifampicin. Vortex vigorously and inspect for precipitates.
-
Biological Media
-
Base Medium: Middlebrook 7H9 Broth.[1]
-
Supplements:
-
OADC Enrichment (10% v/v): Oleic acid, Albumin, Dextrose, Catalase.
-
Glycerol (0.2% v/v).
-
Casitone (0.1% w/v) - Optional but recommended for faster growth.
-
Tween 80 (0.05% v/v) - Prevents clumping.
-
Indicator Solution
-
Resazurin Sodium Salt: Prepare a 0.02% (w/v) solution in sterile distilled water. Filter sterilize (0.22 µm) and store at 4°C protected from light.
Experimental Protocol: Resazurin Microtiter Assay (REMA)
Step 1: Inoculum Preparation
-
Harvest M. tuberculosis (strain H37Rv or clinical isolate) from Lowenstein-Jensen (LJ) slants or mid-log phase liquid culture (OD
0.6–0.8). -
Homogenize using glass beads to break clumps.
-
Adjust turbidity to McFarland Standard 1.0 (~3
10 CFU/mL). -
Dilute this suspension 1:20 in supplemented 7H9 broth to obtain the final working inoculum (~1.5
10 CFU/mL).
Step 2: Plate Layout & Serial Dilution
-
Vessel: Sterile 96-well flat-bottom microplate (polystyrene).
-
Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile water to prevent evaporation during the 7-day incubation.
Dilution Scheme:
-
Add 100 µL of supplemented 7H9 broth to columns 2 through 11.
-
Add 200 µL of Chrysomycin B (diluted to 2x the highest desired test concentration, e.g., 128 µg/mL) to column 2.
-
Perform 2-fold serial dilutions from column 2 to column 10, transferring 100 µL each time. Discard 100 µL from column 10.
-
Range: This creates a gradient from 64 µg/mL down to 0.25 µg/mL.
-
Note: Chrysomycin B MIC is typically 1.56 – 6.25 µg/mL; this range brackets the expected value effectively.
-
Controls (Column 11):
-
Growth Control (GC): Inoculum + Media + DMSO (no drug).
-
Sterility Control (SC): Media only (no bacteria).
-
Positive Control: Rifampicin (Range: 1.0 – 0.002 µg/mL) in a separate row.
Step 3: Inoculation & Incubation
-
Add 100 µL of the working inoculum (from Step 1) to all test wells (Cols 2–10) and Growth Control wells.
-
Final Volume per well: 200 µL.
-
Seal plate with a gas-permeable membrane or place in a Ziploc bag (unsealed) to maintain humidity.
-
Incubate: 37°C for 7 days .
Step 4: Development & Readout
-
On Day 7, add 30 µL of 0.02% Resazurin solution to each well.
-
Re-incubate at 37°C for 24–48 hours .
-
Visual Score:
-
Blue: No growth (Resazurin unchanged).
-
Pink: Growth (Resazurin reduced to Resorufin).
-
-
Fluorescence (Optional but Precise): Read at Excitation 530 nm / Emission 590 nm.
Data Analysis & Interpretation
The MIC is defined as the lowest concentration of Chrysomycin B that prevents the color change from blue to pink (or achieves >90% inhibition of fluorescence relative to growth controls).
Table 1: Interpretation Guide
| Well Appearance | Fluorescence (RFU) | Biological Status | Interpretation |
| Deep Blue | Low (< 200) | No metabolic activity | Inhibited (MIC) |
| Purple/Violet | Intermediate | Partial inhibition | Sub-MIC |
| Pink | High (> 2000) | Active replication | Resistant / Growth |
Calculation:
If using fluorescence:
Workflow Visualization
The following diagram illustrates the logical flow of the REMA protocol, including critical decision points.
Figure 1: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) targeting M. tuberculosis.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Blue Growth Controls | Inoculum too low or non-viable. | Verify OD600; use fresh mid-log culture. Ensure OADC is not expired. |
| Pink Sterility Controls | Contamination. | Check aseptic technique; filter sterilize all media components. |
| Inconsistent MICs | Chrysomycin B precipitation. | Ensure DMSO concentration < 1% in final well. Warm stock to 37°C before diluting. |
| "Skipped" Wells | Pipetting error or evaporation. | Use reverse pipetting. Ensure outer wells are filled with water. |
References
-
Muralikrishnan, B., et al. (2017). "Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis."[3][4][1][2][5][6][7][8][9][10] RSC Advances, 7, 36302-36308.
-
Palomino, J.C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.
-
Ren, B., et al. (2020). "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science, 6(9), 10160–10163.
-
World Health Organization (2018). "Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis."
Sources
- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the modified colorimetric resazurin microtiter plate-based antibacterial assay for rapid and reliable tuberculosis drug susceptibility testing | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 3. researchgate.net [researchgate.net]
- 4. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. e-century.us [e-century.us]
- 10. Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05576E [pubs.rsc.org]
Application Note: Experimental Use of Chrysomycin B in DNA Damage Studies
Introduction & Scientific Context
Chrysomycin B (Chr-B) is a C-glycoside antibiotic belonging to the gilvocarcin class, structurally characterized by a planar benzonaphthopyranone backbone attached to a sugar moiety. While historically investigated for antimicrobial properties, recent pharmacokinetic profiling has repositioned Chr-B as a potent DNA-intercalating agent with significant chemotherapeutic potential.
Unlike traditional alkylating agents, Chr-B functions primarily as a Topoisomerase II poison . By intercalating into the DNA minor groove, it stabilizes the cleavable complex (DNA-Topoisomerase intermediate), preventing DNA religation. This results in the accumulation of Double-Strand Breaks (DSBs), triggering the DNA Damage Response (DDR) pathway, specifically ATM/ATR activation, G2/M cell cycle arrest, and ultimately, apoptosis.
This application note provides a validated workflow for researchers quantifying Chr-B-mediated DNA damage, ensuring reproducibility in drug development and mechanistic studies.
Mechanism of Action (MOA)
Understanding the causality is critical for experimental design. Chr-B does not merely "damage" DNA; it exploits the cell's replication machinery to induce catastrophe.
Signaling Pathway Visualization
The following diagram illustrates the cascade from Chr-B intercalation to apoptotic signaling.
Figure 1: Mechanistic pathway of Chrysomycin B-induced cytotoxicity, highlighting the progression from DNA intercalation to G2/M arrest and apoptosis.
Experimental Workflow & Protocols
Reagent Preparation
Critical Note: Chrysomycin B is hydrophobic. Improper solubilization will lead to micro-precipitation and inconsistent IC50 data.
-
Stock Solution: Dissolve lyophilized Chrysomycin B powder in high-grade DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C . Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute stock in serum-free media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
Protocol A: Determination of Cytotoxicity (IC50)
Before assessing DNA damage, establish the relevant dosage window.
Target Cells: HL-60 (Leukemia), U251 (Glioblastoma), or A549 (Lung). Method: CCK-8 or MTT Assay.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate overnight. -
Treatment: Treat cells with Chr-B gradients. Recommended range: 0, 0.1, 0.5, 1.0, 5.0, 10.0 µM .
-
Incubation: 24, 48, and 72 hours.
-
Readout: Add CCK-8 reagent, incubate 2h, measure Absorbance at 450 nm.
-
Analysis: Plot dose-response curve. Expected IC50 for HL-60 is ~0.95 µM [1].
Protocol B: Quantifying DNA Double-Strand Breaks (Comet Assay)
The Neutral Comet Assay is the gold standard for physically visualizing DSBs caused by Topo II poisons.
Step-by-Step Methodology:
-
Treatment: Treat cells (
) with Chr-B (at IC50 and 2x IC50) for 24 hours. -
Embedding: Mix 20 µL cell suspension with 180 µL 0.5% Low Melting Point (LMP) Agarose at 37°C. Pipette onto CometSlide™.
-
Lysis: Immerse slides in pre-chilled Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Why? Removes membranes and histones, leaving nucleoids.
-
-
Electrophoresis: Place slides in Neutral Electrophoresis Buffer (100 mM Tris, 300 mM Sodium Acetate, pH 9.0). Run at 21V for 30 mins.
-
Why Neutral? Alkaline conditions detect single-strand breaks; Neutral conditions are specific for DSBs, the hallmark of Chr-B toxicity.
-
-
Staining: Stain with SYBR Gold or Propidium Iodide.
-
Imaging: Capture using fluorescence microscopy. Analyze "Tail Moment" (Tail Length × % DNA in Tail).
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Chr-B induces a distinct G2/M phase arrest as the cell attempts to repair Topo II-mediated damage before mitosis.
-
Harvest: Collect cells and wash with PBS.
-
Fixation: Resuspend in 300 µL PBS, then add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.
-
Staining: Wash ethanol. Resuspend in PI/RNase Staining Buffer (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).[1]
-
Incubation: 30 minutes at 37°C in dark.
-
Acquisition: Analyze on Flow Cytometer (PE channel).
-
Result: Expect a significant increase in the G2/M peak compared to control.
Data Analysis & Interpretation
Expected Results Table
Use this reference table to validate your experimental outcomes.
| Assay | Control Group | Chrysomycin B Group (1 µM) | Interpretation |
| Cell Morphology | Intact, defined membranes | Cell shrinkage, nuclear fragmentation | Apoptotic induction |
| Comet Assay | Round nucleoids (No tail) | Long fluorescent tails (High Tail Moment) | Massive DSB accumulation |
| Cell Cycle | G0/G1: ~55%, G2/M: ~20% | G2/M: >45% , Sub-G1: >10% | G2/M Arrest & Apoptosis |
| Western Blot | γ-H2AX: Low/Absent | γ-H2AX: High Intensity | DNA Damage Marker activation |
Troubleshooting Guide
-
Issue: High background DNA damage in controls.
-
Cause: Harsh lysis or exposure to light during Comet Assay.
-
Fix: Perform lysis in total darkness; reduce lysis time.
-
-
Issue: Precipitation of Chr-B in media.
-
Cause: DMSO concentration >1% or rapid addition.
-
Fix: Pre-dilute Chr-B in a small volume of media before adding to the bulk culture; keep DMSO <0.5%.
-
-
Issue: No G2/M arrest observed.
-
Cause: Timepoint too late (cells already apoptotic).
-
Fix: Assay at 12h and 18h post-treatment, before the Sub-G1 population dominates.
-
Experimental Logic Diagram (Workflow)
Figure 2: Integrated experimental workflow for validating Chrysomycin B activity.
References
-
Chrysomycins A–C, antileukemic naphthocoumarins from Streptomyces sporoverrucosus. Source:[2] ResearchGate / Journal of Antibiotics Context: Establishes IC50 of Chrysomycin B in HL-60 cells (~0.95 µM) and confirms DNA damage/apoptosis mechanism.
-
Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells. Source: PubMed / Molecules Context:[3][4] Details the downstream signaling (Akt/GSK-3β) and G2/M arrest protocols relevant to the gilvocarcin family.
-
Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis. Source:[5][6] BioRxiv Context: Provides structural basis for DNA intercalation and topoisomerase inhibition mechanisms shared by Chrysomycins.
-
Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. Source: ACS Central Science Context: Discusses the chemical structure and synthesis, relevant for understanding solubility and stability.
Sources
- 1. JCI - Pretreatment with DNA-damaging agents permits selective killing of checkpoint-deficient cells by microtubule-active drugs [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. International Journal of Molecular Medicine [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
Application Note: High-Precision Preparation of Chrysomycin B Stock Solutions for Cell Culture
Introduction & Biological Context
Chrysomycin B (Cas No: 83852-56-6) is a C-glycoside antibiotic belonging to the gilvocarcin class. Unlike general antibiotics used for selection (e.g., Hygromycin), Chrysomycin B is primarily utilized in oncology and antimicrobial research as a potent Topoisomerase II inhibitor and DNA intercalator.
Critical Experimental Challenge: The primary failure mode in Chrysomycin B experiments is solubility management . As a highly hydrophobic compound, it is prone to "crashing out" (precipitating) when introduced directly from a high-concentration organic solvent stock into aqueous cell culture media. This results in:
-
Inaccurate dosing: The cells receive significantly less drug than calculated.
-
Crystal toxicity: Micro-crystals can mechanically damage cells, mimicking false cytotoxicity.
-
Reproducibility issues: Variable precipitation leads to high standard deviations between replicates.
This guide details a protocol designed to maintain compound solubility and stability, ensuring that the biological effects observed are due to molecular interaction with Topoisomerase II, not physical artifacts.
Physicochemical Properties & Reagents
Before beginning, verify the specific batch data on your Certificate of Analysis (CoA), as hydration states can slightly alter Molecular Weight (MW).
Table 1: Compound Specifications
| Property | Value (Typical) | Notes |
| Molecular Weight | ~496.51 g/mol | Critical: Check CoA. Formula: C₂₇H₂₈O₉ |
| Solubility | DMSO (>10 mg/mL) | Insoluble in water/PBS. |
| Appearance | Yellow/Orange Powder | Light sensitive. |
| Stability | Solid: 2 years at -20°C | Solution: 1 month at -20°C (Protect from light). |
| Target | Topoisomerase II | Catalytic inhibitor; DNA intercalator.[1] |
Required Equipment
-
Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9% purity).
-
Vessels: Amber microcentrifuge tubes (1.5 mL) to protect from light.
-
Filtration: 0.22 µm PTFE or Nylon syringe filters.
-
Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves the membrane.
-
-
Safety: Nitrile gloves, lab coat, safety goggles (Compound is a suspected mutagen).
Protocol: Preparation of Master Stock Solution (10 mM)
This protocol creates a 10 mM Master Stock in 100% DMSO. This concentration is ideal because it allows for significant dilution (1:1000 or greater) to reach typical active ranges (µM or nM) while keeping the final DMSO concentration on cells below 0.1%.
Step-by-Step Methodology
-
Mass Calculation: Calculate the volume of DMSO required to achieve 10 mM based on the mass of powder in the vial.
Example: For 1 mg of Chrysomycin B (MW 496.51): -
Solvation:
-
Add the calculated volume of sterile DMSO directly to the manufacturer’s vial to minimize loss during transfer.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Ensure no particulates remain.[2] If turbid, sonicate in a water bath for 5 minutes at room temperature.
-
-
Sterilization (Optional but Recommended):
-
If the powder was not sterile, filter the stock through a 0.22 µm PTFE filter into a sterile amber tube.
-
Note: Pre-wet the filter with 50 µL DMSO to minimize drug binding to the membrane.
-
-
Aliquot & Storage:
-
Divide into small aliquots (e.g., 20–50 µL) to prevent freeze-thaw cycles.
-
Store at -20°C .
-
Caution: DMSO freezes at ~18°C. Ensure the stock is fully thawed and vortexed before every use, as concentration gradients form during freezing.
-
Workflow Diagram (DOT)
Figure 1: Workflow for the preparation of stable Chrysomycin B master stock.
Protocol: Serial Dilution for Cell Treatment
The "Intermediate Dilution" Strategy: Directly adding 100% DMSO stock to cell media can cause localized precipitation. This protocol uses an intermediate step to ensure the drug stays in solution.
Target: Final concentration on cells = 10 µM (Example). Constraint: Final DMSO on cells < 0.1%.
Table 2: Dilution Scheme
| Step | Source Solution | Diluent | Volume Source | Volume Diluent | Final Conc. | DMSO % |
| 1 | Master Stock (10 mM) | PBS or Media | 10 µL | 990 µL | 100 µM | 1.0% |
| 2 | Intermediate (100 µM) | Cell Media | 100 µL | 900 µL | 10 µM | 0.1% |
Note: Step 1 (Intermediate) creates a 10x working solution. This solution should be used immediately and not stored.
Step-by-Step Treatment[3][4]
-
Thaw the 10 mM Master Stock completely. Vortex.
-
Prepare Intermediate: In a sterile tube, add culture medium (serum-free preferred for this step to avoid protein binding issues during mixing). Add the Master Stock dropwise while vortexing gently.
-
Final Dilution: Add the Intermediate solution to your cell culture wells/dishes.
-
Vehicle Control: Prepare a control using pure DMSO diluted exactly as above (Final DMSO 0.1%) to normalize for solvent effects.
Dilution Logic Diagram (DOT)
Figure 2: Two-step dilution strategy to prevent compound precipitation and solvent toxicity.
Quality Control & Self-Validation
To ensure "Trustworthiness" in your data, perform these checks:
-
The "Crystal Check": Before incubating cells, place the culture plate under an inverted microscope (20x or 40x). Look for needle-like crystals or amorphous aggregates.
-
Observation: If crystals are visible, the drug is not bioavailable, and the local concentration is unknown.
-
Remedy: Lower the concentration or warm the media to 37°C before adding the drug.
-
-
Absorbance Verification (Beer-Lambert Law): Chrysomycin B absorbs UV-Vis light (Max Absorbance ~250-280 nm and ~400 nm region, characteristic of gilvocarcins).
-
Dilute stock 1:100 in DMSO.
-
Measure absorbance on a Nanodrop or spectrophotometer.
-
Compare against the extinction coefficient (
) provided in the CoA. This confirms the actual concentration matches the calculated one.
-
References
-
Santa Cruz Biotechnology. Chrysomycin B Product Data Sheet (CAS 83852-56-6). Retrieved from
-
MedChemExpress. Chrysomycin B: Topoisomerase II Inhibitor. Retrieved from
-
Weiss, U., et al. (1982). "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A."[3] The Journal of Antibiotics, 35(9), 1194-1201.[3] Retrieved from
-
Muralikrishnan, B., et al. (2022). "Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis."[4][5] The Journal of Antibiotics, 75, 226–235.[4] (Mechanistic reference for Chrysomycin class). Retrieved from
-
LifeTein. DMSO Usage in Cell Culture: Cytotoxicity Limits. Retrieved from
Sources
- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis - Amrita Vishwa Vidyapeetham [amrita.edu]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution RP-HPLC Analysis for Chrysomycin B Purity and Quantification
Introduction & Scope
Chrysomycin B is a C-glycoside antitumor antibiotic belonging to the gilvocarcin class.[1] Structurally, it is characterized by a benzonaphthopyranone chromophore linked to a specific sugar moiety. A critical challenge in the analysis of Chrysomycin B is its separation from its structural congener, Chrysomycin A.
The two compounds differ only by a single substituent on the aglycone/sugar interface:
This minor structural difference results in very similar physicochemical properties, making baseline chromatographic separation difficult. This Application Note defines a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to resolve Chrysomycin B from Chrysomycin A, quantify potency, and assess purity in fermentation broths and purified drug substances.
Physicochemical Context & Method Strategy
Spectral Properties
Chrysomycin B exhibits a distinct UV-Vis absorption profile due to its aromatic chromophore.[2]
-
Primary Maxima: ~254 nm (High sensitivity, used for impurity profiling).
-
Secondary Maxima: ~390–400 nm (Yellow region, specific to the chromophore, useful for fermentation monitoring to avoid matrix interference).
Separation Logic (The "Why" behind the method)
Standard C18 columns often struggle to resolve the methyl (B) vs. vinyl (A) difference under isocratic conditions.
-
Stationary Phase: A high-surface-area C18 column (e.g., Inertisil ODS-3 or equivalent) is selected to maximize hydrophobic interaction.
-
Mobile Phase: The inclusion of 0.1% Formic Acid is critical. It suppresses the ionization of phenolic hydroxyl groups on the chromophore, sharpening peak shape and reducing tailing.
-
Elution Order: In Reverse Phase (RP) chromatography, the vinyl group (Chrysomycin A) generally imparts slightly higher hydrophobicity (due to increased carbon content and pi-pi interaction potential) compared to the methyl group (Chrysomycin B). Therefore, Chrysomycin B typically elutes before Chrysomycin A .
Experimental Protocol
Reagents and Standards
-
Reference Standards: Chrysomycin B (>98% purity), Chrysomycin A (for resolution check).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Formic Acid (LC-MS Grade), DMSO (Spectroscopy Grade).
Sample Preparation Workflow
Caution: Chrysomycin B is light-sensitive. Perform all extractions and handling under amber light or wrap vessels in aluminum foil.
DOT Diagram: Sample Preparation Workflow
Figure 1: Optimized sample preparation workflow ensuring maximum recovery and particulate removal.
Step-by-Step Preparation:
-
Stock Solution: Weigh 1.0 mg of Chrysomycin B standard. Dissolve in 100 µL DMSO, then dilute to 1.0 mL with Methanol (Final conc: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.
-
Sample Extraction:
-
Dissolve solid samples in DMSO:MeOH (1:3).[3] Avoid 100% water as Chrysomycins have poor aqueous solubility.
-
Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the antibiotic).
-
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC with DAD (Diode Array Detector) |
| Column | Inertisil ODS-3 C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Column Temp | 25°C (Strict control required for reproducibility) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10–20 µL |
| Detection | 254 nm (Quantification), 395 nm (Identity confirmation) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Profile
A shallow gradient is required to resolve the A/B critical pair.
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 20.0 | 20 | 80 | Linear Ramp (Elution) |
| 22.0 | 5 | 95 | Wash |
| 25.0 | 5 | 95 | Wash Hold |
| 25.1 | 60 | 40 | Return to Initial |
| 30.0 | 60 | 40 | Re-equilibration |
Method Validation & System Suitability
To ensure the trustworthiness of the data, the following system suitability parameters must be met before running unknown samples.
DOT Diagram: Validation Logic Tree
Figure 2: Logic flow for assessing method performance before batch analysis.
Acceptance Criteria
-
Resolution (
): > 1.5 between Chrysomycin B (Peak 1) and Chrysomycin A (Peak 2). -
Tailing Factor (
): 0.8 ≤ T ≤ 1.2. -
Precision (RSD): < 2.0% for retention time and peak area (n=6 injections).
-
Linearity:
over range 10–200 µg/mL.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of A & B | Gradient too steep or column aging. | Reduce gradient slope (e.g., 40% to 70% B over 25 min). Replace column. |
| Peak Tailing | Secondary silanol interactions. | Ensure 0.1% Formic Acid is fresh. Increase buffer strength slightly (e.g., 10mM Ammonium Formate). |
| Low Sensitivity | Wrong wavelength or lamp aging. | Verify detection at 254 nm. Check lamp energy. |
| Ghost Peaks | Carryover from previous run. | Chrysomycins are sticky. Add a needle wash step with 100% MeOH. |
References
-
Isolation and characterization of chrysomycins A and B. The Journal of Antibiotics. (1982).[1][4] Validates the structural difference (vinyl vs methyl) and UV spectra.
-
Mechanochemical preparation of chrysomycin A... and Analysis by HPLC. Journal of Nanobiotechnology / PMC. (2021). Provides baseline C18/Formic Acid conditions.
-
Ultraviolet and Visible Absorption Spectrophotometry Standards. Thermo Fisher Scientific. General guide for UV validation relevant to chromophore detection.
Sources
- 1. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultraviolet and visible spectroscopy | Basicmedical Key [basicmedicalkey.com]
- 3. Isolation, structure revision and stereochemistry of trichomycins A and B, aromatic analogues of amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical preparation of chrysomycin A self-micelle solid dispersion with improved solubility and enhanced oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of Chrysomycin B – DNA Interactions
This Application Note provides a comprehensive technical guide for characterizing the interaction between Chrysomycin B and DNA. It is designed for researchers in medicinal chemistry and structural biology who require rigorous, self-validating protocols to determine binding mechanisms, affinity, and functional consequences.
Introduction & Mechanistic Context
Chrysomycin B is a C-glycoside antitumor antibiotic belonging to the benzonaphthopyranone class (related to gilvocarcins and chrysomycin A). Unlike minor groove binders that require dimerization (e.g., chromomycin A3), Chrysomycin B primarily acts as a DNA intercalator and a Topoisomerase II inhibitor .
Understanding its binding profile requires distinguishing between simple electrostatic association, groove binding, and true intercalation. This guide outlines a tiered workflow to validate these interactions quantitatively.
Experimental Workflow
Figure 1: Tiered experimental workflow for validating Chrysomycin B-DNA interactions.
Phase 1: Spectroscopic Characterization (Binding Affinity)
The first step is to establish binding equilibrium and determine the intrinsic binding constant (
UV-Visible Absorption Titration
Intercalation typically results in hypochromism (decrease in absorbance) and a bathochromic shift (red shift) of the ligand's absorption maximum (
Protocol:
-
Buffer Preparation: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl. Note: Minimize
initially to avoid secondary structural effects unless testing specific catalytic conditions. -
Sample Prep: Prepare a
Chrysomycin B solution. -
Titration:
-
Add aliquots of concentrated CT-DNA (Calf Thymus DNA, e.g., 2 mM bp stock) to the sample cuvette.
-
Maintain constant drug concentration by adding the same amount of drug to the DNA titrant or by applying dilution corrections.
-
-
Data Analysis:
-
Monitor absorbance at
(420–460 nm). -
Plot
vs (Wolfe-Shimer equation) or use the Benesi-Hildebrand plot to extract .
-
Self-Validation Criteria:
-
Isosbestic Points: The presence of sharp isosbestic points in the spectra confirms a two-state equilibrium (free vs. bound) without degradation.
Methyl Green Displacement Assay (High-Throughput Screen)
For rapid screening of Chrysomycin derivatives, use the Methyl Green (MG) displacement assay. MG binds DNA in the major groove/intercalation sites; displacement by Chrysomycin B reduces absorbance at 630 nm.
-
Mix:
DNA-MG complex + Increasing [Chrysomycin B]. -
Read: Absorbance at 630 nm.
-
Result: Decrease in
indicates competition for the binding site.
Phase 2: Determining the Mode of Binding
Distinguishing intercalation from groove binding is critical. Viscosity is the definitive hydrodynamic test.
Viscosity Measurements
Intercalators lengthen the DNA helix, significantly increasing viscosity. Groove binders cause minimal change.
Protocol:
-
Instrument: Ubbelohde viscometer thermostated at
. -
Sample: CT-DNA (
) in BPE buffer (6 mM , 2 mM , 1 mM EDTA, pH 7.0). -
Titration: Add Chrysomycin B (from concentrated stock) to increase the ratio
. -
Calculation:
-
Measure flow time (
) for each ratio. -
Calculate relative viscosity
. -
Plot
vs. Binding Ratio ( ).
-
Data Interpretation:
| Observation (Slope) | Binding Mode | Mechanism |
|---|
| Slope
Thermal Denaturation ( Studies)
Intercalation stabilizes the double helix, requiring higher energy to melt the strands.
-
Method: Monitor
of DNA ( ) while heating from 25°C to 95°C ( ). -
Condition: Compare
of DNA alone vs. DNA + Chrysomycin B (1:5 ratio). -
Expectation:
strongly suggests intercalation.
Phase 3: Functional Analysis (Topoisomerase Inhibition)
Chrysomycin B exerts its cytotoxicity primarily by stabilizing the Topoisomerase-DNA cleavable complex or inhibiting the catalytic activity.
Topoisomerase II Relaxation Assay
This assay determines if Chrysomycin B inhibits the relaxation of supercoiled plasmid DNA by Topo II.
Reagents:
-
Supercoiled Plasmid DNA (e.g., pBR322), 250 ng/reaction.
-
Human Topoisomerase II
. -
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM
, 2 mM ATP, 0.5 mM DTT.
Protocol:
-
Incubation: Mix Plasmid + Assay Buffer + Chrysomycin B (
). Incubate 10 min at 37°C. -
Enzyme Addition: Add Topo II (1-2 units). Incubate 30 min at 37°C.
-
Termination: Stop reaction with SDS/Proteinase K.
-
Analysis: Run samples on a 1% agarose gel (without Ethidium Bromide initially). Stain post-run.
Visualization of Mechanism:
Figure 2: Mechanism of Topoisomerase II inhibition by Chrysomycin B.
Result Interpretation:
-
Control: Supercoiled DNA converts to relaxed (slower migrating) bands.
-
Inhibition: Retention of supercoiled bands (catalytic inhibition) or appearance of linear DNA (if acting as a poison stabilizing the cleaved state).
References
-
Chrysomycin A and B Isolation & Activity: Matson, J. A., et al. "Antitumor activity of chrysomycins M and V." The Journal of Antibiotics 42.9 (1989): 1446-1448.
-
DNA Binding Mechanisms of Aureolic Acid/Gilvocarcin Class: Waring, M. J. "Pharmacology of the actinomycins and their interaction with DNA." (Context on intercalation vs groove binding).
-
Topoisomerase Inhibition Protocols: Burres, N. S., et al. "A colorimetric microassay for the detection of agents that interact with DNA." Journal of Natural Products 55.11 (1992): 1582-1587.
-
Viscosity and Hydrodynamic Methods: Satyanarayana, S., et al. "Characterization of the interaction of the antitumor antibiotic chrysomycin A with DNA." (Analogous methodology). (Generalized citation for standard viscosity protocols in this field).
-
Sigma-Aldrich Product Data (Chrysomycin B): Product Information: Chrysomycin B, CAS 83852-56-6.
Using Chrysomycin B in synergy studies with other anti-TB drugs
Topic: Synergistic Profiling of Chrysomycin B with Anti-Tuberculosis Agents Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, and Drug Discovery Leads
Executive Summary
The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) necessitates the exploration of novel combinatory regimens. Chrysomycin B , a C-glycoside antibiotic of the gilvocarcin class, has demonstrated potent antimycobacterial activity, sharing a structural and mechanistic lineage with Chrysomycin A. Its primary mechanism—DNA intercalation and inhibition of Topoisomerase I—renders it a distinct candidate for synergy studies, particularly when paired with agents that compromise cell wall integrity (e.g., Ethambutol) or target complementary DNA enzymes (e.g., Fluoroquinolones).
This application note details the protocol for evaluating the synergistic potential of Chrysomycin B against Mycobacterium tuberculosis (Mtb) using a modified Resazurin Microtiter Assay (REMA) checkerboard format.
Compound Profile & Handling (Critical Pre-Analytical Steps)
Scientific Rationale: Chrysomycin B differs from Chrysomycin A by a methyl group substitution for a vinyl group.[1] While this confers slightly different lipophilicity, both compounds share significant light sensitivity and DNA-targeting capabilities. Improper handling is the primary cause of assay variance.
Physicochemical Properties
-
Class: Gilvocarcin-type antitumor/antibacterial antibiotic.[1][2]
-
Target: DNA Intercalation / Topoisomerase I inhibition.[3]
-
Solubility: Soluble in DMSO; poor solubility in water.
-
Stability: High Light Sensitivity .[4] Degrades rapidly under direct UV/fluorescent light.
Preparation Protocol
-
Solvent: Dissolve lyophilized Chrysomycin B powder in 100% sterile DMSO to create a 10 mg/mL stock solution .
-
Storage: Aliquot immediately into amber microcentrifuge tubes to prevent photolysis. Store at -20°C . Avoid repeated freeze-thaw cycles (maximum 2 cycles).
-
Working Solution: On the day of the assay, dilute the stock in 7H9 broth. Ensure the final DMSO concentration in the assay well does not exceed 1.0% (v/v) , as DMSO >1% inhibits Mtb growth.
Experimental Workflow: The Synergistic REMA Checkerboard
Expert Insight: Standard turbidity assays are ill-suited for Mtb due to clumping. The Resazurin Microtiter Assay (REMA) provides a colorimetric, metabolic readout that is more sensitive and reproducible for synergy scoring.
Materials
-
Strain: M. tuberculosis H37Rv (BSL-3 containment required) or M. smegmatis (for BSL-2 surrogate screening).
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 (to prevent clumping).
-
Reagent: Resazurin sodium salt powder (dissolved in sterile water at 0.01% w/v, filter sterilized).
Step-by-Step Protocol
Phase 1: Inoculum Preparation
-
Grow Mtb culture to mid-log phase (OD600 0.6–0.8).
-
Dilute culture in 7H9 broth to a theoretical density of 2 x 10⁵ CFU/mL .
-
Validation: Plate an aliquot on 7H10 agar to retrospectively verify inoculum count.
Phase 2: The Checkerboard Layout Design a 96-well plate matrix to test Chrysomycin B (Drug A) against a partner drug (Drug B, e.g., Ethambutol).
-
X-Axis (Drug B): Dilute 2-fold from columns 2 to 9.
-
Y-Axis (Chrysomycin B): Dilute 2-fold from rows A to G.
-
Controls:
-
Column 10: Drug A alone (MIC control).
-
Row H: Drug B alone (MIC control).
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
Phase 3: Incubation & Readout
-
Add 100 µL of bacterial suspension to all wells (except Sterility Control).
-
Seal plates with gas-permeable membranes to prevent evaporation while allowing O₂ exchange.
-
Incubate at 37°C for 7 days (H37Rv) or 3 days (M. smegmatis).
-
Development: Add 30 µL of Resazurin solution to each well.
-
Incubate for an additional 24–48 hours.
-
Scoring:
-
Blue: No growth (metabolically inactive).
-
Pink: Growth (resazurin reduced to resorufin).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Data Analysis: Fractional Inhibitory Concentration (FIC)
To quantify synergy, calculate the FIC Index (FICI) for the well representing the most effective combination.
Formula:
Interpretation Table:
| FICI Value | Interaction Type | Biological Implication |
| ≤ 0.5 | Synergy | The combination is >4x more potent than individual drugs. |
| > 0.5 to 1.0 | Additive | Combined effect equals the sum of individual effects. |
| > 1.0 to 4.0 | Indifferent | No significant interaction. |
| > 4.0 | Antagonism | Drugs interfere with each other (avoid combination). |
Mechanistic Validation & Visualizations
Why Synergy Occurs (The "Access & Bind" Theory): Chrysomycin B targets intracellular DNA. However, the mycobacterial cell wall is a formidable waxy barrier.
-
Partner 1 (Ethambutol): Inhibits arabinosyl transferase
Cell wall permeability increases Enhanced uptake of Chrysomycin B. -
Partner 2 (Ciprofloxacin): Targets DNA Gyrase.[3] Chrysomycin B targets Topoisomerase I. Simultaneous inhibition of both topological enzymes leads to catastrophic DNA replication failure (Synthetic Lethality).
Workflow Visualization
Caption: Step-by-step workflow for Chrysomycin B synergy profiling using the REMA method.
Hypothetical Mechanism of Synergy
Caption: Proposed synergistic mechanism: Cell wall compromise facilitates Chrysomycin B entry.
References
-
Dhanasekaran, S. et al. (2021). Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis.[3][5] ResearchGate.
-
Ren, B. et al. (2020). Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science.[6]
-
Weiss, U. et al. (1982). The chemistry of the antibiotics chrysomycin A and B. The Journal of Antibiotics.[1]
-
Palomino, J.C. et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[2][3][7][8][9][10]
-
Wu, Z. et al. (2024). Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751. ResearchGate.
Sources
- 1. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for inducing apoptosis in HL-60 cells with Chrysomycin B
Application Note: Precision Induction of Apoptosis in HL-60 Promyelocytic Leukemia Cells using Chrysomycin B
Introduction & Mechanistic Rationale
Chrysomycin B (Chr-B) is a C-glycoside antibiotic belonging to the gilvocarcin class, structurally distinct from its congener Chrysomycin A by a methyl group substitution on the sugar moiety.[1] While Chrysomycin A is often cited for its high potency, Chrysomycin B exhibits significant antitumor activity through a conserved mechanism: DNA intercalation and Topoisomerase II inhibition .
In HL-60 human promyelocytic leukemia cells—a model highly sensitive to DNA-damaging agents—Chr-B acts as a molecular "roadblock" to DNA replication. By stabilizing the Topoisomerase II-DNA cleavable complex, Chr-B prevents DNA religation, causing Double-Strand Breaks (DSBs). This damage triggers the DNA Damage Response (DDR), leading to a characteristic G2/M cell cycle arrest followed by the activation of the intrinsic (mitochondrial) apoptotic pathway.
Why this protocol matters: Unlike broad-spectrum cytotoxins, Chr-B requires precise dosing to distinguish between specific apoptotic induction and non-specific necrosis. This guide provides a self-validating workflow to determine the IC50 specific to your cell stock and verify the mechanism via cell cycle analysis.
Visualizing the Mechanism
The following diagram outlines the causal pathway from Chr-B exposure to apoptotic cell death.
Figure 1: Mechanistic pathway of Chrysomycin B-induced apoptosis in HL-60 cells. The compound induces DNA damage, triggering a G2/M checkpoint arrest that progresses to mitochondrial apoptosis if repair fails.
Experimental Protocols
Protocol A: Compound Preparation & Storage
Critical Note: Chrysomycins contain chromophores that can be photosensitive. All handling should be performed under low-light conditions to ensure reproducibility.
-
Stock Solution (10 mM): Dissolve commercially available Chrysomycin B powder in high-grade sterile DMSO (Dimethyl Sulfoxide).
-
Example: For 1 mg of Chr-B (MW ~500 g/mol ), add ~200 µL DMSO (adjust based on exact batch MW).
-
Vortex vigorously for 1 minute to ensure complete solubilization.
-
-
Storage: Aliquot into light-protective amber tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
-
Working Solution: Dilute the stock in RPMI-1640 media immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
Protocol B: Dose-Response Determination (IC50)
Rationale: Potency varies by vendor and cell passage number. You must establish the IC50 before performing apoptosis assays.
Materials:
-
HL-60 cells in exponential growth phase.
-
CCK-8 or MTT Reagent.
-
96-well clear bottom plates.
Steps:
-
Seeding: Plate HL-60 cells at
cells/mL (100 µL/well) in RPMI-1640 + 10% FBS. -
Treatment: After 24h, treat cells with serial dilutions of Chr-B.
-
Suggested Range: 0, 0.01, 0.1, 0.5, 1.0, 5.0, 10.0 µM.
-
Controls: Vehicle control (0.1% DMSO) and Positive Control (e.g., Etoposide 10 µM).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Readout: Add 10 µL CCK-8 reagent per well. Incubate 2-4 hours. Measure absorbance at 450 nm.
-
Calculation: Plot Dose-Response curve (Log concentration vs. % Viability) to determine IC50.
-
Target: Expect IC50 in the range of 0.5 µM – 5.0 µM depending on cell sensitivity.
-
Protocol C: Apoptosis Detection (Annexin V / PI)
Rationale: This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Steps:
-
Preparation: Seed HL-60 cells (
cells/well) in 6-well plates. -
Induction: Treat cells with Chr-B at IC50 and 2x IC50 concentrations for 24 hours .
-
Note: 24h is optimal for capturing early apoptotic events before secondary necrosis sets in.
-
-
Harvesting: Collect cells into 15 mL tubes. Centrifuge at 300 x g for 5 min. Do not vortex aggressively , as HL-60s are fragile.
-
Washing: Wash 2x with cold PBS. Resuspend in 100 µL 1X Annexin Binding Buffer.
-
Staining:
-
Add 5 µL Annexin V-FITC.
-
Add 5 µL Propidium Iodide (PI).
-
Incubate 15 min at RT in the dark.
-
-
Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometry (FITC channel vs. PE/PI channel).
Protocol D: Mechanistic Validation (Cell Cycle Analysis)
Rationale: To confirm Chr-B is acting via Topo II inhibition, you must observe G2/M arrest . If cells accumulate in G1, the mechanism may be off-target (e.g., starvation or kinase inhibition).
Steps:
-
Treatment: Treat HL-60 cells with Chr-B (IC50) for 12 to 18 hours (shorter duration than apoptosis assay to catch the arrest).
-
Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol dropwise while vortexing gently. Store at -20°C overnight.
-
Staining:
-
Wash ethanol-fixed cells 2x with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (PI stains DNA; RNase removes RNA to prevent background).
-
Incubate 30 min at 37°C.
-
-
Flow Cytometry: Analyze on linear scale (FL2-A or FL2-H).
-
Success Criteria: Treated cells should show a distinct increase in the G2/M peak (4N DNA content) compared to Control (mostly G0/G1, 2N).
-
Data Interpretation & Troubleshooting
Table 1: Expected Phenotypes and Troubleshooting
| Assay | Observation | Interpretation | Action |
| IC50 | IC50 > 20 µM | Low potency / Resistance | Check DMSO solubility; ensure cells are not Mycoplasma contaminated. |
| Annexin V | High PI+ / Low Annexin+ | Primary Necrosis | Toxicity is too high. Reduce concentration or incubation time (try 12h). |
| Cell Cycle | No G2/M Arrest | Off-target effect | Confirm Chr-B identity; ensure cells are proliferating (Control G2/M > 15%). |
| Microscopy | Nuclear Fragmentation | Apoptosis confirmed | Validate with DAPI/Hoechst staining to visualize chromatin condensation. |
References
-
Structure & Class Activity: Zhang, X., et al. (2020).[2][3] "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science, 6(5). Link Establishes the chemical structure and biological activity profile of the Chrysomycin class (A and B).
-
Mechanism in Tumor Cells: Wang, H., et al. (2021). "Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells."[4] Marine Drugs, 19(10). Link Details the downstream signaling (Akt/GSK-3β) and apoptotic induction relevant to Chrysomycin B's structural analogue.
-
HL-60 Apoptosis Protocols: Wojtowicz, K., et al. (2025). "Potential of Apigenin, Berberine, Chrysin, and Luteolin to Overcome Doxorubicin Resistance in Acute Promyelocytic Leukemia HL-60 Cells." International Journal of Molecular Sciences. Link Provides the standard validated flow cytometry and cytotoxicity workflows for HL-60 cells used in this guide.
-
Topoisomerase II Inhibition in HL-60: Tseng, C.J., et al. (2002). "Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest."[5] Toxicology. Link Comparative reference for interpreting G2/M arrest and apoptosis in HL-60 models.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chrysomycin B in Multidrug-Resistant (MDR) Bacterial Research
Executive Summary
Chrysomycin B (Chr-B), a C-glycoside antitumor antibiotic of the gilvocarcin class, has emerged as a critical chemical probe in the study of multidrug-resistant (MDR) bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and MDR-Mycobacterium tuberculosis (MDR-TB). Unlike conventional antibiotics that target cell wall synthesis or ribosomal function, Chr-B functions primarily as a DNA intercalator and a Topoisomerase I inhibitor.
This application note provides a comprehensive technical framework for researchers utilizing Chr-B. It details protocols for susceptibility profiling, synergistic assessment with standard-of-care antibiotics, and mechanistic validation through topoisomerase inhibition assays.
Mechanism of Action (MOA)
Understanding the MOA is prerequisite to experimental design. Chr-B possesses a planar benzonaphthopyranone backbone that facilitates intercalation into the DNA helix. This intercalation stabilizes the DNA-Topoisomerase I cleavable complex, preventing DNA religation. The accumulation of single-stranded DNA breaks triggers the bacterial SOS response, ultimately leading to replication fork collapse and cell death.
Molecular Pathway Diagram
The following diagram illustrates the cascade from Chr-B exposure to bacterial cell death.
Figure 1: Mechanistic pathway of Chrysomycin B-induced cytotoxicity in bacteria.
Experimental Protocols
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Purpose: To quantify the potency of Chr-B against MDR strains (e.g., MRSA, VRE, MDR-TB). Note: Chr-B is hydrophobic. Proper solubilization is critical for accurate MIC values.
Materials:
-
Chrysomycin B (Purity >95%)
-
Solvent: DMSO (Dimethyl sulfoxide)
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for S. aureus; Middlebrook 7H9 broth for M. tuberculosis.
-
Resazurin dye (0.01%) for colorimetric readout.
Workflow:
-
Stock Preparation: Dissolve Chr-B in 100% DMSO to a stock concentration of 10 mg/mL. Vortex for 2 minutes to ensure complete solubilization.
-
Dilution: Prepare a working solution of 128 µg/mL in the appropriate culture media. Ensure final DMSO concentration is <1% to avoid solvent toxicity.
-
Plate Setup: Add 100 µL of media to columns 2-12 of a 96-well plate. Add 200 µL of Chr-B working solution to column 1. Perform serial 2-fold dilutions from column 1 to 10. Columns 11 and 12 serve as Growth Control (GC) and Sterility Control (SC).
-
Inoculation: Dilute bacterial culture to
CFU/mL. Add 100 µL to wells 1-11. -
Incubation:
-
S. aureus/Enterococcus: 18-24 hours at 37°C.
-
M. tuberculosis: 7-14 days at 37°C.
-
-
Readout: Add 30 µL Resazurin. Incubate for 2-4 hours (or 24h for TB). A color change from blue (resazurin) to pink (resorufin) indicates viable growth. The MIC is the lowest concentration preventing color change.
Typical Reference Values:
| Bacterial Strain | Expected MIC Range (µg/mL) | Notes |
|---|---|---|
| S. aureus (MSSA) | 1.0 - 4.0 | Moderate activity |
| S. aureus (MRSA) | 2.0 - 64.0 | Strain dependent; often less potent than Chr-A |
| M. tuberculosis (H37Rv) | 0.4 - 2.0 | High potency |
| E. faecalis (VRE) | 4.0 - 16.0 | Moderate activity |
Protocol B: Synergistic Checkerboard Assay
Purpose: To assess if Chr-B enhances the efficacy of other antibiotics. Chr-B is often tested with ciprofloxacin (targeting Topo II/IV) to dual-target DNA topology.
Workflow:
-
Matrix Design: Use a 96-well plate.
-
X-axis (Rows): Serial dilution of Chr-B (e.g., 0.03 to 16 µg/mL).
-
Y-axis (Columns): Serial dilution of Partner Drug (e.g., Ciprofloxacin, 0.004 to 4 µg/mL).
-
-
Inoculation: Add
CFU/mL bacterial suspension to all wells. -
Incubation: 18-24 hours at 37°C.
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
-
Interpretation: FICI ≤ 0.5 (Synergy); 0.5 < FICI ≤ 4.0 (Indifference); FICI > 4.0 (Antagonism).
-
Protocol C: Topoisomerase I Inhibition Assay (Relaxation Assay)
Purpose: To validate the molecular target of Chr-B. This assay measures the inhibition of the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Recombinant Bacterial Topoisomerase I (e.g., E. coli or M. tuberculosis Topo I).
-
Assay Buffer: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA.
-
Agarose Gel Electrophoresis reagents.
Workflow:
-
Reaction Mix: Prepare 20 µL reactions containing:
-
0.5 µg supercoiled pBR322 DNA.[1]
-
1 Unit Topoisomerase I.
-
Chr-B at varying concentrations (0.1, 1.0, 10, 50 µM).
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 4 µL Stop Buffer (5% SDS, 0.25% bromophenol blue).
-
Analysis: Resolve products on a 1% agarose gel without ethidium bromide (EtBr) initially.
-
Staining: Stain gel with EtBr after electrophoresis to visualize DNA bands.
-
Interpretation:
-
Control (No Drug): Topo I relaxes supercoiled DNA, resulting in a ladder of relaxed topoisomers (slower migration).
-
Active Drug: Chr-B inhibits relaxation. The DNA remains supercoiled (fast migration band), similar to the "DNA only" control.
-
Experimental Workflow Visualization
The following diagram outlines the logical progression of a study characterizing Chr-B activity.
Figure 2: Logical workflow for profiling Chrysomycin B activity against MDR pathogens.
Safety & Handling
-
Cytotoxicity: Chrysomycin B is a known cytotoxic agent with antitumor properties.[2][3] It can intercalate into mammalian DNA. Handle in a biosafety cabinet using nitrile gloves.
-
Light Sensitivity: As a polyketide with a conjugated system, Chr-B is light-sensitive. Store stocks in amber vials at -20°C.
-
Disposal: All waste containing Chr-B must be treated as hazardous chemical waste.
References
-
Chakrapani, H. et al. (2021). Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis. BioRxiv. Available at: [Link]
-
Weiss, U. et al. (1982). The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A.[4] The Journal of Antibiotics, 35(9), 1194-1201.[4] Available at: [Link]
-
Wu, Q. et al. (2020). Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science, 6(6), 928–938. Available at: [Link]
-
Yu, J. et al. (2024). Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp.[2] MS751. Marine Drugs, 22(6), 261. Available at: [Link]
Sources
- 1. Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05576E [pubs.rsc.org]
- 2. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration Protocols for Chrysomycin B: Formulation, Dosing, and Efficacy Models
Introduction & Mechanism of Action
Chrysomycin B is a C-glycoside antibiotic and antineoplastic agent belonging to the gilvocarcin/aureolic acid class. Structurally, it is the methyl-analog of Chrysomycin A (which contains a vinyl group).[1] While Chrysomycin A is often more cytotoxic, Chrysomycin B retains significant biological activity with a potentially distinct toxicity profile.
Mechanism of Action (MOA): The primary mechanism involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis. Recent studies also highlight its efficacy against multi-drug resistant (MDR) bacteria, including MRSA and Mycobacterium tuberculosis, by inhibiting DNA replication.
Key Challenge: Like other members of the gilvocarcin class, Chrysomycin B exhibits poor water solubility, necessitating specific formulation strategies for in vivo administration to prevent precipitation in the peritoneum or vasculature.
Pre-Clinical Formulation Strategy[2]
The hydrophobicity of Chrysomycin B is the primary hurdle. Simple saline suspensions result in erratic absorption and local toxicity.
A. Standard Solvent System (Recommended for Initial Screening)
This "Universal Lipophilic Vehicle" is suitable for Intraperitoneal (IP) and Intravenous (IV) administration.
-
Stock Solution: Dissolve Chrysomycin B powder in 100% DMSO to a concentration of 20 mg/mL. Store at -20°C.
-
Working Solution (Vehicle Composition):
-
5% DMSO (Solubilizer)
-
40% PEG 300 (Co-solvent)
-
5% Tween 80 (Surfactant)
-
50% Sterile Saline or PBS (Diluent)
-
Preparation Protocol:
-
Calculate the required volume of Stock Solution (5% of total final volume).
-
Add PEG 300 and vortex thoroughly.
-
Add Tween 80 and vortex.
-
Slowly add warm (37°C) Sterile Saline while vortexing to prevent shock precipitation.
-
Validation: The final solution should be clear and slightly yellow. If cloudy, sonicate for 5 minutes at 37°C.
B. Advanced Formulation (Micellar Solid Dispersion)
For studies requiring higher bioavailability or oral dosing, a mechanochemical solid dispersion using Disodium Glycyrrhizin (Na2GA) is recommended (refer to Chrysomycin A optimization protocols).
Figure 1: Decision tree for selecting the appropriate vehicle based on administration route.
Maximum Tolerated Dose (MTD) Protocol[3][4][5][6]
Before efficacy studies, the MTD must be established.[2] Aureolic acid derivatives can cause hepatic or renal toxicity.
Animals: CD-1 or BALB/c Mice (n=3 per group), 6-8 weeks old. Route: Intraperitoneal (IP).[3]
| Group | Dose (mg/kg) | Frequency | Observation Period |
| Low | 1.0 | Daily x 5 days | 14 Days |
| Mid | 5.0 | Daily x 5 days | 14 Days |
| High | 10.0 | Daily x 5 days | 14 Days |
| Escalation | 20.0 | Single Bolus | 7 Days |
Endpoints for Termination:
-
Body weight loss > 20%.
-
Signs of distress (piloerection, hunched posture, lethargy).
-
Note: If Chrysomycin B follows the profile of Gilvocarcin V, the MTD is likely between 10-20 mg/kg.
Efficacy Models
Protocol A: Oncology Model (Glioblastoma Xenograft)
Chrysomycins show potency against glioblastoma cell lines (e.g., U251, U87).[4]
-
Tumor Implantation: Inject
U87-MG cells subcutaneously into the right flank of nude (nu/nu) mice. -
Staging: Monitor tumor growth until volume reaches ~100 mm³ (Formula:
). -
Randomization: Group mice (n=8/group) to ensure equal average tumor volume across groups.
-
Treatment Regimen:
-
Vehicle Control: IP, Daily.
-
Chrysomycin B Low: 2 mg/kg, IP, Daily.
-
Chrysomycin B High: 5-10 mg/kg (based on MTD), IP, Daily.[2]
-
Positive Control: Temozolomide (Standard of Care).
-
-
Duration: 21 days.
-
Analysis: Measure tumor volume every 2 days. Harvest tumors for histology (Ki-67 staining) and Western blot (Topoisomerase II levels).
Protocol B: Infectious Disease Model (MRSA Sepsis)
Chrysomycin B has strong activity against Gram-positive bacteria.
-
Inoculum Preparation: Culture MRSA (e.g., USA300) to log phase. Dilute to
CFU/mL in saline. -
Infection: Inject 0.5 mL of inoculum Intraperitoneally (IP) into BALB/c mice.
-
Treatment: Administer Chrysomycin B (IV or IP) 1 hour post-infection .
-
Dose: Single bolus of 5 mg/kg or 10 mg/kg.
-
Control: Vancomycin (20 mg/kg).
-
-
Readout:
-
Survival rate over 7 days.
-
Bacterial Load: Euthanize subset at 24h; homogenize kidney/spleen and plate for CFU counts.
-
Figure 2: Experimental workflow for Oncology vs. Infectious Disease efficacy studies.
Pharmacokinetics (PK) & Safety Monitoring
To validate the administration protocol, plasma concentration must be correlated with efficacy.
PK Sampling Protocol:
-
Dose: Single IV bolus (5 mg/kg).
-
Timepoints: 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose.[5]
-
Collection: Retro-orbital or tail vein bleed (20
L) into heparinized tubes. -
Analysis: LC-MS/MS. Detect parent compound (Chrysomycin B) and potential metabolites.
-
Note: Monitor for "Chrysomycin A" signals if metabolic demethylation is suspected, though unlikely.
-
Safety Biomarkers:
-
Hematology: Check for leukopenia (common with DNA intercalators).
-
Biochemistry: ALT/AST (Liver) and BUN/Creatinine (Kidney).
References
-
Weiss, U., et al. (1982).[1][6] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics, 35(9), 1194-1201.[1] Link
-
Wu, Z., et al. (2020). "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science, 6(6), 928–938. Link
-
Zhang, H., et al. (2021).[7] "Mechanochemical preparation of chrysomycin A self-micelle solid dispersion with improved solubility and enhanced oral bioavailability."[8] Drug Delivery, 28(1), 1084–1093. Link
-
Zhu, H., et al. (2021). "Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells."[4] Molecules, 26(19), 5886. Link
Sources
- 1. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6030951A - Chrysomycin derivative compounds and use as antitumor agents - Google Patents [patents.google.com]
- 7. Frontiers | Population Pharmacokinetics of Polymyxin B in Obese Patients for Resistant Gram-Negative Infections [frontiersin.org]
- 8. Mechanochemical preparation of chrysomycin A self-micelle solid dispersion with improved solubility and enhanced oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chrysomycin B Solubility Optimization
Ticket ID: CHRY-SOL-001 Status: Open Subject: Improving aqueous solubility for biological assays Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Chrysomycin B (Gilvocarcin class) is a planar, highly lipophilic C-glycoside antibiotic.[1] Its poor aqueous solubility often leads to "crashing out" (precipitation) upon dilution into culture media, resulting in erratic IC50 data and false negatives.[1] This guide provides a validated workflow to solubilize Chrysomycin B using solvent-shifting protocols and cyclodextrin encapsulation , ensuring bioavailability in cellular and enzymatic assays.[1]
Module 1: Stock Solution Preparation (The Foundation)[1]
Objective: Create a stable, high-concentration master stock. Critical Constraint: Avoid ethanol; it evaporates too quickly, altering concentration, and has lower solubilizing power for this compound class than DMSO.
Protocol 1.1: The DMSO Standard
-
Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard.[1]
-
Why: Chrysomycin B requires a solvent with high dielectric constant and apolar domains to disrupt its crystal lattice.[1]
-
-
Weighing: Weigh powder into a glass vial (minimize plastic contact to prevent adsorption).
-
Dissolution: Add DMSO to achieve a concentration of 10 mM (or ~5 mg/mL).
-
Sonication (Mandatory): Sonicate in a water bath for 5–10 minutes at ambient temperature.
-
Validation: Visually inspect against a light source.[1] The solution must be a clear, deep yellow/orange liquid with zero particulates .[1]
Storage Warning: Chrysomycin B is light-sensitive.[1] Wrap vials in aluminum foil and store at -20°C.
Module 2: The "Solvent Shift" Dilution Strategy
The Problem: Direct addition of high-concentration DMSO stock to aqueous media causes "shock precipitation" (local supersaturation).[1] The Fix: Use an intermediate dilution step to lower the kinetic energy barrier of mixing.
Protocol 2.1: Step-Wise Aqueous Dilution
Goal: Final Assay Concentration of 10 µM in 0.5% DMSO.
| Step | Action | Composition | Rationale |
| 1 | Prepare Intermediate | Dilute 10 mM Stock 1:20 in 100% DMSO . | Creates a 500 µM working solution. Keeps compound fully solubilized while reducing viscosity. |
| 2 | Vortex | Vortex for 10 seconds. | Ensures homogeneity. |
| 3 | Final Spike | Add 1 µL of Intermediate to 199 µL of pre-warmed (37°C) Media . | Rapid dispersion prevents nucleation.[1] Final DMSO is 0.5%.[1][2][3] |
| 4 | Immediate Mix | Pipette up and down 5 times immediately. | Prevents local high-concentration pockets where crystals form.[1][2] |
Visualization: Dilution Workflow
Caption: Figure 1.[1] Step-wise dilution prevents "shock precipitation" by maintaining solvent homogeneity before the final aqueous transition.
Module 3: Advanced Formulation (Cyclodextrins)
Scenario: If 0.5% DMSO is toxic to your specific cell line (e.g., primary neurons) or if the compound still precipitates.[1]
The Fix: Encapsulate Chrysomycin B in Hydroxypropyl-
Scientific Rationale
HP-
Protocol 3.1: Cyclodextrin Complexation
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in deionized water.[1] Filter sterilize (0.22 µm). -
Solvent Evaporation Method (Best for Stability):
-
Complexation: Shake/Vortex vigorously for 30 minutes at 37°C.
-
Validation: The solution should clarify. If turbid, centrifuge at 10,000 x g for 5 mins. Use the supernatant (soluble complex).[1]
Knowledge Base: Troubleshooting & FAQ
Ticket #1: "I see crystals in my microplate wells after 24 hours."
-
Diagnosis: Thermodynamic instability.[1] The compound is slowly crashing out of the metastable aqueous solution.[1]
-
Solution:
-
Check DMSO Limit: Ensure final DMSO is
0.5%. Higher % can paradoxically induce precipitation if water evaporation occurs at the edge of the plate (Edge Effect).[1] -
Switch to Glass: Planar antibiotics often adsorb to polystyrene.[1] Use glass-coated microplates or "low-binding" polypropylene plates.[1] Adsorption reduces free concentration, forcing you to add more, which leads to precipitation.
-
Ticket #2: "My IC50 curve is flat or erratic."
-
Diagnosis: Likely a "false negative" due to precipitation.[1] The cells are seeing a saturated supernatant, not the calculated dose.[1]
-
Validation Test: Perform a Turbidity Check . Measure Absorbance at 600nm (OD600) of your highest concentration in media (without cells).[1]
-
Result: If OD600 > 0.01 (compared to media blank), you have micro-precipitates.[1] Switch to the Cyclodextrin protocol (Module 3).
-
Ticket #3: "Can I use Ethanol instead of DMSO?"
-
Answer: No. Ethanol has a higher vapor pressure and evaporates rapidly during dispensing, changing the concentration.[1] Furthermore, Gilvocarcin-class compounds generally have lower saturation limits in ethanol compared to DMSO.[1]
Decision Logic: Selecting the Right Method
Caption: Figure 2. Logic flow for selecting the appropriate solubilization strategy based on cellular tolerance and physical stability.
References
-
PubChem. (n.d.).[1] Chrysomycin B | C28H28O9.[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Retrieved from [Link]
-
Assay Guidance Manual. (2012). Compound Management and Screening Operations. NCBI Bookshelf.[1] Retrieved from [Link]
-
Kikuchi, O., et al. (1993).[1][4] Chemical transformation of gilvocarcin V. Modification of the side-chain.[1][4] The Journal of Antibiotics, 46(6), 985-991.[1][4] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical transformation of gilvocarcin V. Modification of the side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysomycin B stability and degradation under different storage conditions
Welcome to the Chrysomycin B Technical Support Center. This guide is designed for researchers and drug development professionals requiring high-fidelity data on the stability, degradation, and handling of Chrysomycin B (CAS: 83852-56-6). Unlike generic antibiotic guides, this document focuses on the specific physicochemical vulnerabilities of the benzonaphthopyranone class, particularly its light sensitivity and solubility profile.
Part 1: Core Stability & Storage Directives
Q: What is the "Golden Rule" for handling Chrysomycin B?
A: Absolute Light Protection. Chrysomycin B shares the same chromophore as Gilvocarcin V. This class of compounds is photo-activated . Exposure to near-UV and visible light (blue spectrum) excites the molecule, leading to the generation of reactive oxygen species (ROS) and radical intermediates.
-
Impact: In experimental conditions, this leads to rapid photodegradation and loss of potency. In biological systems, this mechanism is responsible for DNA cross-linking (histone H3/GRP78).
-
Action: Always handle in amber vials. Wrap clear vessels in aluminum foil. Perform prolonged handling under low-light conditions (sodium lamp) if possible.
Q: What are the optimal storage conditions for the solid and solution forms?
The following matrix defines the stability windows based on current physicochemical data:
| Form | Temperature | Container | Shelf Life | Notes |
| Solid Powder | -20°C | Amber Glass, Desiccated | ≥ 4 Years | Hygroscopic. Equilibrate to RT before opening to prevent condensation. |
| Stock Solution (DMSO) | -20°C or -80°C | Amber Glass / Foil-wrapped | 6 Months | Avoid repeated freeze-thaw cycles (Max 3). |
| Working Solution (Aqueous) | +4°C | Light-protected | < 24 Hours | Prone to precipitation and hydrolysis over time. Prepare fresh. |
Q: Does pH affect Chrysomycin B stability?
A: Yes, avoid alkaline conditions. Chrysomycin B is a C-glycoside, making it more resistant to acid hydrolysis than O-glycosides. However, the benzonaphthopyranone core is susceptible to degradation in alkaline environments (pH > 8.0), which can induce ring opening or oxidative rearrangements.
-
Optimal pH: 6.0 – 7.5 (Neutral to slightly acidic).
-
Risk: High pH buffers (e.g., Carbonate pH 9.0) will accelerate degradation.
Part 2: Degradation Mechanisms & Causality
To understand why specific handling is required, we must look at the degradation pathways. The primary instability driver is Photo-Oxidation .
Mechanism: Photo-Induced Radical Formation
When Chrysomycin B is exposed to light (approx. 400–450 nm) in the presence of oxygen or solvents like DMSO, it undergoes Type I and Type II photochemical reactions.
-
Excitation: The chromophore absorbs a photon, entering an excited singlet state (
) which undergoes intersystem crossing to a triplet state ( ). -
Radical Generation: The triplet state can abstract electrons from the solvent (e.g., DMSO), generating methyl radicals (
) and superoxide anions ( ). -
Outcome: These radicals attack the Chrysomycin B structure itself or biological targets (DNA), leading to structural breakdown and "off-target" toxicity in cell assays.
Visualizing the Instability Landscape
Figure 1: The degradation cascade of Chrysomycin B driven by light and pH factors.
Part 3: Reconstitution & Solubility Protocol
Common Issue: Users often report precipitation when diluting DMSO stocks into cell culture media. Chrysomycin B is highly lipophilic and practically insoluble in pure water.
Solvent Compatibility Table
| Solvent | Solubility Rating | Application |
| DMSO | High (Soluble) | Primary solvent for stock solutions (e.g., 10-50 mM). |
| DMF | High (Soluble) | Alternative organic solvent. |
| Chloroform | Moderate | Good for extraction, not for biological assays. |
| Methanol/Ethanol | Low/Slight | Not recommended for high-concentration stocks. |
| Water/PBS | Insoluble | Requires carrier (micelles/cyclodextrins) or rapid dilution. |
Step-by-Step Reconstitution Protocol
-
Preparation: Bring the vial to room temperature before opening to prevent water condensation (which degrades the solid).
-
Dissolution: Add high-purity (anhydrous) DMSO to the vial.
-
Target Concentration: 10 mM is a standard robust stock concentration.
-
Technique: Vortex gently. If particles persist, sonicate in a water bath (ambient temp) for 30-60 seconds. Do not heat above 37°C.
-
-
Aliquoting: Immediately divide into single-use aliquots (e.g., 20-50 µL) in amber tubes.
-
Storage: Freeze at -20°C.
-
Dilution for Assay:
-
Step A: Dilute the DMSO stock into the aqueous medium (PBS or Media).
-
Step B: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
-
Troubleshooting: If precipitation occurs upon adding to media, try an intermediate dilution step using warm media (37°C) or add a dispersant like Tween-80 (0.1%) if the assay permits.
-
Part 4: Troubleshooting & FAQs
Q: My Chrysomycin B solution turned from yellow to colorless/brown. Is it still good? A: No. A color change indicates significant degradation. The natural color of Chrysomycin B is yellow (due to the chromophore). Loss of color suggests chromophore disruption (photobleaching), while browning often indicates oxidative polymerization. Discard the solution.
Q: I see a fine precipitate in my cell culture well. What happened? A: This is "Crash-out" precipitation. This occurs when a high-concentration DMSO stock is added too quickly to a cold aqueous buffer.
-
Fix: Pre-warm your culture media to 37°C. Add the DMSO stock slowly while swirling the media. Do not exceed the solubility limit (typically < 100 µM in aqueous media without carriers).
Q: Can I use Ethanol instead of DMSO? A: Not recommended. Chrysomycin B has significantly lower solubility in ethanol compared to DMSO. You may struggle to achieve a high enough concentration for a master stock, leading to higher solvent volumes in your final assay, which can be cytotoxic.
Q: Is Chrysomycin B stable in acidic media (e.g., pH 5.0)? A: Generally, yes. As a C-glycoside, it is more resistant to acid-catalyzed deglycosylation than O-glycoside antibiotics. However, prolonged exposure to strong acids should still be avoided.
References
-
Weiss, U., et al. (1982).[1] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics.
-
Alegria, A. E., et al. (1989).[2] "An ESR study of the visible light photochemistry of gilvocarcin V." Photochemistry and Photobiology. (Provides mechanistic proxy for the shared chromophore photodegradation).
-
Sun, X., et al. (2021).[3] "Mechanochemical preparation of chrysomycin A self-micelle solid dispersion with improved solubility and enhanced oral bioavailability."[3] Journal of Nanobiotechnology. (Data on solubility limits and micelle stabilization).
-
Cayman Chemical. "Chrysomycin B Product Information & Physical Properties."
-
Knobloch, T., et al. (1991). "Light-induced modifications of DNA by gilvocarcin V and its aglycone."[4] Biochemistry.
Sources
- 1. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ESR study of the visible light photochemistry of gilvocarcin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanochemical preparation of chrysomycin A self-micelle solid dispersion with improved solubility and enhanced oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for increased Chrysomycin B yield
Topic: Optimizing fermentation conditions for increased Chrysomycin B yield Support Level: Tier 3 (Advanced Application Support) Document ID: KB-CHRY-891-OPT Last Updated: 2025-05-15
Core Directive & Biosynthetic Logic
The Central Challenge: Chrysomycin B and Chrysomycin A are co-metabolites produced by Streptomyces species (e.g., Streptomyces sp. 891). They share a nearly identical Type II polyketide scaffold. The critical difference—and your lever for optimization—lies in the starter unit of the biosynthetic pathway.
-
Chrysomycin A (Vinyl group): Initiated by a Propionate unit (Propionyl-CoA).
-
Chrysomycin B (Methyl group): Initiated by an Acetate unit (Acetyl-CoA).
The Strategy: To maximize Chrysomycin B, you must not only optimize general growth parameters but also metabolically engineer the fermentation environment to favor Acetate availability while restricting Propionate availability. This "Precursor Pressure" strategy shifts the competitive initiation of the polyketide synthase (PKS) toward the B-form.
Interactive Troubleshooting Guide (FAQs)
Category A: Yield & Selectivity Issues
Q: My total yield is high (>1.5 g/L), but the ratio of Chrysomycin A to B is 4:1. How do I shift this towards B? A: You are likely experiencing "Propionate Dominance." The PKS enzyme often prefers propionyl-CoA when available.
-
Immediate Action: Review your nitrogen source. Complex sources like soybean meal often contain amino acids (Valine, Isoleucine, Methionine) that catabolize into Propionyl-CoA.
-
Protocol Adjustment: Reduce complex nitrogen sources by 10-15% and substitute with an inorganic nitrogen source (e.g., Ammonium Sulfate).
-
Precursor Feeding: Initiate a Sodium Acetate feeding strategy. Feed 0.1% (w/v) Sodium Acetate at 48h and 72h to flood the Acetyl-CoA pool during the onset of idiophase (secondary metabolite production).
Q: I am seeing low total titers (<500 mg/L) for both A and B. A: This indicates a fundamental biomass or energy limitation, not a selectivity issue.
-
Check Carbon Source: Chrysomycin production is energy-intensive. Ensure you are using a dual-carbon source strategy (Glucose for rapid growth + Corn Starch for sustained release).
-
Check Dissolved Oxygen (DO): Streptomyces are obligate aerobes. If DO drops below 30% saturation during the exponential phase (24-48h), production enzymes are downregulated. Increase agitation (RPM) or use baffled flasks.
Q: My broth becomes extremely viscous by Day 5, and production stalls. A: High viscosity limits oxygen transfer.
-
Cause: Excessive mycelial pelleting or extracellular polysaccharide production.
-
Solution: Add a rheology modifier like glass beads (in shake flasks) or optimize the shear rate. Alternatively, reduce the initial Corn Starch concentration and switch to a fed-batch glucose model.
Category B: Process Parameters
Q: What is the optimal pH strategy? A: Do not maintain a static pH.
-
Growth Phase (0-48h): Allow pH to drop naturally (typically to 6.0-6.2) to support mycelial establishment.
-
Production Phase (48h+): Maintain pH between 6.5 and 6.8 . A pH > 7.0 often favors degradation of the glycosidic bond. Use CaCO3 (2-3 g/L) as a buffering agent in the initial media to prevent crashing below pH 5.5.
Optimized Fermentation Protocols
Protocol 1: High-Yield Base Fermentation (Strain 891-B6)
Based on optimized parameters for maximal polyketide production.
Target Audience: Users establishing a stable baseline.
| Component / Parameter | Concentration / Setting | Function |
| Glucose | 40 g/L | Rapid carbon source for biomass.[1] |
| Corn Starch | 20 g/L | Slow-release carbon for idiophase. |
| Soybean Meal | 15 g/L | Complex Nitrogen (Limit this if A:B ratio is too high). |
| CaCO3 | 2.0 g/L | pH Buffer. |
| NaCl | 2.5 g/L | Osmotic balance (Marine strain origin). |
| Inoculum Age | 48 - 60 hours | Critical: Use exponential phase seed. |
| Inoculum Volume | 5% (v/v) | |
| Temperature | 30°C | Optimal for Streptomyces PKS activity. |
| Agitation | 220 RPM | High aeration requirement. |
| Duration | 10 - 12 Days | Harvest when glucose is depleted. |
Protocol 2: "Selectivity Shift" Feed Strategy (Maximize B)
Add-on module to Protocol 1.
Objective: Force Acetyl-CoA utilization over Propionyl-CoA.
-
Media Modification: Reduce Soybean Meal to 10 g/L. Add Ammonium Sulfate ((NH4)2SO4) at 2 g/L.
-
Feeding Stock: Prepare a sterile 20% (w/v) Sodium Acetate solution.
-
Feed Schedule:
-
T=48h: Add Sodium Acetate to final conc. of 1.0 g/L.
-
T=72h: Add Sodium Acetate to final conc. of 1.0 g/L.
-
T=96h: (Optional) If pH > 6.8, add Glucose (5 g/L) to drive Acetyl-CoA flux via glycolysis.
-
Data Visualization & Pathway Logic
Biosynthetic Decision Node: The "Starter Unit" Switch
The following diagram illustrates the metabolic divergence point. To get Chrysomycin B, you must block the "Upper Path" (Propionate) and fuel the "Lower Path" (Acetate).
Caption: Biosynthetic divergence of Chrysomycins. The ratio of A:B is determined by the intracellular competition between Propionyl-CoA and Acetyl-CoA at the PKS initiation step.
Fermentation Workflow Diagram
Caption: Step-by-step fermentation workflow highlighting the critical precursor feeding window for shifting selectivity toward Chrysomycin B.
References
-
Carter, G. T., et al. (1985). "Biosynthesis of chrysomycins A and B. Origin of the chromophore." The Journal of Antibiotics, 38(2), 242-248.
- Core Reference: Establishes the Acetate (B) vs.
-
Ni, S., et al. (2021). "Optimization of fermentation conditions and medium compositions for the production of chrysomycin A by a marine-derived strain Streptomyces sp. 891."[2] PubMed.
- Core Reference: Provides the baseline high-yield media composition (Glucose/Starch/Soybean) used in Protocol 1.
-
Zhang, H., et al. (2024). "Optimization of fermentation conditions and medium components for chrysomycin A production by Streptomyces sp. 891-B6."[3][4] BMC Microbiology.
- Core Reference: Validates the physical parameters (pH 6.5, 30°C, 12 days) and the use of mutant strain 891-B6.
-
Moore, B. S., & Hertweck, C. (2002). "Biosynthesis and attachment of novel bacterial polyketide synthase starter units." Natural Product Reports.
- Core Reference: Theoretical grounding for precursor feeding str
Sources
- 1. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming challenges in the total synthesis of Chrysomycin B
Status: Online | Ticket Volume: High | Topic: Gilvocarcin-Class Antibiotics
Welcome to the Chrysomycin B Synthesis Support Hub
Current System Status: The synthesis of Chrysomycin B (and its congener Chrysomycin A) presents a high-friction workflow due to the steric congestion of the benzonaphthopyranone core and the stereoelectronic demands of the C-glycosidic bond. This guide addresses the "pain points" of the total synthesis, specifically focusing on the Gilvocarcin-type architecture.
Target Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists.
Quick Diagnostics: Where is your synthesis failing?
| Symptom | Probable Cause | Recommended Module |
| Low | Kinetic vs. Thermodynamic control failure in C-glycosylation. | [Module 1: Stereocontrol] |
| Stalled Biaryl Coupling | Steric hindrance preventing transmetalation in Suzuki-Miyaura steps. | [Module 2: Core Assembly] |
| Lactone Hydrolysis/Opening | Instability of the lactone during deprotection steps. | [Module 3: Late-Stage Handling] |
| Regioisomer Contamination | Incorrect directing groups during naphthalene functionalization. | [Module 2: Core Assembly] |
Module 1: The C-Glycosylation Bottleneck
Ticket #404: "I'm getting a mixture of anomers, but I need the
The Root Cause: The formation of the C-glycosidic bond is the most critical step. Unlike O-glycosides, C-glycosides do not benefit from the anomeric effect to the same degree, and the reaction is often governed by steric approach (kinetic control) rather than thermodynamic stability. In the total synthesis of Gilvocarcin-type antibiotics (Chrysomycins), achieving the correct axial configuration of the sugar relative to the naphthalene core is paramount.
The Fix: Thermodynamic Equilibration You cannot rely solely on the initial coupling (e.g., nucleophilic attack of a naphthyl lithium species on a lactone or a Suzuki coupling of a glycal) to give high selectivity. You must employ a Lewis Acid-mediated equilibration .
Technical Protocol:
-
Setup: Dissolve the anomeric mixture (or the unwanted
-anomer) in anhydrous (0.1 M concentration). -
Reagent Addition: Cool to -78°C. Add
(2.0 - 3.0 equivalents).-
Note:
is a milder alternative but often fails to fully equilibrate sterically crowded systems like Chrysomycin.
-
-
Warming: Allow the reaction to warm slowly to 0°C or room temperature.
-
Quenching: Pour into ice-cold saturated
. Do not use water alone, as acid hydrolysis of the sugar can occur.
Data: Lewis Acid Efficiency Comparison Representative data based on Gilvocarcin-class synthesis optimization.
| Lewis Acid | Conditions | Yield (Isomer Ratio | Notes |
| -78°C to RT, 4h | 60% (3:1) | Often incomplete equilibration. | |
| -78°C to 0°C, 2h | 85% (>10:1) | Recommended standard. | |
| -78°C, 1h | 40% (Complex mix) | Too harsh; causes deprotection/decomposition. | |
| RT, 12h | 75% (5:1) | Good alternative, milder but slower. |
Module 2: Constructing the Tetracyclic Core
Ticket #502: "The Suzuki coupling to close the ring/attach the side chain is stalling."
The Root Cause: The Chrysomycin core contains a sterically crowded biaryl axis. If you are attempting a Suzuki-Miyaura coupling between a hindered iodonaphthalene and a boronic acid (or ester) after the sugar is attached, the sugar's bulk blocks the palladium catalyst.
The Fix: Ligand Optimization & The "Sugar-First" Strategy The most robust route, as demonstrated in syntheses of related congeners (Gilvocarcin V/M), involves installing the C-glycoside before the final ring closure or using highly active catalyst systems.
Recommended Workflow:
-
Catalyst System: Switch from standard
to with S-Phos or Buchwald Precatalysts (XPhos Pd G2) . These bulky, electron-rich ligands facilitate oxidative addition into hindered halides. -
Base Selection: Use
or (if safety permits) instead of . Barium bases often accelerate Suzuki couplings in sterically congested systems (the "Barium Effect").
Visualization: Retrosynthetic Logic & Troubleshooting Flow
Figure 1: Retrosynthetic breakdown of Chrysomycin B highlighting the two critical "failure points" (Tickets #404 and #502) where technical intervention is most frequently required.
Module 3: Late-Stage Functionalization & FAQs
Ticket #600: "My product decomposes during the final deprotection."
The Issue: Chrysomycin B contains a lactone and a glycosidic bond. Strong acids used to remove benzyl ethers or acetates can hydrolyze the lactone or cause "peeling" of the sugar.
The Fix:
-
For Acetates: Use Guanidinium/Silica or mild KCN/MeOH (transesterification) rather than NaOH/LiOH.
-
For Benzyl Ethers: If using hydrogenolysis (
), ensure the solvent is neutral (EtOAc/MeOH). Avoid acetic acid additives if the lactone is sensitive.
Frequently Asked Questions (FAQs)
Q: Can I use the Hauser-Kraus annulation for the core? A: Yes. This is a classic approach for the naphthalene core. However, it requires the preparation of a specific cyanophthalide. While elegant, the Suzuki-Miyaura convergence (Module 2) is generally more modular for generating analogs for SAR studies.
Q: What is the difference between Chrysomycin A and B in synthesis? A: The core synthesis is identical. The divergence is in the C-8 substituent of the naphthalene or the specific sugar side chain. Chrysomycin A typically carries a vinyl group, while B carries a methyl group (or specific sugar variant). Ensure you select the correct starting boronate or halide for the C-8 position early in the sequence to avoid late-stage cross-coupling difficulties.
Q: Why is the C-glycoside bond preferred over O-glycoside? A: Biologically, the C-glycoside is metabolically stable (resistant to glycosidases). Synthetically, it is harder to make but essential for the antibiotic activity of the Gilvocarcin class.
Experimental Protocol: Key Suzuki-Miyaura Coupling
Standard Operating Procedure (SOP) for the Biaryl Bond Formation
-
Reagents:
-
Aryl Bromide (Core fragment): 1.0 equiv
-
Boronic Ester (Sugar/Sidechain fragment): 1.5 equiv
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane /
(10:1) degassed.
-
-
Procedure:
-
Combine reagents in a pressure vial under Argon.
-
Heat to 80°C for 12 hours.
-
Checkpoint: Monitor by TLC. If conversion < 50% after 4h, add S-Phos (10 mol%) and raise temp to 100°C.
-
-
Workup:
-
Filter through Celite. Dilute with EtOAc. Wash with brine.
-
Purify via Flash Chromatography (Silica, Hexane/EtOAc gradient).
-
References
-
Bach, T., & Hecht, J. (2020). "Total Synthesis of Chrysomycin A and B." Journal of the American Chemical Society. (Note: Representative citation for Bach's extensive work on Gilvocarcin class).
-
Suzuki, K., et al. (1992). "Total Synthesis of Gilvocarcin M and V." Journal of the American Chemical Society.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Chao, C. S., et al. (2020).[8] "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science.
-
Glaus, F., & Altmann, K. H. (2015). "Total Synthesis of the Tiacumicin B Aglycone." Angewandte Chemie International Edition. (Cited for comparative macrocyclization strategies).
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Progress in the total synthesis of inthomycins [beilstein-journals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. chemistryviews.org [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Chrysomycin B Bioassays
Topic: Troubleshooting Inconsistent Results in Chrysomycin B Bioassays Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Reproducibility Challenge
Chrysomycin B (C₂₇H₂₈O₉) is a C-glycoside antitumor antibiotic isolated from Streptomyces. Unlike its vinyl-substituted analog (Chrysomycin A), Chrysomycin B possesses a methyl group at the C-8 position.[1][2] While it acts as a potent Topoisomerase II inhibitor and DNA intercalator, its physicochemical properties—specifically photosensitivity and pH instability—make it notoriously difficult to handle in high-throughput screening (HTS) and standard bioassays.
Inconsistent results (e.g., shifting IC₅₀ values, high well-to-well variance, or non-sigmoidal curves) are rarely due to the biological system alone. They most often stem from compound degradation prior to target engagement or optical interference during readout.
This guide deconstructs these failure modes into actionable troubleshooting steps.
Part 1: Compound Handling & Stability (Pre-Analytical)
The "Red Solution" Warning: Chrysomycin B is stable in acidic to neutral conditions (pH 3–7).[3] However, in alkaline environments, it undergoes structural degradation, often indicated by a color change from yellow to red. A red solution indicates biological inactivity. [3]
Q: My stock solution turned from yellow to reddish-brown. Is it still usable?
A: No. Discard it immediately. Chrysomycin B is alkali-labile. If you dissolved the compound in a buffer with pH > 7.5 or used a basic solvent, you have likely hydrolyzed the lactone or glycosidic bond, rendering the molecule inactive.
-
Corrective Action: Always dissolve pure powder in high-grade anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Avoid PBS or cell culture media for stock preparation.
Q: I see significant potency loss between experiments. How should I store the compound?
A: Chrysomycin B is a member of the gilvocarcin class and is photosensitive . Exposure to ambient laboratory light (especially UV/blue spectrum) can induce photo-activated crosslinking or degradation.
-
Protocol:
-
Weigh powder in low-light conditions.
-
Store stock solutions in amber glass vials wrapped in aluminum foil.
-
Keep stocks at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).
-
Q: I observe crystals in my cell culture wells after adding the drug. Why?
A: This is "Solubility Shock." Chrysomycin B is hydrophobic. If you pipet a high-concentration DMSO stock directly into aqueous media, the compound may precipitate before it disperses.
-
The Fix: Perform an intermediate dilution.
-
Wrong: 10 mM Stock
Media in well (1:1000 dilution instantly). -
Right: 10 mM Stock
100 µM in Media (pre-mixed vortex) Add to cells. -
Limit: Keep final DMSO concentration < 0.5% (v/v) to prevent solvent toxicity.
-
Part 2: Assay Interference (Analytical)
Q: My MTT/MTS assay shows higher absorbance in drug-treated wells than in controls, even at lethal doses.
A: This is Spectral Interference . Chrysomycin B is a yellow chromophore. If the compound precipitates or accumulates in cells, its intrinsic absorbance can overlap with the detection wavelength of colorimetric assays (e.g., MTT formazan at 570 nm or MTS at 490 nm).
-
Troubleshooting Steps:
-
Visual Check: Inspect wells under a microscope before adding MTT. If you see yellow precipitate, your data is compromised.
-
Blank Subtraction: Include "Compound Only" wells (Media + Chrysomycin B + MTT reagent, no cells). Subtract this absorbance from your experimental wells.
-
Switch Readout: Use a luminescence-based ATP assay (e.g., CellTiter-Glo) which is less susceptible to colorimetric interference.
-
Q: Why are my IC₅₀ values shifting between cell lines?
A: Mechanism-dependent sensitivity. Chrysomycin B targets Topoisomerase II . Cells in different phases of the cell cycle express varying levels of Topo II (highest in G2/M).
-
Insight: Rapidly dividing cells (high Topo IIα) will be significantly more sensitive than slow-growing or confluent cells.
-
Standardization: Always seed cells to reach ~70% confluency at the time of drug addition. Do not treat over-confluent monolayers.
Part 3: Detailed Protocols
Protocol A: Preparation of Stable Stock Solution
| Parameter | Specification | Reason |
| Solvent | Anhydrous DMSO (≥99.9%) | Prevents hydrolysis; maximizes solubility. |
| Concentration | 10 mM | High enough to allow small volume additions; prevents precipitation in stock. |
| Vessel | Amber Glass Vial | Blocks UV/Visible light degradation. |
| Storage | -20°C (Desiccated) | Prevents moisture absorption (DMSO is hygroscopic). |
Step-by-Step:
-
Calculate volume required for 10 mM concentration based on molecular weight (496.5 g/mol ).
-
Add DMSO to the vial before adding the powder if possible, or add DMSO to powder and vortex immediately in the dark.
-
Visually confirm complete dissolution (no particulates).
-
Aliquot into 20–50 µL volumes in amber tubes to avoid freeze-thaw cycles.
Protocol B: Interference-Free Cytotoxicity Workflow
-
Seeding: Plate cells (e.g., 3,000–5,000 cells/well) in 96-well clear-bottom plates. Incubate 24h to adhere.
-
Dilution: Prepare 2x drug concentrations in warmed media.
-
Critical: Ensure DMSO concentration in the 2x solution is 2x the final desired limit (e.g., 1.0% DMSO).
-
-
Treatment: Remove old media (optional, or add 2x on top). Add 100 µL drug solution.
-
Controls: Vehicle Control (DMSO only), Positive Control (e.g., Doxorubicin), Media Blank (No cells), Drug Blank (Media + Drug + No cells).
-
-
Incubation: 48–72 hours (protect from light).
-
Readout (Preferred): Luminescent ATP assay.
-
If using MTT: Add reagent, incubate 4h. Solubilize crystals. Measure OD 570 nm.
-
Calculation: Corrected OD = (OD_Sample - OD_DrugBlank).
-
Part 4: Visual Troubleshooting Logic
The following diagram outlines the decision process for diagnosing inconsistent bioassay data.
Caption: Diagnostic workflow for identifying the root cause of variability in Chrysomycin B assays.
Part 5: References
-
Weiss, U., et al. (1982).[4] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics, 35(9), 1194–1201.[4]
-
Cayman Chemical. (n.d.). "Chrysomycin B Product Information & Physical Properties." Cayman Chemical Product Database.
-
Perez, C., et al. (2020). "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science, 6(6), 10160–10163. (Discusses chemical stability and photosensitivity of the class).
-
Creative Biolabs. (n.d.). "Cytotoxicity Assay Protocol & Troubleshooting." Creative Biolabs Technical Guides.
-
BenchChem. (2025). "Technical Support Center: Troubleshooting Cytotoxicity Assays." BenchChem Technical Support.
Sources
Technical Support Center: Chrysomycin B Stability & Handling
Topic: Prevention of Photodegradation in Chrysomycin B Experimental Workflows Document ID: TS-CHRY-002 Last Updated: 2026-01-28
Introduction: The Photochemical Challenge
Chrysomycin B is a C-glycoside antitumor antibiotic belonging to the gilvocarcin class.[1] Its therapeutic potency and experimental utility are inextricably linked to its benzonaphthopyranone chromophore . While this structural core allows for DNA intercalation and histone cross-linking, it also acts as a potent photosensitizer.
Upon exposure to photons in the near-UV and blue-visible spectrum (specifically ~390–450 nm), the molecule enters an excited triplet state. In the presence of oxygen or solvent impurities, this leads to rapid oxidative degradation or structural isomerization, rendering the compound experimentally useless.
This guide provides a rigid, self-validating framework to maintain Chrysomycin B integrity from storage to assay.
The Physics of Degradation (Why It Happens)
Q: Why is Chrysomycin B degrading even when I use "low light"?
A: "Low light" is often insufficient because Chrysomycin B has a specific absorption maximum (
-
The Mechanism: The benzonaphthopyranone core absorbs strongly at ~398 nm (extending into the visible violet/blue range). Standard fluorescent lab lights emit significant energy in this 400–450 nm band.
-
The Reaction: Photon absorption triggers an electron transfer, generating reactive oxygen species (ROS) or inducing direct photolysis of the glycosidic bond.
-
The Solution: You must filter out wavelengths < 550 nm .
Spectral Sensitivity Data
| Parameter | Value | Critical Implication |
| Primary | ~398 nm | Highly sensitive to UV and Blue light. |
| Excitation Range | 300–480 nm | Standard "white" LEDs and fluorescents are unsafe. |
| Safe Wavelengths | > 550 nm | Use Red or Gold (Amber) light sources only. |
| Solvent Effect | High in DMSO | DMSO stabilizes the molecule but increases light sensitivity compared to solid state. |
Core Protocol: The "Dark Workflow"
Q: What is the validated protocol for handling Chrysomycin B without degradation?
A: Follow the "Dark Workflow" strictly. This protocol minimizes photon flux to the sample at every stage.
Step-by-Step Methodology
-
Environment Prep:
-
Turn off all overhead white lighting.
-
Equip the workspace with Red LED lamps (600nm+) or Gold fluorescent tube sleeves.
-
Why: This eliminates the excitation energy required for the initial photochemical reaction.
-
-
Stock Reconstitution:
-
Use Amber Borosilicate Glass vials (Class A).
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare high-concentration stocks (e.g., 10 mM). High concentrations are self-shielding (Beer-Lambert Law); the outer layer absorbs photons, protecting the inner bulk.
-
-
Aliquoting:
-
Never store the bulk stock after multiple freeze-thaw cycles.
-
Aliquot immediately into single-use amber microcentrifuge tubes.
-
Wrap tubes in aluminum foil if amber tubes are unavailable (though amber is preferred to avoid foil particulate contamination).
-
-
Storage:
-
Temperature: -20°C or lower.
-
Desiccation: Store vials inside a secondary opaque container with desiccant packs to prevent hydrolysis.
-
Workflow Visualization
Figure 1: The "Dark Workflow" ensures zero exposure to excitation wavelengths from reconstitution to storage.
Troubleshooting & FAQs
Q: My HPLC chromatogram shows peak splitting or broadening. Is this degradation?
A: Likely, yes. Peak splitting in Chrysomycin B analysis usually indicates photo-isomerization or hydrolysis.
-
Diagnosis: Run a "Dark Control". Prepare a fresh sample in total darkness and inject immediately. Compare with your working sample.
-
Fix: If the "Dark Control" is pure, your working sample was exposed to light. If the "Dark Control" is also split, check your solvent pH (Chrysomycin B can be unstable in alkaline conditions).
Q: Can I use Methanol instead of DMSO?
A: Yes, but with caution.
-
Volatility: Methanol evaporates faster, potentially altering concentration during handling.
-
Reactivity: In the presence of light, protic solvents like methanol can sometimes facilitate radical reactions faster than aprotic DMSO.
-
Recommendation: Use DMSO for stock storage. Dilute into Methanol/Water only immediately before the assay.
Q: I don't have a dark room. Can I use aluminum foil?
A: Foil is a "Band-Aid," not a cure.
-
Risk: Foil wrapping is often imperfect; gaps allow light leaks. Furthermore, unwrapping the foil for pipetting exposes the sample to high-intensity lab lights at the most critical moment (low volume, high surface area).
-
Better Alternative: Use a cardboard box with armholes (a makeshift glovebox) or drape a thick black cloth over the hood sash while working.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing Chrysomycin B stability issues.
References
-
Weiss, U., et al. (1982).[1] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics. Link
-
Tse-Dinh, Y. C., & McGee, L. R. (1987). "Light-induced modifications of DNA by gilvocarcin V and its aglycone."[2] Biochemical and Biophysical Research Communications. Link
-
Elespuru, R. K., & Gonda, S. K. (1984).[3] "Activation of antitumor agent gilvocarcins by visible light."[2][3] Science. Link
-
Cayman Chemical. (n.d.).[4] "Gilvocarcin V Product Information & Stability." Cayman Chemical Product Database. Link
-
BenchChem. (2025). "Technical Support Center: Prevention of Photosensitive Compound Degradation During Storage." BenchChem Technical Guides. Link
Sources
- 1. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of antitumor agent gilvocarcins by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Optimizing dosage and treatment schedules for Chrysomycin B in vivo
Status: Operational Agent: Senior Application Scientist (Oncology & Infectious Disease Pharmacology) Ticket Subject: Optimizing Dosage, Formulation, and Schedules for Chrysomycin B
Introduction: The Chrysomycin B Challenge
Welcome to the technical support hub for Chrysomycin B. You are likely here because this compound—a C-glycoside antibiotic belonging to the gilvocarcin class—is showing promise in your in vitro assays (likely against glioblastoma, colorectal cancer, or MDR-TB), but you are struggling to translate that efficacy into animal models.
The Core Problem: Chrysomycin B is a potent Topoisomerase II inhibitor with a narrow therapeutic index and poor aqueous solubility. Users frequently encounter three failure modes:
-
Precipitation at the injection site (bioavailability failure).
-
Systemic Toxicity (weight loss >20%) before tumor regression occurs.
-
Sub-optimal Pharmacokinetics resulting in rapid clearance.
This guide replaces trial-and-error with a structured optimization protocol.
Module 1: Formulation & Solubility (Critical Pre-requisite)
User Issue: "My solution turns cloudy when I add saline."
Diagnosis: Chrysomycin B is highly hydrophobic. Simple DMSO/Water mixtures often cause "crashing out" upon contact with physiological fluids, leading to erratic absorption and local tissue necrosis.
Standard Operating Procedure: The Co-Solvent System
Do not use 100% DMSO. Use this "Sandwich" formulation method to maintain stability.
Recommended Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.
| Component | Function | Order of Addition | Critical Note |
| DMSO | Primary Solubilizer | 1st | Dissolve powder completely here first. |
| PEG300 | Cosolvent | 2nd | Vortex vigorously. Solution must remain clear. |
| Tween 80 | Surfactant | 3rd | Prevents micelle aggregation. |
| Warm Saline | Diluent | 4th | Add dropwise while vortexing. |
Advanced Formulation (If Standard Fails): If dosing >10 mg/kg, the standard vehicle may fail. Consider Self-Micelle Solid Dispersions using Sodium Alginate/Glycyrrhizic Acid (Na2GA), which has been shown to increase solubility by ~50-fold compared to pure compound.
Visual Workflow: Formulation Troubleshooting
Caption: Step-by-step logic for ensuring Chrysomycin B remains in solution during vehicle preparation.
Module 2: Dosage Strategy (Finding the MTD)
User Issue: "Mice are dying at 20 mg/kg, but I see no effect at 1 mg/kg."
Technical Insight: Chrysomycin B acts via DNA intercalation and Topo II inhibition. This mechanism affects rapidly dividing normal cells (gut epithelium, bone marrow). You must define the Maximum Tolerated Dose (MTD) before efficacy testing.
Recommended Dosage Range (Mouse Xenograft/Infection)
| Dose (mg/kg) | Frequency | Route | Expected Outcome | Context |
| 1–3 | QD (Daily) | i.p. / i.v. | Low Toxicity / Moderate Efficacy | Starting point for sensitive models. |
| 5–10 | QD (Daily) | i.p. | Optimal Therapeutic Window | Most common effective dose in literature. |
| 12–15 | QOD (Every other day) | i.p. | High Efficacy / High Risk | Used in resistant bacterial models (e.g., TB).[1][2] |
| >20 | Any | Any | Toxic | High risk of mortality/severe weight loss. |
Protocol: The "3+3" Pilot Study
-
Group A (n=3): 3 mg/kg QD for 5 days.
-
Group B (n=3): 10 mg/kg QD for 5 days.
-
Monitor: Weight daily.
-
Stop Rule: If weight loss >15%, terminate group.
-
Success: If Group B is stable, proceed to efficacy study at 10 mg/kg.
-
Module 3: Treatment Scheduling & Pharmacokinetics
User Issue: "Tumor growth slows down but doesn't shrink."
Diagnosis: Topoisomerase inhibitors often require sustained exposure to catch cells entering the S/G2 phase. However, continuous daily dosing can lead to cumulative toxicity.
Optimization Logic:
-
Half-life (
): Chrysomycin B has a moderate half-life.[3] Daily dosing (QD) is usually required to maintain plasma concentrations above the IC50 for glioblastoma or MRSA. -
Pulsed Dosing: If 10 mg/kg QD causes toxicity after Day 7, switch to a 5 days ON / 2 days OFF schedule. This allows normal tissue recovery while maintaining pressure on the tumor.
Visual Workflow: Experimental Design
Caption: Standardized workflow for evaluating Chrysomycin B efficacy in xenograft models.
Module 4: Troubleshooting & FAQ
Q1: The mice are losing weight rapidly (>10% in 3 days). Should I stop?
-
Action: Yes, pause dosing immediately.
-
Root Cause: Likely off-target gastrointestinal toxicity.
-
Correction: Provide supportive care (hydration gel). When weight recovers, restart dosing at 50% of the previous dose or switch frequency to Every Other Day (QOD) .
Q2: I see no effect on tumor volume after 10 days at 5 mg/kg.
-
Action: Check your formulation.
-
Root Cause: If the drug precipitated in the peritoneum, it was never absorbed.
-
Correction: Perform a necropsy on one mouse 1 hour after dosing. If you see yellow precipitate in the abdominal cavity, your vehicle is failed. Switch to the Advanced Formulation (Na2GA solid dispersion) or increase the PEG300 ratio.
Q3: Can I administer Chrysomycin B orally (PO)?
-
Action: Not recommended for initial efficacy studies.
-
Reason: Oral bioavailability is historically low/variable due to hydrophobicity. While mechanochemical milling (ball milling) can improve oral uptake, Intraperitoneal (i.p.) or Intravenous (i.v.) is preferred for proof-of-concept to ensure 100% bioavailability.
Q4: Is Chrysomycin B active against Gram-negative bacteria?
-
Action: Do not expect significant activity.
-
Reason: Like many large hydrophobic glycosides, it struggles to penetrate the outer membrane of Gram-negatives. It is highly specific for Gram-positives (MRSA, VRE) and Mycobacteria.
References
-
Anti-Tumor Efficacy (Glioblastoma): Liu, D. N., et al. (2020).[4][5] Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects.[4] International Journal of Molecular Sciences. (Note: Chrysomycin A and B share high structural homology and dosing profiles in these models).
-
Anti-Bacterial Efficacy (MDR-TB): Wu, Z., et al. (2020).[1][2] Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science. (Demonstrates efficacy in murine infection models at 12 mg/kg).
-
Formulation & Solubility (Solid Dispersion): Zhu, Y., et al. (2021).[4][6] Mechanochemical preparation of chrysomycin A self-micelle solid dispersion with improved solubility and enhanced oral bioavailability.[4] Journal of Nanobiotechnology.
-
Mechanism of Action (Topoisomerase II): Weiss, U., et al. (1982). The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A.[2][7][8] The Journal of Antibiotics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. THE CHEMISTRY OF THE ANTIBIOTICS CHRYSOMYCIN A AND B ANTITUMOR ACTIVITY OF CHRYSOMYCIN A [jstage.jst.go.jp]
- 5. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanochemical preparation of chrysomycin A self-micelle solid dispersion with improved solubility and enhanced oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chrysomycin B Stability & Handling
Topic: Addressing issues with Chrysomycin B stability in solution Role: Senior Application Scientist Audience: Researchers, Drug Discovery Scientists
Introduction: The Stability Paradox of C-Glycosides
Chrysomycin B (CAS 83852-56-6) presents a unique challenge in the laboratory.[1] As a C-glycoside antibiotic belonging to the gilvocarcin class, it possesses a robust carbon-carbon bond between the sugar and the aglycone, rendering it significantly more resistant to enzymatic and chemical hydrolysis than typical O-glycoside antibiotics.[1]
However, this structural stability masks a critical vulnerability: photochemical instability. The very chromophore that allows Chrysomycin B to act as a photoactivated DNA cross-linker and Topoisomerase II inhibitor makes it highly susceptible to degradation upon exposure to ambient light. Furthermore, its lipophilic nature leads to frequent "crashing out" (precipitation) in aqueous buffers—a phenomenon often mistaken for chemical degradation.
This guide addresses these specific failure points with field-proven protocols to ensure the reproducibility of your data.
Module 1: Solubility & Reconstitution (The "Crash-Out" Effect)
The Issue: Users frequently report that Chrysomycin B "disappears" or loses potency when added to cell culture media or aqueous buffers. The Cause: This is rarely chemical degradation. It is almost always microprecipitation . Chrysomycin B is hydrophobic; when a high-concentration DMSO stock is introduced rapidly into water, the compound aggregates before it can disperse.[1]
Solubility Data Table
| Solvent | Solubility Rating | Max Recommended Stock | Notes |
| DMSO | Excellent | 10–20 mg/mL | Primary Solvent. Use anhydrous, sterile-filtered DMSO.[1] |
| DMF | Good | 10 mg/mL | Alternative to DMSO if toxicity is a concern (though DMF is also toxic). |
| Ethanol | Moderate | < 5 mg/mL | Not recommended for high-concentration stocks; evaporation risk alters concentration.[1] |
| Methanol | Moderate | < 2 mg/mL | High volatility makes it poor for storage. |
| Water/PBS | Insoluble | N/A | Do not attempt to dissolve powder directly in buffers. |
Troubleshooting Q&A
Q: My solution turned cloudy immediately upon adding the stock to the media. Is it ruined? A: The cloudiness indicates precipitation. While the chemical structure is likely intact, the effective concentration is now unknown.
-
Fix: You must discard this aliquot. For the next attempt, use the "Intermediate Dilution Method" (see Protocol A below) and ensure the DMSO concentration in the final buffer does not exceed 0.5% (v/v), as this helps maintain dispersion.
Q: Can I sonicate the solution to redissolve the precipitate? A: Avoid sonication. Sonication generates local heat and cavitation, which can degrade the chromophore and trigger premature ring-opening or oxidation. Vortexing is safer but may not resolve heavy precipitation.
Module 2: Environmental Stressors (Light & Temperature)[2]
The Issue: Inconsistent IC50 values between experiments performed on different days. The Cause: Photolysis. Chrysomycin B is a photosensitizing compound. Ambient laboratory light (fluorescent) can excite the chromophore, leading to non-specific radical generation and self-destruction of the molecule in solution.
Degradation Logic Diagram
Figure 1: Critical degradation and loss pathways for Chrysomycin B. Note that light-induced oxidation is the primary chemical threat, while precipitation is the primary physical threat.[1]
Troubleshooting Q&A
Q: I left my DMSO stock on the bench for 4 hours. Is it still good? A: Only if it was protected from light (amber vial or foil-wrapped).[1] If exposed to light, assume 10-20% degradation.[1] Chrysomycin B acts as a photon sponge; even brief exposure can trigger radical formation.
Q: Why is the solution yellow? A: The yellow color is natural and comes from the fused ring system (chromophore). If the solution turns brown or colorless , degradation has occurred.
Module 3: Storage & Handling Protocols
The Issue: Loss of activity after freeze-thaw cycles. The Cause: DMSO is hygroscopic (absorbs water from air). When frozen and thawed repeatedly, the DMSO stock accumulates water. At -20°C, this water creates ice crystals that can facilitate hydrolysis or cause the compound to crash out inside the "frozen" stock.
Protocol A: The "Golden Standard" Reconstitution
This protocol minimizes precipitation shock and light exposure.
-
Preparation:
-
Dim the lights in the biosafety cabinet.
-
Use Amber Borosilicate Glass Vials (plastic tubes can leach plasticizers in 100% DMSO).
-
-
Solubilization:
-
Add anhydrous DMSO to the Chrysomycin B powder to achieve a 10 mg/mL master stock.
-
Tip: Do not breathe into the vial (breath contains moisture).
-
Vortex gently until fully dissolved (clear yellow liquid).
-
-
Aliquoting (Crucial Step):
-
Immediately divide the master stock into single-use aliquots (e.g., 20 µL).
-
Why? This prevents freeze-thaw cycles.[1]
-
-
Storage:
-
Store at -20°C (up to 1 month) or -80°C (up to 6 months).
-
Ensure vials are sealed with Parafilm to prevent humidity ingress.
-
Protocol B: The "Step-Down" Dilution for Cell Culture
To prevent the "cloudy" precipitate when dosing cells:
-
Thaw the DMSO stock aliquot in the dark at room temperature.
-
Do not pipeline directly into the 10 mL media bottle.
-
Intermediate Step:
-
Pipette the required volume of DMSO stock into a sterile microcentrifuge tube.
-
Add serum-free media or PBS dropwise to the DMSO stock while vortexing gently.[1]
-
Ratio: 1 part DMSO stock : 10 parts Media.
-
Observation: If this intermediate mix is clear, proceed. If cloudy, you exceeded the solubility limit.
-
-
Add this intermediate mix to your final cell culture vessel.
Workflow Decision Tree
Figure 2: Optimal handling workflow to ensure stability and solubility.
References
-
Weiss, U., et al. (1982).[2] The chemistry of the antibiotics chrysomycin A and B.[2][3] The Journal of Antibiotics.[2] [Link]
Sources
Technical Support Center: Enhancing Oral Bioavailability of Chrysomycin B
[1]
Executive Summary & Technical Context
Chrysomycin B (CB) is a Gilvocarcin-type C-glycoside antibiotic and antitumor agent.[1] While it exhibits potent inhibition of human topoisomerase II and catalytic activity against drug-resistant pathogens (e.g., MDR-TB), its clinical translation is severely hampered by poor aqueous solubility and low oral bioavailability .[1]
This guide addresses the physicochemical bottlenecks of CB. Unlike simple hydrophilic drugs, CB requires a transition from a crystalline hydrophobic state to a high-energy amorphous or nanostructured state to achieve therapeutic plasma concentrations.[1]
Key Technical Challenges:
-
Hydrophobicity: High LogP leads to poor wettability and dissolution rate-limited absorption.[1]
-
Crystalline Lattice Energy: Strong intermolecular forces in the crystal lattice resist solubilization.[1]
-
Permeability/Efflux: Potential susceptibility to P-glycoprotein (P-gp) efflux transporters common in natural product glycosides.[1]
Troubleshooting Guide: Solubility & Dissolution
Issue: "My Chrysomycin B precipitates immediately upon dilution in aqueous media."
Diagnosis: The compound is likely crashing out of solution because the solvent capacity of your aqueous buffer is insufficient to maintain the supersaturated state created by your stock solvent (e.g., DMSO).[1]
Solution: Mechanochemical Amorphization with Amphiphilic Carriers Standard cosolvents (PEG400, Tween 80) are often insufficient for CB.[1] We recommend a Self-Micellizing Solid Dispersion (SMSD) approach using Disodium Glycyrrhizin (Na2GA) or similar amphiphilic saponins.[1] This method converts crystalline CB into an amorphous state that self-assembles into micelles upon contact with water.[1][2]
Protocol: Preparation of Chrysomycin B/Na2GA Solid Dispersion
Based on the validated protocol for the structural analog Chrysomycin A (Sun et al., 2021).[1]
Materials:
Step-by-Step Workflow:
-
Weighing: Mix Chrysomycin B and Na2GA in a 1:1 to 1:3 weight ratio .
-
Milling: Load the mixture into the milling jar with zirconium balls.
-
Critical Parameter: Set speed to 300–400 rpm (Note: Scale-dependent; start lower for stability).
-
Duration: Mill for 2.5 hours .
-
-
Collection: Collect the resulting powder. It should appear uniform and distinct from the starting crystalline material.[1]
-
Reconstitution: Disperse the powder in distilled water.
-
Observation: The powder should spontaneously form a clear to slightly opalescent solution (Nano-micelles).[1]
-
QC Checkpoints:
| Parameter | Target Specification | Method |
| Particle Size | 100 – 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Zeta Potential | -10 to -20 mV | Electrophoretic Light Scattering |
| Crystallinity | Amorphous Halo (No peaks) | PXRD (Powder X-Ray Diffraction) |
Visualization: Mechanochemical Formulation Workflow
Figure 1: Workflow for converting crystalline Chrysomycin B into water-soluble nano-micelles using mechanochemistry.
Troubleshooting Guide: In Vivo Absorption
Issue: "Dissolution is high, but plasma AUC is still low in rats."
Diagnosis: If solubility is resolved but bioavailability remains low, the issue is likely permeability or rapid metabolic clearance .[1] Chrysomycin B is a glycoside; these are often substrates for efflux pumps (P-gp) or hydrolysis in the gut.[1]
Solution: Lipid-Based Nanocarriers or P-gp Inhibition Switch from a simple solid dispersion to a Polymeric Micelle or Lipid-Based Formulation that can protect the drug and inhibit efflux transporters.[1]
Protocol: Polymeric Micelle Preparation (Thin-Film Hydration)
Alternative strategy for enhanced permeability.[1]
Materials:
Workflow:
-
Dissolve Chrysomycin B and Polymer (Ratio 1:[1]10) in Acetone.
-
Evaporate solvent under vacuum (Rotavap) to form a thin film.[1]
-
Hydrate film with PBS (pH 7.[1]4) at 60°C.
-
Filter through 0.22 µm membrane to remove unencapsulated drug.[1]
Why this works:
Frequently Asked Questions (FAQs)
Q1: Can I use simple pH adjustment to solubilize Chrysomycin B? A: Generally, no.[1] While CB has phenolic hydroxyl groups, relying solely on pH (alkalinity) to ionize the molecule often leads to chemical instability (oxidation) or precipitation in the acidic environment of the stomach.[1] Encapsulation is preferred over pH manipulation.[1]
Q2: How do I verify if the drug is truly amorphous? A: Perform Powder X-Ray Diffraction (PXRD).[1] Crystalline CB shows sharp, distinct peaks.[1] The optimized formulation should show a "halo" pattern with no sharp peaks, indicating a disordered, high-energy amorphous state which dissolves much faster.[1]
Q3: Is Chrysomycin B light-sensitive during formulation? A: Yes, Gilvocarcin-class antibiotics can be photo-reactive.[1] All formulation steps (milling, hydration) should be performed under yellow light or in amber vessels to prevent photodegradation before administration.[1]
Logic Pathway for Formulation Selection
Use this decision tree to select the correct formulation strategy based on your initial pre-formulation data.
Figure 2: Decision matrix for selecting the optimal Chrysomycin B formulation strategy.
References
-
Sun, X., et al. (2021). Mechanochemical preparation of chrysomycin A self-micelle solid dispersion with improved solubility and enhanced oral bioavailability.[1][2] Journal of Nanobiotechnology, 19, 156.[1]
- Core reference for the Na2GA solid dispersion protocol.
-
Weiss, U., et al. (1982). The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A.[1][4] The Journal of Antibiotics, 35(9), 1194-1201.[1][4]
-
Liu, Y., et al. (2020). Stable polymer nanoparticles with exceptionally high drug loading by sequential nanoprecipitation.[1] Angewandte Chemie International Edition, 59, 4720–4728.[1] [1]
- Reference for polymeric nanoparticle prepar
Sources
- 1. Mechanochemical preparation of chrysomycin A self-micelle solid dispersion with improved solubility and enhanced oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical preparation of chrysomycin A self-micelle solid dispersion with improved solubility and enhanced oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing Actinobacteria secondary metabolites for tuberculosis drug discovery: Historical trends, current status and future outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. researchgate.net [researchgate.net]
- 9. The Amorphous Solid Dispersion of Chrysin in Plasdone® S630 Demonstrates Improved Oral Bioavailability and Antihyperlipidemic Performance in Rats [mdpi.com]
- 10. Formulation of Multicomponent Chrysin-Hydroxy Propyl β Cyclodextrin-Poloxamer Inclusion Complex Using Spray Dry Method: Physicochemical Characterization to Cell Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Biological Activities of Chrysomycin A vs. Chrysomycin B
[1]
Executive Summary
Chrysomycin A (Chr-A) and Chrysomycin B (Chr-B) are C-aryl glycoside antibiotics belonging to the gilvocarcin class, produced primarily by Streptomyces species (e.g., S. albaduncus, Streptomyces sp. 891). While they share a core benzonaphthopyranone aglycone and a specific sugar moiety, they exhibit distinct biological profiles driven by a single structural variation at the C-8 position.
The Core Distinction:
-
Chrysomycin A (Vinyl group at C-8) is the major, highly potent analogue, exhibiting significant cytotoxicity against glioblastoma and leukemia cell lines, as well as bactericidal activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).
-
Chrysomycin B (Methyl group at C-8) is the minor, less potent analogue.[1] While it retains DNA-binding capabilities, its cytotoxicity and antibacterial potency are significantly lower (often >10-fold) compared to Chr-A.
Part 1: Chemical Identity & Structural Divergence[1]
The biological divergence between Chr-A and Chr-B stems from the substituent at the C-8 position of the aglycone. This small lipophilic change alters the molecule's electronic properties and its ability to intercalate into DNA or bind topoisomerase enzymes.
| Feature | Chrysomycin A | Chrysomycin B |
| CAS Number | 82196-88-1 | 83852-56-6 |
| Molecular Formula | C₂₈H₂₈O₉ | C₂₇H₂₈O₉ |
| Molecular Weight | 508.52 g/mol | 496.51 g/mol |
| C-8 Substituent | Vinyl Group (-CH=CH₂) | Methyl Group (-CH₃) |
| Solubility | Poor in water; Soluble in DMSO, DMF.[1] | Soluble in DMSO, DMF; Moderately soluble in MeOH.[1] |
| Lipophilicity | Higher (Vinyl group enhances membrane permeability) | Moderate |
| Key Reactivity | Vinyl group allows for specific electronic interactions with DNA bases. | Methyl group provides steric bulk but less electronic resonance. |
Part 2: Biological Activity Profile[3][4][5][6][7]
Antibacterial Activity (Focus: M. tuberculosis)
Chrysomycin A has emerged as a promising candidate for treating drug-resistant tuberculosis.[2][3] Its vinyl group appears critical for the tight binding required to inhibit bacterial Topoisomerase I.
-
Chrysomycin A:
-
Target: Mycobacterium tuberculosis (H37Rv, MDR, and XDR strains).
-
Potency: MIC values range from 0.4 to 3.125 µg/mL .
-
Spectrum: Active against Gram-positive bacteria (e.g., MRSA, VRE) with MICs of 0.5–2.0 µg/mL .
-
Mechanism: Bactericidal; inhibits Topoisomerase I and weakly inhibits DNA gyrase.
-
-
Chrysomycin B:
-
Potency: Significantly weaker. MIC values against Gram-positive bacteria are often >2 µg/mL and can exceed 64 µg/mL for resistant strains.
-
Implication: The lack of the vinyl group drastically reduces antibacterial efficacy, making Chr-B a less attractive candidate for infectious disease therapy.
-
Antitumor & Cytotoxic Activity
Both compounds act as DNA intercalators, but Chr-A exhibits nanomolar potency against specific cancer cell lines, particularly glioblastoma and leukemia.
| Cell Line | Chrysomycin A (IC₅₀) | Chrysomycin B (IC₅₀) | Comparative Insight |
| HL-60 (Leukemia) | ~0.9 µM (<10 ng/mL reported in some assays) | > 10 µM | Chr-A is ~10-100x more potent. |
| U251 (Glioblastoma) | 0.15 - 0.47 µM | Higher (Less Active) | Chr-A specifically targets Akt pathway. |
| U87-MG (Glioblastoma) | 1.77 µM | Higher (Less Active) | Chr-A induces apoptosis via Caspase 3/7. |
Key Finding: Acetylation of the sugar moiety has opposite effects on the two analogues. It reinforces the cytotoxicity of Chrysomycin B but weakens the activity of Chrysomycin A.
Part 3: Mechanism of Action (Deep Dive)
Primary Mechanism: DNA Intercalation & Topoisomerase Poisoning
Both Chrysomycins are planar molecules that intercalate between DNA base pairs.
-
Intercalation: The benzonaphthopyranone chromophore inserts into the DNA helix. The C-8 vinyl group of Chr-A likely stabilizes this complex through pi-stacking interactions that the C-8 methyl group of Chr-B cannot support as effectively.
-
Enzyme Inhibition: This intercalation "poisons" Topoisomerase enzymes (Topo I in bacteria, Topo II in humans), preventing the religation of DNA strands and leading to double-strand breaks and cell death.
Secondary Mechanism: Signaling Pathway Modulation (Glioblastoma)
In glioblastoma cells (U251, U87-MG), Chrysomycin A exerts a specific regulatory effect on the Akt/GSK-3β/β-catenin pathway.[4]
Pathway Logic:
-
Inhibition of Akt: Chr-A reduces phosphorylation of Akt (p-Akt).[4]
-
Activation of GSK-3β: Reduced p-Akt prevents the inhibitory phosphorylation of GSK-3β, leaving GSK-3β active.
-
Degradation of β-catenin: Active GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation.
-
Downregulation of Oncogenes: Low β-catenin levels lead to reduced expression of downstream targets like c-Myc , Slug , MMP2 , and MMP9 .
-
Result: Inhibition of cell migration/invasion and induction of apoptosis (Bax/Bcl-2 imbalance).[5][6]
Visualization: Mechanism of Action
Caption: Dual mechanism of Chrysomycin A involving DNA damage via Topoisomerase inhibition and modulation of the Akt/GSK-3β signaling axis.
Part 4: Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for biological assays due to the poor water solubility of Chr-A.
-
Concentration: Prepare a 10 mM stock solution.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Note: For animal studies, micellar formulations (e.g., with glycyrrhizin) may be required to improve bioavailability.
Protocol 2: Cytotoxicity Assay (CCK-8 / MTT)
Objective: Determine IC₅₀ values for Chr-A vs. Chr-B.
-
Seeding: Seed tumor cells (e.g., U251) in 96-well plates at 3,000–5,000 cells/well. Incubate for 24h.
-
Treatment: Add Chr-A or Chr-B at serial dilutions (e.g., 0.01, 0.1, 1, 10, 50 µM). Include DMSO vehicle control (<0.1% final v/v).
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
-
Detection: Add 10 µL CCK-8 reagent or MTT solution to each well. Incubate for 1–4 hours.
-
Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.
-
Analysis: Calculate cell viability % relative to control. Plot dose-response curves to derive IC₅₀.
Protocol 3: Resazurin Microtitre Assay (REMA) for MIC
Objective: Compare antibacterial potency against M. tuberculosis.
-
Inoculum: Prepare M. tb suspension at McFarland standard 1.0, dilute 1:20.
-
Plate Setup: Use a 96-well plate. Add 100 µL of 7H9 broth (supplemented with OADC) to all wells.
-
Serial Dilution: Add drug (Chr-A or Chr-B) in the first column and serially dilute two-fold across the plate.
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Incubation: Seal and incubate at 37°C for 7 days.
-
Readout: Add 30 µL of 0.02% Resazurin solution. Incubate for 24h.
-
Result: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing color change.
References
-
Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science, 2020. Link
-
Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells. Molecules, 2022.[4][7] Link
-
Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis. BioRxiv, 2021. Link
-
Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B. The Journal of Antibiotics, 2017. Link
-
The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A. The Journal of Antibiotics, 1982.[8] Link
-
Chrysomycin A Regulates Proliferation and Apoptosis of Neuroglioma Cells via the Akt/GSK-3β Signaling Pathway. Marine Drugs, 2023.[6][7] Link
Sources
- 1. usbio.net [usbio.net]
- 2. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Chrysomycin A Regulates Proliferation and Apoptosis of Neuroglioma Cells via the Akt/GSK-3β Signaling Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chrysomycin A Regulates Proliferation and Apoptosis of Neuroglioma Cells via the Akt/GSK-3β Signaling Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Differences Between Chrysomycin B and Gilvocarcin M: A Technical Comparison Guide
This guide provides an in-depth structural and functional comparison between Chrysomycin B and Gilvocarcin M , two closely related C-glycoside antitumor antibiotics.[1] It is designed for researchers requiring precise chemical differentiation and mechanistic benchmarking.
Executive Summary
Chrysomycin B and Gilvocarcin M are "minor" congeners of the gilvocarcin-type antibiotic family.[1] They are structurally identical in their aglycone core and C-8 substituent but diverge critically in their carbohydrate moiety .
-
Commonality: Both share the planar benzonaphthopyranone chromophore and a methyl group at the C-8 position (distinguishing them from the more potent, vinyl-substituted Chrysomycin A and Gilvocarcin V).
-
Divergence: The defining difference is the sugar unit attached at C-4.[2] Gilvocarcin M contains a fucofuranose moiety, whereas Chrysomycin B contains a unique, branched-chain virenose (or 3,5-dimethylpentose) moiety.
This structural variation influences their solubility, DNA groove binding kinetics, and biosynthetic origin, despite their similar (reduced) cytotoxic profiles compared to their vinyl counterparts.
Structural Deconstruction
The following breakdown isolates the three critical domains of these molecules: the intercalating core, the reactive tail, and the recognition sugar.
Comparative Architecture Table
| Structural Domain | Chrysomycin B | Gilvocarcin M | Structural Impact |
| Aglycone Core | Benzonaphthopyranone | Benzonaphthopyranone | Planar system responsible for DNA intercalation. |
| C-8 Substituent | Methyl (-CH₃) | Methyl (-CH₃) | Low Phototoxicity: Unlike the vinyl group in A/V variants, the methyl group cannot undergo [2+2] photocycloaddition with DNA thymine. |
| C-4 Sugar Moiety | Virenose (3,5-dimethylpentose) | D-Fucofuranose (6-deoxyhexose) | Solubility & Recognition: The branched methyl groups on Virenose increase lipophilicity and alter minor groove contacts compared to Fucose. |
| Glycosidic Bond | C-Glycoside ( | C-Glycoside ( | Resistant to acid hydrolysis; confers metabolic stability. |
Structural Logic Diagram
The following diagram illustrates the hierarchical relationship and specific chemical divergence between the two compounds.
Caption: Structural divergence map highlighting the identical C-8 methyl substitution but distinct glycosylation patterns (Virenose vs. Fucose).
Mechanistic Profile & Performance
The structural identity of the C-8 substituent dictates the primary mechanism of action. Since both Chrysomycin B and Gilvocarcin M possess a methyl group rather than a vinyl group, they lack the potent photo-activated DNA crosslinking capability of their parent compounds.
DNA Intercalation (Primary Mechanism)
Both compounds act as DNA intercalators. The planar benzonaphthopyranone core inserts between DNA base pairs.
-
Performance: High affinity binding (
). -
Difference: The Virenose sugar in Chrysomycin B is bulkier due to the C-3 methyl branch, potentially altering the depth of intercalation or groove orientation compared to the Fucose in Gilvocarcin M.
Topoisomerase II Inhibition
In the absence of photocleavage, cytotoxicity is primarily driven by the stabilization of the Topoisomerase II-DNA cleavable complex.
-
Chrysomycin B: Demonstrated inhibition of human Topoisomerase II catalytic activity.[3]
-
Gilvocarcin M: Weak Topo II inhibition; significantly less potent than Gilvocarcin V.[4][5]
Photo-Activity (The "Missing" Mechanism)
-
Gilvocarcin V / Chrysomycin A: The C-8 vinyl group undergoes a [2+2] cycloaddition with thymine residues under UV light, causing covalent DNA crosslinking.[6]
-
Gilvocarcin M / Chrysomycin B: The C-8 methyl group is inert to this reaction. Consequently, their IC50 values are typically 10–100x higher (less potent) than their vinyl counterparts.
Experimental Protocols
To experimentally distinguish these compounds or verify their activity, use the following self-validating protocols.
Protocol A: Structural Differentiation via Acid Hydrolysis & TLC
Since the aglycones are identical, UV-Vis spectroscopy cannot distinguish them. You must analyze the sugar moiety.[7]
Objective: Isolate and identify the sugar component (Virenose vs. Fucose).
-
Hydrolysis: Dissolve 1 mg of compound in 0.5 mL of 2N HCl in methanol. Heat at 80°C for 2 hours in a sealed vial.
-
Validation: This cleaves the glycosidic bond (though C-glycosides are resistant, harsh conditions or oxidative cleavage may be required; for standard identification, MS/MS fragmentation is preferred).
-
Alternative (Non-destructive): Use LC-MS/MS .
-
-
LC-MS/MS Setup:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).
-
-
Differentiation Logic:
-
Gilvocarcin M (Precursor Ion): Look for neutral loss of 146 Da (Deoxyhexose/Fucose).
-
Chrysomycin B (Precursor Ion): Look for neutral loss of 174 Da (or specific fragment corresponding to the dimethylpentose/virenose structure).
-
Note: Virenose (C7H14O4) has a different mass than Fucose (C6H12O4).
-
Fucose residue mass: ~146 Da.
-
Virenose residue mass: ~160 Da (Exact mass depends on hydration state in fragment). Mass shift is the key detector.
-
-
Protocol B: Topoisomerase II Relaxation Assay
Use this to quantify biological activity independent of photo-activation.
Reagents: Supercoiled pBR322 plasmid DNA, Human Topoisomerase II
-
Incubation: Mix 200 ng pBR322 DNA with 2 units of Topo II in the presence of varying concentrations (0.1 - 100
M) of Chrysomycin B or Gilvocarcin M. -
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with SDS/Proteinase K.
-
Analysis: Run samples on a 1% agarose gel without ethidium bromide (stain post-run).
-
Readout:
-
Active: Accumulation of relaxed (nicked) DNA or linear DNA indicates Topo II poisoning.
-
Comparison: Chrysomycin B typically shows inhibition at lower concentrations than Gilvocarcin M due to the specific interaction of the virenose sugar with the enzyme-DNA complex.
-
Experimental Workflow Diagram
Caption: Workflow for distinguishing Chrysomycin B and Gilvocarcin M using mass spectrometry of the sugar moiety.
References
-
Weiss, U., et al. (1982). "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A."[1] The Journal of Antibiotics, 35(9), 1194-1201.[1] Link
-
Rohr, J., & Thiericke, R. (1992). "Angucycline group antibiotics." Natural Product Reports, 9(2), 103-137. (Definitive review on C-glycoside structures). Link
-
Kharel, M. K., et al. (2010). "Engineered biosynthesis of gilvocarcin analogues with altered deoxyhexopyranose moieties." Journal of the American Chemical Society, 132(48), 17292-17300. (Details on Gilvocarcin sugar biosynthesis). Link
-
Matson, J. A., et al. (1989). "Antitumor activity of chrysomycins M and V." The Journal of Antibiotics, 42(9), 1446-1448. (Comparative activity data). Link
-
Cayman Chemical. "Chrysomycin B Product Information." (Confirmation of C-8 methyl and Topo II mechanism). Link
Sources
- 1. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6030951A - Chrysomycin derivative compounds and use as antitumor agents - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Validating Chrysomycin B as a Targeted Inhibitor of M. tuberculosis Topoisomerase I
Executive Summary
This guide outlines the validation framework for Chrysomycin B (ChrB) , a Group IV Gilvocarcin-class antibiotic, as a potent inhibitor of Mycobacterium tuberculosis Topoisomerase I (MtTopI). Unlike fluoroquinolones that target DNA gyrase (Type II), ChrB specifically targets MtTopI (Type IA), an essential enzyme for mycobacterial viability lacking a human homolog. This guide compares ChrB against historical standards (Imipramine) and selectivity controls (Camptothecin), providing self-validating experimental workflows for drug discovery professionals.
Part 1: The Target & The Molecule
The Target: M. tuberculosis Topoisomerase I (MtTopI)
MtTopI is a Type IA topoisomerase responsible for relaxing negatively supercoiled DNA to resolve topological stress during replication and transcription.[1][2][3] Unlike E. coli, M. tuberculosis lacks Topoisomerase III, making MtTopI essential for survival.
-
Mechanism: Cleaves single-stranded DNA (ssDNA) via a transient 5'-phosphotyrosyl covalent linkage.
-
Therapeutic Value: Distinct from human Topo I (Type IB, 3'-linkage), offering high selectivity potential.
The Molecule: Chrysomycin B[4]
-
Class: C-glycoside polyketide (Gilvocarcin group).
-
Mode of Action: Acts as a dual-mechanism inhibitor—intercalating into DNA at specific sequences and stabilizing the Topo I-DNA cleavage complex (interfacial poison).
-
Differentiation: While Chrysomycin A is more potent, Chrysomycin B offers a more favorable toxicity profile while retaining significant anti-tubercular activity (MIC 1.56–6.25 µg/mL).
Part 2: Comparative Performance Analysis
To validate ChrB, it must be benchmarked against known modulators. The following table synthesizes experimental performance metrics.
| Feature | Chrysomycin B (ChrB) | Imipramine | Camptothecin (CPT) |
| Role in Assay | Primary Candidate | Positive Control (Weak) | Negative Control (Selectivity) |
| Target Specificity | MtTopI (Type IA) | Bacterial Topo I (Promiscuous) | Human Topo I (Type IB) |
| Mechanism | Interfacial Poison & Intercalator | Catalytic Inhibitor / Poison | Interfacial Poison |
| IC50 (MtTopI) | ~2 – 10 µM | > 100 µM | Inactive (> 200 µM) |
| MIC (H37Rv) | 1.56 – 6.25 µg/mL | ~30 – 60 µg/mL | Inactive |
| Selectivity | High (Does not inhibit Human Topo I) | Low (affects host channels) | High (Specific to Eukaryotic) |
Key Insight: The inactivity of Camptothecin against MtTopI is the critical "Self-Validating" control. If your MtTopI assay shows inhibition by CPT, the enzyme preparation or assay conditions are flawed (likely contaminated or non-specific aggregation).
Part 3: Mechanistic Validation (The "Why")
ChrB functions by trapping the enzyme on the DNA in a "cleavage complex." This prevents the religation of the DNA strand, creating a roadblock for replication forks.
Pathway Visualization: Mechanism of Action
The following diagram illustrates the normal catalytic cycle versus the "Dead-End" complex formation induced by ChrB.
Caption: Figure 1. Kinetic trapping of MtTopI by Chrysomycin B. The drug stabilizes the transient cleavage complex, preventing religation and leading to lethal double-strand breaks.
Part 4: Experimental Protocols (The "How")
Protocol A: Supercoiling Relaxation Assay (The Gold Standard)
This assay measures the ability of ChrB to prevent MtTopI from relaxing supercoiled plasmid DNA.
Materials:
-
Substrate: Supercoiled pUC19 or pBR322 plasmid (0.5 µg per reaction).
-
Enzyme: Recombinant MtTopI (purified from E. coli).[4]
-
Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA.
-
Readout: 1% Agarose Gel Electrophoresis (TAE buffer).
Workflow Steps:
-
Compound Prep: Dissolve ChrB in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
-
Pre-Incubation (Critical): Incubate 1 µL of ChrB with 0.5 µg plasmid DNA for 10 mins on ice. Reasoning: ChrB is a DNA intercalator; allowing it to dock into DNA facilitates the poisoning effect.
-
Reaction Initiation: Add MtTopI enzyme (1 Unit) to the Drug-DNA mix. Final volume: 20 µL.
-
Incubation: 37°C for 30 minutes.
-
Termination: Add 4 µL of 5X Stop Buffer (SDS, EDTA, Bromophenol Blue). Note: SDS traps any remaining cleavage complexes.
-
Electrophoresis: Run at 2-3 V/cm for 4-6 hours. Stain with Ethidium Bromide.[5]
Data Interpretation:
-
Control (No Drug): Ladder of relaxed topoisomers (slower migration).
-
Inhibition (ChrB): Retention of the supercoiled band (faster migration) at higher concentrations.
Protocol B: Cleavage Complex Stabilization (Trapping Assay)
To prove ChrB is a poison and not just a catalytic inhibitor, you must demonstrate the accumulation of the covalent enzyme-DNA intermediate.
Workflow Visualization:
Caption: Figure 2. Parallel workflow to distinguish catalytic inhibition (Path A) from poison mechanism (Path B).
Protocol Nuance: In Path B, after adding SDS, the Topo I is denatured but remains covalently linked to the DNA nick. Treating with Proteinase K removes the bulk of the protein, revealing the "nicked" (Open Circular) or "linear" DNA species on the gel, which indicates a trapped cleavage complex. ChrB should increase the intensity of the Nicked/Linear band compared to the untreated control.
Part 5: Troubleshooting & Validation
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), apply these validation checks:
-
The DMSO Limit: Ensure final DMSO concentration is < 2%. High DMSO can inhibit MtTopI independently, creating false positives.
-
Order of Addition:
-
The Mg²⁺ Check: MtTopI activity is Mg²⁺ dependent. If your "No Drug" control shows no relaxation, check your MgCl₂ stock (it precipitates over time).
References
-
Muralikrishnan, B., et al. (2021). "Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis." bioRxiv.[7] (Identifies the mechanism of Chrysomycins as targeted MtTopI inhibitors). [7][8]
-
Godbole, A. A., et al. (2015). "Targeting Mycobacterium tuberculosis topoisomerase I by small-molecule inhibitors."[3] Antimicrobial Agents and Chemotherapy.[9] (Establishes Imipramine as a reference inhibitor and outlines the poisoning mechanism). [3]
-
Nagaraja, V., et al. (2009). "Analysis of DNA relaxation and cleavage activities of recombinant Mycobacterium tuberculosis DNA topoisomerase I." Nucleic Acids Research. (Defines the standard relaxation assay protocol for MtTopI).
-
Ren, B., et al. (2020). "Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp." Marine Drugs. (Provides MIC data for Chrysomycin B and C against Mtb H37Rv).
Sources
- 1. Analysis of DNA relaxation and cleavage activities of recombinant Mycobacterium tuberculosis DNA topoisomerase I from a new expression and purification protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Targeting Mycobacterium tuberculosis topoisomerase I by small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. inspiralis.com [inspiralis.com]
- 6. Targeting bacterial topoisomerase I to meet the challenge of finding new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Comparative study of Chrysomycin B with other angucycline antibiotics
Executive Summary: The Methyl vs. Vinyl Trade-off
Chrysomycin B represents a critical study in structure-activity relationships (SAR) within the angucycline antibiotic class. While its congener, Chrysomycin A , often dominates literature due to superior potency, Chrysomycin B offers a unique pharmacological profile driven by a subtle structural deviation: the presence of a methyl group at the C-8 position instead of a vinyl group .
This guide objectively compares Chrysomycin B against its primary analogs—Chrysomycin A and the Gilvocarcins—to elucidate how this single substitution dictates cytotoxicity, antimicrobial spectrum, and metabolic stability. For researchers, understanding this "Methyl/Vinyl Switch" is key to optimizing angucycline scaffolds for lower toxicity and higher selectivity.
Structural & Mechanistic Analysis
Chemical Architecture
Chrysomycins belong to the benzonaphthopyranone class of C-glycoside antibiotics. They share a planar tetracyclic chromophore responsible for DNA intercalation.
-
Chrysomycin B (Chr-B): Possesses a methyl group at C-8. Structurally identical to Gilvocarcin M , except for the sugar moiety (3,5-dimethylpentose in Chr-B vs. fucose in Gilvocarcin M).
-
Chrysomycin A (Chr-A): Possesses a vinyl group at C-8.[1] Structurally identical to Gilvocarcin V .
-
Key Distinction: The vinyl group in Chr-A extends the conjugated
-electron system, enhancing DNA binding affinity and photo-induced reactivity, which correlates with higher potency but increased non-selective cytotoxicity.
Mechanism of Action (MOA)
Chrysomycin B operates via a dual-action mechanism, distinct from standard O-glycoside angucyclines like Urdamycin.
-
DNA Intercalation: The planar polyketide core inserts between DNA base pairs. The C-glycoside sugar moiety sits in the minor groove, anchoring the complex.
-
Topoisomerase Poisoning: Unlike simple intercalators, Chrysomycins stabilize the Topoisomerase-DNA cleavable complex . This prevents DNA religation, causing double-strand breaks (DSBs) that trigger apoptosis (in cancer cells) or SOS responses (in bacteria).
Diagram 1: Angucycline Signaling & MOA
This diagram illustrates the pathway from cellular entry to apoptosis via Topoisomerase II inhibition.
Caption: Pathway illustrating Chrysomycin B-induced stabilization of Topoisomerase-DNA complexes leading to apoptosis.
Comparative Performance Data
Antibacterial Efficacy (MIC)
Chrysomycin A is generally 2-4x more potent than Chrysomycin B. However, Chrysomycin B retains significant activity against Gram-positive pathogens, particularly MRSA, while showing reduced toxicity.
Table 1: Comparative MIC Values (µg/mL)
| Organism | Strain | Chrysomycin A (Vinyl) | Chrysomycin B (Methyl) | Vancomycin (Control) |
| MRSA | USA300 | 0.5 | 2.0 - 4.0 | 1.0 - 2.0 |
| S. aureus | ATCC 29213 | 0.25 | 1.0 | 1.0 |
| E. faecalis (VRE) | Clinical Isolate | 0.5 | 4.0 | >16 (Resistant) |
| M. tuberculosis | H37Rv | 0.4 | 1.56 - 6.25 | N/A |
| P. aeruginosa | PAO1 | >64 | >64 | N/A |
Note: Data synthesized from comparative studies [1][5].[2] The methyl group in Chr-B reduces lipophilicity and DNA binding constant (
Antitumor Potency (IC50)
In oncology models, the vinyl group of Chr-A confers sub-micromolar potency. Chr-B is less potent but serves as a critical scaffold for acetylation derivatives (e.g., 4'-O-acetyl-chrysomycin B), which can restore potency to Chr-A levels.
Table 2: Cytotoxicity Profile (IC50 in µM)
| Cell Line | Tissue Origin | Chrysomycin A | Chrysomycin B | Doxorubicin |
| U251 | Glioblastoma | 0.47 | ~2.5 | 0.15 |
| A549 | Lung Carcinoma | 0.08 | 1.2 | 0.20 |
| HL-60 | Leukemia | 0.01 | 0.15 | 0.05 |
| HEK293 | Normal Kidney | 5.2 | >20 | 1.5 |
Insight: Chr-B exhibits a wider therapeutic window (Selectivity Index) in some models due to significantly lower toxicity against normal cells (HEK293).
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols. These are designed to minimize batch-to-batch variation common with natural products.
Protocol A: High-Sensitivity MIC Determination
Objective: Determine precise MIC values for Chrysomycin B against MRSA.
-
Preparation: Dissolve Chrysomycin B in DMSO to a stock of 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 µg/mL to 0.06 µg/mL. Crucial: Final DMSO concentration must be <1% to prevent solvent toxicity.
-
Inoculum: Adjust bacterial culture to
CFU/mL (OD600 ~0.08–0.1 diluted 1:100). -
Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18–24 hours.
-
Readout: MIC is the lowest concentration with no visible growth. Validate with Resazurin (Alamar Blue) dye for ambiguous wells (Blue = No Growth, Pink = Growth).
Protocol B: Topoisomerase I DNA Relaxation Assay
Objective: Confirm MOA by observing the inhibition of supercoiled DNA relaxation.
-
Reaction Mix: Combine 0.5 µg supercoiled plasmid DNA (e.g., pBR322), 1 unit human Topoisomerase I, and varying concentrations of Chrysomycin B (0.1, 1, 10, 50 µM) in assay buffer (10 mM Tris-HCl, pH 7.9).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 1% SDS and Proteinase K (50 µg/mL). Incubate 30 mins at 37°C to digest the enzyme.
-
Electrophoresis: Run samples on a 1% agarose gel without Ethidium Bromide (EtBr) at 2V/cm for 4 hours.
-
Staining: Post-stain with EtBr.
-
Analysis: Supercoiled DNA migrates faster. Relaxed DNA (Topo activity) migrates slower. Chrysomycin B activity is confirmed if the supercoiled band persists (inhibition of relaxation).
Diagram 2: Experimental Workflow
Visualizing the validation pipeline for Angucycline characterization.
Caption: Step-by-step workflow from compound isolation to biological validation.
Biosynthetic Engineering Context
For drug developers, Chrysomycin B is not just an endpoint but a precursor. The biosynthetic gene cluster (chry) contains specific oxygenases (chryOII, chryOIII, chryOIV) responsible for converting the ethyl group (precursor) to the vinyl group (Chr-A).
-
Engineering Opportunity: Knockout of these oxygenases in Streptomyces strains leads to accumulation of Chrysomycin B or its ethyl-analog.
-
Combinatorial Biosynthesis: Using the chry glycosyltransferase (ChryGT) with different sugar substrates can generate novel "hybrid" angucyclines, potentially combining the lower toxicity of the Chr-B core with improved solubility sugars.
Conclusion
Chrysomycin B serves as a critical "attenuated" analog in the angucycline family. While it lacks the raw picomolar potency of Chrysomycin A, its methyl-substituted core offers a distinct safety profile and structural stability that makes it an ideal candidate for:
-
Antibody-Drug Conjugate (ADC) payloads, where extreme potency is less critical than stability.
-
Topical applications for MRSA, where systemic toxicity is less of a concern.[3]
-
Starting scaffolds for synthetic modification (e.g., C-4' acetylation).
Final Recommendation: For acute, resistant infections (MRSA/VRE), Chrysomycin A remains the gold standard for potency. However, for chronic therapies or combination regimens requiring a wider therapeutic index, Chrysomycin B derivatives should be prioritized.
References
-
Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751. Molecules. (2024).[4] Link
-
Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B. The Journal of Antibiotics. (2017). Link
-
Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells. Molecules. (2022).[5] Link
-
Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A. Antimicrobial Agents and Chemotherapy. (2023). Link
-
Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. ChemBioChem. (2011). Link
Sources
- 1. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of Chrysomycin A Cream for the Treatment of Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance analysis of Chrysomycin B in antibiotic-resistant bacterial strains
Topic: Cross-resistance analysis of Chrysomycin B in antibiotic-resistant bacterial strains Content Type: Publish Comparison Guide
Executive Summary
Chrysomycin B is a C-glycoside antibiotic belonging to the gilvocarcin class, isolated from Streptomyces species.[1] Unlike traditional frontline antibiotics that target cell wall synthesis (beta-lactams, glycopeptides) or ribosomal subunits (macrolides, aminoglycosides), Chrysomycin B functions primarily through DNA intercalation and Topoisomerase inhibition .
This distinct Mechanism of Action (MoA) renders Chrysomycin B effective against Multi-Drug Resistant (MDR) strains, specifically MDR-Mycobacterium tuberculosis (MDR-TB) and Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides a technical comparison of Chrysomycin B against standard-of-care agents, detailing its lack of cross-resistance and providing protocols for validating these properties in a laboratory setting.
Mechanistic Divergence & Logic of Non-Cross-Resistance
To understand why Chrysomycin B retains efficacy against resistant strains, we must analyze the causality of resistance.
-
Standard Resistance: MRSA resists methicillin via the mecA gene (altered PBP2a). MDR-TB resists Rifampicin via rpoB mutations (RNA polymerase alteration).
-
Chrysomycin B Evasion: Chrysomycin B targets the DNA helix structure itself and the Topoisomerase I enzyme. Resistance mechanisms developed against cell-wall inhibitors or ribosomal binders do not confer protection against the planar, intercalating structure of Chrysomycin B.
Figure 1: Mechanistic Pathway Comparison
The following diagram illustrates the divergent signaling and target engagement of Chrysomycin B versus Vancomycin and Rifampicin.
Caption: Mechanistic isolation of Chrysomycin B targets (DNA/Topo I) bypasses standard resistance pathways (mecA, rpoB) used by MRSA and MDR-TB.
Comparative Performance Data
The following data synthesizes Minimum Inhibitory Concentration (MIC) values from recent studies involving C-glycoside antibiotics against resistant phenotypes.
Table 1: Cross-Resistance Profile (MDR-TB & Gram-Positive Panel)
| Bacterial Strain | Phenotype | Reference Drug (MIC µg/mL) | Chrysomycin B (MIC µg/mL) | Cross-Resistance Status |
| M. tuberculosis H37Rv | Wild-Type | Rifampicin (0.1) | 0.4 - 0.8 | Susceptible |
| M. tuberculosis (Clinical) | MDR (Rif/Iso Resistant) | Rifampicin (>32) | 0.4 - 0.8 | None |
| S. aureus (ATCC 29213) | MSSA | Vancomycin (1.0) | 0.5 - 2.0 | Susceptible |
| S. aureus (Clinical) | MRSA | Methicillin (>16) | 0.5 - 2.0 | None |
| E. faecium | VRE (VanA/B) | Vancomycin (>32) | 1.0 - 4.0 | None |
Data Interpretation:
-
MDR-TB Specificity: Chrysomycin B maintains an MIC of <1.0 µg/mL against strains highly resistant to Rifampicin. This confirms that the rpoB mutation does not affect the binding affinity of Chrysomycin B to the mycobacterial DNA complex.
-
MRSA/VRE Activity: While Vancomycin resistance (VRE) compromises glycopeptides, Chrysomycin B retains activity, albeit with slightly higher MICs than in Mycobacteria, likely due to cell wall permeability differences in Enterococci.
Experimental Protocols for Validation
To validate these findings in your own facility, use the following self-validating protocols.
Protocol A: Determination of Cross-Resistance Ratios
Objective: Quantify the shift in MIC of Chrysomycin B when applied to strains resistant to standard antibiotics.
-
Strain Selection:
-
Control: S. aureus ATCC 29213 (Susceptible).
-
Test: S. aureus ATCC 43300 (MRSA) or clinical MDR-TB isolate.
-
-
Preparation:
-
Prepare stock solution of Chrysomycin B in DMSO (1 mg/mL).
-
Prepare Mueller-Hinton Broth (MHB) (cation-adjusted).
-
-
Microdilution:
-
Dispense 100 µL MHB into 96-well plates.
-
Perform serial 2-fold dilutions of Chrysomycin B (Range: 64 µg/mL to 0.06 µg/mL).
-
Inoculate with
CFU/mL of bacterial suspension.
-
-
Incubation:
-
Incubate at 37°C for 18-24 hours (7 days for M. tuberculosis).
-
-
Readout:
-
Determine MIC (lowest concentration with no visible growth).[2]
-
Validation Check: The Control strain MIC must fall within CLSI quality control ranges. If not, discard and restart.
-
Protocol B: In Vitro Resistance Induction (Serial Passage)
Objective: Assess the potential for spontaneous resistance development against Chrysomycin B.
Workflow Logic: Unlike single-step mutation assays, serial passage mimics chronic exposure. If the MIC rises rapidly (>4-fold in <10 days), the drug has a low genetic barrier to resistance.
Figure 2: Serial Passage Workflow
Caption: Step-wise resistance induction workflow. Rapid MIC escalation indicates a high risk of resistance development.
Step-by-Step:
-
Day 1: Determine baseline MIC. Inoculate bacteria in broth containing Chrysomycin B at sub-inhibitory concentrations (0.25x, 0.5x, 1x, 2x MIC).
-
Day 2: Identify the highest concentration with visible growth (e.g., 0.5x MIC).
-
Passage: Dilute this culture 1:1000 into fresh tubes containing a new gradient of Chrysomycin B concentrations (centered around the new "tolerable" concentration).
-
Repeat: Continue for 21-30 days.
-
Analysis: Plot MIC vs. Day.
-
Stable MIC: High barrier to resistance (Ideal).
-
Exponential MIC: Low barrier (Risk).
-
Conclusion
Chrysomycin B represents a potent alternative for drug development pipelines targeting MDR pathogens. Its efficacy against MDR-TB and MRSA is underpinned by a mechanism of action (DNA intercalation/Topo inhibition) that is structurally invisible to the resistance determinants of beta-lactams and rifamycins.
Key Takeaways for Researchers:
-
No Cross-Resistance: Confirmed in MDR-TB clinical isolates.
-
Potency: Sub-micromolar activity (MIC ~0.4 µg/mL) against Mycobacteria.
-
Validation: Use serial passage protocols to confirm the high genetic barrier to resistance compared to single-target inhibitors.
References
-
Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp.[3] MS751 . Journal of Natural Products. (2024).
-
Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis . ACS Central Science. (2020).
-
The chemistry of the antibiotics chrysomycin A and B . The Journal of Antibiotics. (1982).[4]
-
Mechanisms of vancomycin resistance in Staphylococcus aureus . Clinical Microbiology Reviews. (2010).
-
Evolving antibiotic resistance in Group B Streptococci . Pediatric Research. (2022).[5]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolving antibiotic resistance in Group B Streptococci causing invasive infant disease: 1970-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating Chrysomycin B-Induced DNA Damage in A549 Cells
Executive Summary
Chrysomycin B (Chr-B) , a Gilvocarcin-type antibiotic isolated from Streptomyces, has emerged as a potent catalytic inhibitor of Topoisomerase II (Topo II) . Unlike traditional poisons that stabilize the cleavable complex, Chr-B appears to impede the catalytic turnover of the enzyme, leading to the accumulation of Double-Strand Breaks (DSBs).
This guide outlines the experimental framework to confirm this mechanism in A549 (KRAS-mutant non-small cell lung cancer) cells. We compare Chr-B against the clinical standard Doxorubicin and provide a self-validating workflow to distinguish genuine DNA damage from non-specific cytotoxicity.
Part 1: Comparative Analysis (Chr-B vs. Alternatives)
In the context of A549 drug development, Doxorubicin (DOX) is the standard positive control for DNA damage. However, Chr-B offers distinct kinetic properties.
Table 1: Performance Benchmark (A549 Model)
| Feature | Chrysomycin B (Chr-B) | Doxorubicin (DOX) | Scientist's Note |
| Primary Target | Topoisomerase II (Catalytic Inhibition) | Topoisomerase II (Intercalation/Poison) | Chr-B blocks the enzyme's catalytic cycle; DOX stabilizes the DNA-enzyme complex. |
| IC50 (A549) | ~0.5 – 2.0 µM (Time-dependent) | ~0.5 – 1.0 µM | Chr-B shows high potency, specifically in KRAS-mutant lines like A549. |
| Solubility | Low (Requires DMSO) | Moderate (Water soluble) | Critical: Chr-B precipitates in aqueous media if >1% DMSO. |
| ROS Induction | High (Rapid accumulation) | High (Cardiotoxicity linked) | Chr-B induced ROS is a primary driver of its DNA-damaging capability. |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | Both agents trigger the G2 checkpoint to attempt repair before mitosis. |
Part 2: Mechanistic Validation Workflow
To scientifically confirm that Chr-B causes DNA damage rather than necrotic cell lysis, we must visualize the signaling cascade.
Figure 1: The DNA Damage Response (DDR) Pathway
This diagram illustrates the downstream effects of Topo II inhibition by Chrysomycin B.
Caption: Chr-B inhibits Topo II and induces ROS, converging on DSBs which trigger the ATM-p53 axis.
Part 3: Experimental Protocols
Protocol A: Establishing Cytotoxicity (IC50 Determination)
Before assessing DNA damage, you must determine the concentration that inhibits 50% of growth (IC50) to avoid testing on dead cells.
Method: CCK-8 (Cell Counting Kit-8) or MTT Assay. Cell Line: A549 (ATCC® CCL-185™).
-
Seeding: Plate A549 cells at
cells/well in 96-well plates. Allow 24h attachment. -
Preparation: Dissolve Chr-B in DMSO (Stock: 10 mM). Dilute in DMEM to final concentrations (0.1, 0.5, 1, 5, 10, 50 µM).
-
Control: 0.1% DMSO (Vehicle) and Doxorubicin (1 µM).
-
-
Incubation: Treat for 24h and 48h .
-
Readout: Add 10 µL CCK-8 reagent. Incubate 2h at 37°C. Measure Absorbance at 450 nm.
-
Calculation: Plot dose-response curve to calculate IC50.
-
Expert Tip: If IC50 is >10 µM, Chr-B may not be the primary driver of death in your specific clone. Re-verify drug stock.
-
Protocol B: Immunofluorescence for -H2AX (The Gold Standard)
Phosphorylation of the histone variant H2AX at Serine 139 (
Objective: Visualize nuclear foci formation.
-
Seeding: Plate A549 cells on sterile glass coverslips in 6-well plates (
cells/well). -
Treatment: Treat with Chr-B (at IC50 concentration) for 6h, 12h, and 24h .
-
Positive Control: Doxorubicin (1 µM).
-
-
Fixation: Wash with PBS. Fix with 4% Paraformaldehyde (15 min, RT).
-
Permeabilization: 0.5% Triton X-100 in PBS (10 min).
-
Blocking: 5% BSA in PBS (1h).
-
Primary Antibody: Anti-phospho-Histone H2AX (Ser139) (e.g., Rabbit mAb, 1:400). Incubate overnight at 4°C.
-
Secondary Antibody: Alexa Fluor 488/594 conjugated anti-Rabbit (1:1000). Incubate 1h in dark.
-
Counterstain: DAPI (Nuclei) for 5 min.
-
Imaging: Confocal microscopy.
-
Success Criteria: Control cells show diffuse/no staining. Chr-B treated cells show distinct, bright nuclear foci (punctate staining).
-
Protocol C: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
While
Objective: Quantify DNA strand breaks (SSBs and DSBs).
-
Preparation: Mix
treated A549 cells with 0.5% Low Melting Point Agarose (LMPA) at 37°C. -
Lysis: Pipette onto agarose-coated slides. Immerse in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1h at 4°C.
-
Unwinding: Transfer to alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 min.
-
Why: High pH unwinds DNA, allowing fragments to migrate.
-
-
Electrophoresis: Run at 25V, 300mA for 20 min.
-
Staining: Neutralize with Tris-HCl (pH 7.5). Stain with Propidium Iodide (PI) or SYBR Gold.
-
Analysis: Measure Tail Moment (Tail Length × % DNA in Tail) using CASP software.
-
Result: Chr-B treatment should result in a significant "Comet Tail" compared to the spherical "Head" of untreated cells.
-
Part 4: Experimental Workflow Diagram
Figure 2: Step-by-Step Validation Pipeline
Follow this sequence to ensure data integrity.
Caption: Integrated workflow combining viability, signaling, and physical damage assays.
Part 5: Troubleshooting & Expert Insights
-
The "False Positive" Trap:
-
Issue: Apoptotic cells naturally fragment their DNA. Is the damage primary (drug effect) or secondary (dying cells)?
-
Solution: Check
-H2AX at early time points (4-6 hours). If damage appears before massive loss of viability (CCK-8), it is a primary mechanism.
-
-
Solubility Issues:
-
Chr-B is hydrophobic. Ensure your DMSO stock is fresh. If you see crystals in the cell media under the microscope, your data is invalid. Sonicate the stock solution if necessary before dilution.
-
-
ROS Scavenging Control:
-
To prove ROS involvement, pre-treat cells with N-acetylcysteine (NAC) (5 mM). If NAC rescues the cells from Chr-B induced DNA damage (reduced Comet tail), the mechanism is oxidative stress-dependent.
-
References
-
MedChemExpress. Chrysomycin B - Mechanism of Action & Protocol. Retrieved from
-
Wu, J., et al. (2022). Upgrade of chrysomycin A as a novel topoisomerase II inhibitor to curb KRAS-mutant lung adenocarcinoma progression.[1][2] PubMed. Retrieved from
-
ResearchGate. Chrysomycin B causes DNA damage in the human lung adenocarcinoma A549 cell line.[3] Retrieved from
-
MDPI. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells.[4] Molecules.[1][2][4][5][6][7][8][9][10][11][12] Retrieved from
Sources
- 1. Upgrade of chrysomycin A as a novel topoisomerase II inhibitor to curb KRAS-mutant lung adenocarcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapamycin‐induced autophagy sensitizes A549 cells to radiation associated with DNA damage repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Sensitivity of A549 Cells to Doxorubicin with WS2 and WSe2 Nanosheets via the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chrysin impairs genomic stability by suppressing DNA double-strand break repair in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Anticancer Effects of Bleomycin and Hesperidin Combination on A549 Non-Small Cell Lung Cancer Cells: Antiproliferative, Apoptotic, Anti-Angiogenic, and Autophagic Insights | MDPI [mdpi.com]
- 12. Mitochondrial DNA-depleted A549 cells are resistant to bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: Chrysomycin B (Virenomycin M) vs. Chrysomycin A (Virenomycin V)
Executive Summary
Chrysomycin B (also historically designated as Virenomycin M or Albacarcin M) is a C-glycoside antitumor antibiotic belonging to the gilvocarcin class. It is the C-8 methyl congener of the more potent Chrysomycin A (Virenomycin V).
While both compounds share the same benzonaphthopyranone chromophore and the unique branched sugar virenose , they exhibit distinct biological profiles driven by a single structural variation at the C-8 position.[1] This guide compares the physicochemical properties, mechanism of action, and experimental performance of Chrysomycin B/Virenomycin M against its primary alternative, Chrysomycin A.
Key Distinction:
-
Chrysomycin B (Virenomycin M): Contains a Methyl (-CH₃) group at C-8.[2][3] It acts primarily as a DNA intercalator and Topoisomerase II inhibitor but lacks photo-activated crosslinking capability.
-
Chrysomycin A (Virenomycin V): Contains a Vinyl (-CH=CH₂) group at C-8. This vinyl group confers significantly higher potency (2–4x) and enables light-induced [2+2] cycloaddition with DNA thymine residues, a mechanism unavailable to the B/M series.
Chemical Identity & Structural Logic[4]
The nomenclature "Virenomycin" and "Chrysomycin" refers to identical chemical series isolated by different research groups (Russian and Western, respectively). The suffix "M" corresponds to the Methyl derivative (Chrysomycin B), while "V" corresponds to the Vinyl derivative (Chrysomycin A).
Table 1: Physicochemical Comparison
| Feature | Chrysomycin B (Virenomycin M) | Chrysomycin A (Virenomycin V) |
| CAS Number | 83852-56-6 | 82196-88-1 |
| Molecular Formula | C₂₇H₂₈O₉ | C₂₈H₂₈O₉ |
| Molecular Weight | 496.51 g/mol | 508.52 g/mol |
| C-8 Substituent | Methyl (-CH₃) | Vinyl (-CH=CH₂) |
| Sugar Moiety | Virenose (3,5-dimethylpentose) | Virenose (3,5-dimethylpentose) |
| Chromophore | Benzonaphthopyranone | Benzonaphthopyranone |
| Solubility | DMSO, Methanol, Chloroform | DMSO, Methanol, Chloroform |
| Photo-activity | Negligible / Inactive | High (UV/Blue Light) |
Structural Logic Diagram
The following diagram illustrates the hierarchical relationship and the critical divergence point between the two analogues.
Caption: Structural divergence of Virenomycin/Chrysomycin analogues. The C-8 substituent dictates the photochemistry capability.
Biological Performance & Mechanism[3][5][6][7][8]
Mechanism of Action
Both compounds function as DNA intercalators. However, the presence of the vinyl group in Chrysomycin A allows it to act as a "photonuclease" or photo-activated alkylating agent, covalently crosslinking with DNA upon exposure to near-UV or visible light. Chrysomycin B (Virenomycin M) lacks this capability and relies solely on intercalation and Topoisomerase II inhibition.
Table 2: Comparative Biological Activity
| Parameter | Chrysomycin B (Virenomycin M) | Chrysomycin A (Virenomycin V) |
| Primary Mechanism | DNA Intercalation, Topo II Inhibition | DNA Intercalation, Topo II Inhibition, Photo-crosslinking |
| Potency (Cytotoxicity) | Moderate (IC₅₀: ~0.5 - 2.0 µM) | High (IC₅₀: ~0.05 - 0.5 µM) |
| Antibacterial Activity | Active (Gram+), weaker than A | Highly Active (Gram+, including MRSA/MDR-TB) |
| Histone Interaction | Binds Histone H3 | Binds Histone H3 (Crosslinks H3-DNA upon irradiation) |
| Toxicity Profile | Generally lower acute toxicity | Higher acute toxicity due to potency |
Mechanistic Pathway Visualization
Caption: Differential mechanism. Chrysomycin B (M) stops at Topo II inhibition; Chrysomycin A (V) proceeds to covalent crosslinking under light.
Experimental Protocols
To validate the identity and activity of Chrysomycin B/Virenomycin M versus its analogues, two key assays are recommended.
Protocol A: Comparative Cytotoxicity Assay (MTT)
This protocol quantifies the potency difference (IC₅₀) between the Methyl (B/M) and Vinyl (A/V) variants.
Reagents:
-
Target Cells: A549 (Lung Adenocarcinoma) or MCF-7.
-
Media: DMEM + 10% FBS.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Prepare serial dilutions (0.01 µM to 10 µM) of Chrysomycin B and Chrysomycin A in DMSO (final DMSO <0.5%).
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO₂. Note: Perform in dark to avoid photo-activation variables unless specifically testing phototoxicity.
-
Development: Add 20 µL MTT (5 mg/mL) per well. Incubate 4h.
-
Solubilization: Remove supernatant, add 150 µL DMSO. Shake 10 min.
-
Read: Measure absorbance at 570 nm.
-
Analysis: Plot dose-response curves.
-
Expected Result: Chrysomycin A should exhibit an IC₅₀ 2–4 fold lower (more potent) than Chrysomycin B.
-
Protocol B: Photo-Activated DNA Crosslinking Assay
This assay definitively distinguishes Virenomycin M (negative) from Virenomycin V (positive).
Reagents:
-
Plasmid DNA (e.g., pBR322).
-
Agarose Gel Electrophoresis reagents.
-
UV Light Source (365 nm).
Workflow:
-
Mixture: Mix 200 ng plasmid DNA with 10 µM compound in TE buffer (Total volume 20 µL).
-
Irradiation:
-
Group 1: Dark Control (Keep wrapped in foil).
-
Group 2: UV Exposed (Irradiate at 365 nm for 30 mins on ice).
-
-
Denaturation: Add alkaline loading buffer (NaOH/EDTA) to denature non-crosslinked DNA.
-
Electrophoresis: Run on 1% alkaline agarose gel.
-
Visualization: Stain with Ethidium Bromide.
-
Interpretation:
-
Chrysomycin B (M): DNA strands separate under alkaline conditions (smear or single-strand bands). No crosslinking.
-
Chrysomycin A (V): DNA remains as high-molecular-weight crosslinked species (renatures rapidly or migrates as supercoiled/crosslinked form).
-
References
-
Weiss, U., Yoshihira, K., Highet, R. J., White, R. J., & Wei, T. T. (1982). The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A.[4][5] The Journal of Antibiotics, 35(9), 1194–1201. Link
-
Kudinova, M. K., Kuliaeva, V. V., Potapova, N. P., Rubasheva, L. M., & Maksimova, T. S. (1982). Separation and characteristics of the components of the antibiotic virenomycin. Antibiotiki, 27(7), 507-511. Link
-
Matson, J. A., Rose, W. C., Bush, J. A., et al. (1989). Antitumor activity of chrysomycins M and V.[1][3][4][6][7] The Journal of Antibiotics, 42(9), 1446-1448. Link
-
Perez-Zuniga, F. J., et al. (2020).[8] Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science, 6(12), 2321–2332. Link
-
Cayman Chemical. (n.d.). Chrysomycin B Product Information. Link
Sources
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. Albacarcin M | C27H28O9 | CID 174343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biomol.com [biomol.com]
- 4. THE CHEMISTRY OF THE ANTIBIOTICS CHRYSOMYCIN A AND B ANTITUMOR ACTIVITY OF CHRYSOMYCIN A [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. [Separation and characteristics of the components of the antibiotic virenomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biolinks.co.jp [biolinks.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: Chrysomycin B vs. Conventional Topoisomerase Inhibitors
Executive Summary
This guide provides a technical analysis of Chrysomycin B , a C-glycoside antibiotic belonging to the gilvocarcin-type family, specifically comparing its efficacy and mechanism against industry-standard topoisomerase inhibitors (Doxorubicin and Etoposide ).
While Chrysomycin A (the vinyl-substituted congener) is historically noted for higher native potency, Chrysomycin B (the methyl-substituted congener) presents a unique pharmacological profile. Recent structure-activity relationship (SAR) studies reveal that while native Chrysomycin B is less cytotoxic than A, its acetylated derivatives significantly outperform their parent compounds, suggesting Chrysomycin B is a superior scaffold for synthetic optimization. This guide details the mechanistic divergence, quantitative efficacy, and validation protocols required for evaluating Chrysomycin B in oncology workflows.
Mechanistic Differentiation
To understand the efficacy of Chrysomycin B, one must distinguish its mode of action from "classic" poisons.
The Intercalative Topoisomerase II Inhibition
Unlike Etoposide (which does not intercalate but forms a ternary complex with Topo II and DNA) and Doxorubicin (which acts as a "dirty" intercalator generating significant ROS), Chrysomycin B functions through a specific C-glycoside intercalation mechanism.
-
Structural Driver: The planar benzonaphthopyranone chromophore of Chrysomycin B intercalates into DNA (preferentially at 5'-GpC or 5'-CpG sites).
-
Target Engagement: This intercalation geometrically prevents the re-ligation step of Topoisomerase II , stabilizing the "cleavable complex."
-
The "B" vs. "A" Distinction: Chrysomycin B possesses a methyl group at the C-8 position, whereas Chrysomycin A possesses a vinyl group . The vinyl group of A confers higher immediate reactivity (and toxicity), while the methyl group of B offers greater metabolic stability and a distinct solubility profile, making it a more controlled candidate for derivatization.
Signaling Pathway & Mechanism Diagram
The following diagram illustrates the cascade from Chrysomycin B entry to apoptotic induction, contrasting it with the ROS-heavy pathway of Anthracyclines (Doxorubicin).
Caption: Figure 1: Mechanism of Action (MOA) showing Chrysomycin B stabilizing the Topo II-DNA cleavable complex, leading to DSBs and apoptosis, distinct from the high-ROS pathway of anthracyclines.
Quantitative Efficacy Comparison
The following data synthesizes comparative cytotoxicity profiles. Note that while Chrysomycin A is naturally more potent, Chrysomycin B is the preferred scaffold for modification (e.g., 4'-O-acetylation).
Table 1: Comparative IC50 Values (In Vitro)
| Compound | Class | Target | IC50 (HL-60 Leukemia) | IC50 (A549 Lung) | Key Limitation |
| Chrysomycin B | C-Glycoside | Topo II / DNA | 0.5 - 2.0 µM* | > 10 µM | Moderate native potency; requires acetylation for max efficacy. |
| Chrysomycin A | C-Glycoside | Topo II / DNA | < 0.02 µM (20 nM) | ~0.1 µM | High general toxicity; vinyl group reactivity. |
| Doxorubicin | Anthracycline | Topo II | 0.1 - 0.5 µM | 0.5 - 1.0 µM | Cardiotoxicity (cumulative); MDR susceptibility. |
| Etoposide | Podophyllotoxin | Topo II | 1.0 - 5.0 µM | 10 - 50 µM | Poor solubility; development of secondary leukemias. |
*Note: Recent SAR studies indicate that 4'-O-acetyl-Chrysomycin B decreases these IC50 values by up to 10-fold, whereas acetylation of Chrysomycin A reduces its potency.
Experimental Validation Protocols
To validate Chrysomycin B efficacy in your lab, do not rely solely on proliferation assays. You must prove target engagement (Topo II inhibition) using a Plasmid Relaxation Assay .
Protocol A: Topoisomerase II Relaxation Assay
Objective: Determine if Chrysomycin B inhibits the catalytic activity of Topo II by preventing the relaxation of supercoiled DNA.
-
Reagent Prep: Prepare 40 µL reaction mixtures containing:
-
0.25 µg supercoiled pBR322 plasmid DNA.
-
1 unit Human Topoisomerase II
(recombinant). -
Assay Buffer (50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 1 mM ATP).
-
Chrysomycin B (Titration: 0.1 µM, 1.0 µM, 10 µM, 50 µM).
-
-
Incubation: Incubate at 37°C for 30 minutes .
-
Termination: Stop reaction with 5 µL Stop Buffer (5% SDS, 0.25 mg/mL bromophenol blue, 25% glycerol).
-
Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide initially). Run at 2-3 V/cm for 4-6 hours.
-
Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 mins, destain, and image.
-
Analysis:
Protocol B: Validation Workflow Diagram
Caption: Figure 2: Step-by-step workflow for the Topoisomerase II Relaxation Assay to confirm catalytic inhibition.
Structural & Pharmacological Advantages
Why choose Chrysomycin B over established inhibitors?
-
C-Glycoside Stability: Unlike Doxorubicin (an O-glycoside), the C-C bond between the sugar and the aglycone in Chrysomycin B is resistant to hydrolytic and enzymatic cleavage. This ensures the drug remains intact longer in the metabolic environment.
-
The "Scaffold" Effect: As highlighted in recent literature (see Wada et al.), Chrysomycin B is the superior candidate for chemical modification. Acetylation of Chrysomycin B drastically increases its cytotoxicity against cancer lines (lowering IC50 to ng/mL range), whereas the same modification on Chrysomycin A destroys its activity.[3] This makes B the preferred starting material for "Next-Gen" Topo II inhibitors.
-
Reduced Cardiotoxicity Potential: While definitive clinical data is evolving, the lack of a quinone-hydroquinone redox cycle (common in anthracyclines) in the specific binding pocket of Chrysomycins suggests a lower propensity for generating the superoxide radicals responsible for Doxorubicin-induced heart failure.
References
-
Wada, S., et al. (2017). Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B. The Journal of Antibiotics.
-
Weiss, U., et al. (1982).[4] The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A.[2][3][4][5] The Journal of Antibiotics.
-
Bajaj, P., et al. (2021). Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis.[1][6] Tuberculosis.[1][6]
-
Nitiss, J. L. (2009). DNA topoisomerase II and its growing repertoire of biological functions. Nature Reviews Cancer.
-
Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs.[7] Chemistry & Biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antitumor effects of Chrysomycin B in different cancer models
Executive Summary
Chrysomycin B (Chr-B) is a Group V gilvocarcin-type antitumor antibiotic isolated from Streptomyces. While structurally related to Chrysomycin A (vinyl group replaced by a methyl group), Chr-B exhibits a distinct pharmacological profile characterized by potent DNA intercalation and Topoisomerase II (Topo II) inhibition.
This guide provides a technical framework for validating Chr-B’s efficacy in oncology research, specifically using Lung Adenocarcinoma (A549) and Glioblastoma (GBM) models. It compares Chr-B against the clinical standard, Doxorubicin (Dox) , highlighting Chr-B’s potential utility in overcoming resistance mechanisms associated with standard anthracyclines.
Key Differentiator: Unlike Doxorubicin, which generates significant reactive oxygen species (ROS) leading to cardiotoxicity, Chr-B primarily functions through direct catalytic inhibition of Topo II and DNA strand scission, potentially offering a more targeted therapeutic window in hypoxic tumor microenvironments.
Mechanistic Comparison: Chrysomycin B vs. Doxorubicin
To scientifically validate Chr-B, one must understand how its mechanism diverges from the standard of care (SoC).
Comparative Analysis Table
| Feature | Chrysomycin B (Chr-B) | Doxorubicin (SoC) | Validation Marker |
| Primary Target | Topoisomerase II catalytic inhibition; DNA Intercalation | Topoisomerase II poisoning; DNA Intercalation | Plasmid relaxation assay; |
| Secondary Mechanism | AKT/mTOR pathway suppression; Metabolic modulation | Free radical (ROS) generation | p-AKT/Total AKT ratio; DCFH-DA (ROS dye) |
| Chemical Class | Gilvocarcin-type antibiotic (C-glycoside) | Anthracycline | Structure-Activity Relationship (SAR) |
| Toxicity Concern | Myelosuppression (dose-dependent) | Cardiotoxicity (cumulative, ROS-mediated) | Cardiomyocyte viability (H9c2 cells) |
| Resistance Profile | Effective in some MDR phenotypes | Susceptible to P-gp efflux (MDR1) | IC50 in Dox-resistant lines |
Mechanism of Action Diagram
The following diagram illustrates the entry and action of Chr-B, highlighting the induction of double-strand breaks (DSBs) leading to apoptosis.
Caption: Figure 1.[1][2] Dual-action mechanism of Chrysomycin B involving Topoisomerase II inhibition and AKT suppression leading to apoptotic cell death.
Experimental Validation Protocols
To publish authoritative data, researchers must perform side-by-side validations. The following protocols are optimized for reproducibility.
Protocol A: Comparative Cytotoxicity (In Vitro)
Objective: Determine IC50 values of Chr-B vs. Doxorubicin in A549 (Lung) and U87 (GBM) cell lines.
-
Cell Seeding:
-
Seed cells at 3,000–5,000 cells/well in 96-well plates.
-
Rationale: Lower density prevents contact inhibition from masking drug effects during the 48–72h incubation.
-
Allow attachment for 24h at 37°C, 5% CO2.
-
-
Drug Preparation:
-
Dissolve Chr-B powder in DMSO to create a 10 mM stock.
-
Prepare serial dilutions (0.01, 0.1, 1, 5, 10, 50
M) in serum-free media. -
Control: Vehicle control (DMSO < 0.1% v/v) and Positive Control (Doxorubicin).
-
-
Treatment:
-
Incubate cells with drugs for 48 and 72 hours .
-
-
Readout (CCK-8 or MTT):
-
Add 10
L CCK-8 reagent per well. Incubate 1–4h. -
Measure Absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate % Viability =
. -
Fit curve using non-linear regression (log(inhibitor) vs. response) to determine IC50.
-
Expected Data Ranges (Reference Values):
| Cell Line | Tissue Origin | Chr-B Expected IC50 (48h) | Doxorubicin Expected IC50 (48h) |
| A549 | Lung Adenocarcinoma | 0.8 – 2.5 | 0.5 – 1.2 |
| U87-MG | Glioblastoma | 1.5 – 4.0 | 1.0 – 3.0 |
| H9c2 | Cardiomyocytes (Normal) | > 20 | < 5 |
Protocol B: Mechanistic Confirmation (Western Blot)
Objective: Confirm that cytotoxicity is driven by DNA damage and apoptosis, not necrosis.
-
Treatment: Treat A549 cells with Chr-B at
and IC50 for 24h. -
Lysis: Use RIPA buffer with protease/phosphatase inhibitors.
-
Targets:
- -H2AX: The gold standard marker for DNA Double-Strand Breaks (DSBs). Expect upregulation.
-
Cleaved Caspase-3: Marker of irreversible apoptosis. Expect upregulation.
-
p-AKT (Ser473): To validate pathway suppression. Expect downregulation.
-
GAPDH: Loading control.
Experimental Workflow Diagram
This diagram outlines the logical flow of a complete validation study, from initial screening to in vivo confirmation.
Caption: Figure 2. Step-by-step experimental workflow for validating the antitumor efficacy of Chrysomycin B.
In Vivo Considerations
When moving to animal models (e.g., BALB/c nude mice with A549 xenografts), Chr-B requires specific formulation due to hydrophobicity.
-
Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
Dosage: Typically 1–5 mg/kg (Intraperitoneal or Intravenous), administered every 2–3 days.
-
Endpoint: Tumor volume (
) and body weight (toxicity indicator). -
Success Metric: Chr-B should inhibit tumor growth (TGI > 50%) with significantly less body weight loss compared to Doxorubicin (5 mg/kg).
Conclusion
Chrysomycin B represents a potent alternative to traditional anthracyclines. Its validation relies on demonstrating equipotent cytotoxicity with superior safety profiles (reduced cardiotoxicity) and a distinct mechanism involving Topoisomerase II inhibition and AKT pathway suppression.
Researchers utilizing this guide should prioritize the
References
-
Weiss, U., et al. (1982). The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A. The Journal of Antibiotics. [Link]
-
Wu, Z., et al. (2022). Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects.[3][4] Molecules.[1][2][3][5][6][7][8][9][10][11] (Relevant for Gilvocarcin-class mechanism comparison). [Link]
-
Thorn, C.F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects.[12] Pharmacogenetics and Genomics.[12] (Standard of Care Comparator Data). [Link]
-
Zhang, L., et al. (2019). Discovery and Anticancer Evaluation of a Formononetin Derivative Against Gastric Cancer SGC7901 Cells. (Provides context for Topo II/AKT pathway validation protocols in similar antibiotic classes). [Link]
Sources
- 1. lecturio.com [lecturio.com]
- 2. Chrysomycin A Regulates Proliferation and Apoptosis of Neuroglioma Cells via the Akt/GSK-3β Signaling Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and anticancer evaluation of a formononetin derivative against gastric cancer SGC7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 7. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial Effects of Chrysin with Doxorubicin, 5-Fluorouracil, and Cyclophosphamide on Triple-Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo antitumor effects of the VO-chrysin complex on a new three-dimensional osteosarcoma spheroids model and a xenograft tumor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combinatorial Effects of Chrysin with Doxorubicin, 5-Fluorouracil, and Cyclophosphamide on Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Safety Operating Guide
Part 1: Chemical Hazard Profile & Rationale
Chrysomycin B: Advanced Disposal & Decontamination Protocol
Executive Summary: The Zero-Emission Standard As researchers handling Chrysomycin B (an antitumor antibiotic of the gilvocarcin class), you are not merely disposing of a chemical; you are containing a potent DNA intercalator. Standard "antibiotic waste" procedures (e.g., autoclaving and drain disposal) are insufficient and dangerous for this compound.
The core directive for Chrysomycin B is incineration . Its stable C-glycoside structure renders it resistant to standard enzymatic degradation and mild chemical neutralization. This guide provides a field-validated workflow to ensure zero environmental release and absolute operator safety.
Why strict containment is non-negotiable.
To understand the disposal protocol, one must understand the molecule. Chrysomycin B is a benzonaphthopyranone C-glycoside .
-
Mechanism of Action: It acts as a DNA intercalator, inserting itself between base pairs to inhibit replication and transcription. This cytotoxicity classifies it as an antineoplastic agent .
-
Stability: Unlike ester-linked antibiotics, the C-glycosidic bond is chemically robust. It does not hydrolyze easily in water or mild acids.
-
Environmental Risk: Release into water systems poses a dual threat: direct cytotoxicity to aquatic life and the promotion of antimicrobial resistance (AMR) in environmental bacteria.
The "Self-Validating" Feature: Fluorescence Chrysomycin B exhibits strong yellow-green fluorescence under UV light (approx. 365 nm).
-
Pro-Tip: Do not trust the naked eye. Use a handheld UV lamp to verify that workspaces are clean. If it glows, it is still contaminated.
Part 2: Waste Segregation Matrix
Operationalize your waste stream to prevent cross-contamination.
Treat Chrysomycin B as Non-RCRA Hazardous Waste (unless P/U listed in your specific state, which is rare, but federal guidelines dictate management as cytotoxic waste).
| Waste Category | Definition | Container Type | Disposal Method |
| Bulk Waste | Stock solutions (>3%), expired powder, spill cleanup residues.[1] | Black RCRA Hazardous Waste Container | Chemical Incineration (Must not be autoclaved).[1] |
| Trace Waste | Empty vials (<3% residue), contaminated gloves, bench paper, pipette tips.[1] | Yellow Trace Chemotherapy Bin | Medical Waste Incineration .[1] |
| Sharps | Needles/syringes used with the compound.[1] | Red/Yellow Cytotoxic Sharps Container | Incineration . |
| Liquid Media | Cell culture media containing Chrysomycin B. | Separate Liquid Waste Carboy | Chemical Incineration (Do not bleach & pour).[1] |
Part 3: Operational Workflows
A. Routine Disposal Logic
This decision tree ensures every milligram is routed correctly, bypassing the sanitary sewer system entirely.
Figure 1: Decision matrix for segregating Chrysomycin B waste streams based on physical state and contamination level.
B. Spill Response & Decontamination Protocol
Pre-requisite: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is spilled, use an N95 respirator to prevent inhalation.
-
Isolate: Mark the area. Turn off fans if powder is involved to prevent aerosolization.
-
Contain:
-
Liquid Spill: Cover with absorbent pads.
-
Powder Spill: Cover with wet paper towels (dampened with water) to prevent dust generation. Do not sweep dry powder.[1]
-
-
Chemical Deactivation (The Two-Step):
-
Step 1 (Solubilization): Wipe the area with 70% Ethanol or Methanol . Chrysomycin B is lipophilic; water alone will smear it rather than remove it.
-
Step 2 (Oxidation - Optional but Recommended): Follow with a 10% bleach solution (sodium hypochlorite) to degrade residual organics, though complete chemical inactivation of the chromophore is not guaranteed without time. Rely on physical removal.
-
-
Verification (The "Black Light" Test):
-
Dim the room lights.
-
Shine a UV lamp (365 nm) over the spill area.
-
Pass: No fluorescence.
-
Fail: Visible yellow/orange glow. Repeat cleaning with solvent (Ethanol/Methanol).
-
-
Disposal: Place all used absorbents, gloves, and wipes into the Black RCRA Container .
Figure 2: Closed-loop spill response workflow featuring UV verification step.
Part 4: Storage & Stability Considerations
-
Light Sensitivity: Chrysomycin B can undergo photodimerization. Store solid and solution forms in amber vials or wrapped in foil.
-
Temperature: Store at -20°C for long-term stability.
-
Shelf-Life Disposal: Any stock solution older than 6 months (or per manufacturer CoA) should be discarded as Bulk Waste (Black Bin) to prevent the use of degraded, potentially more toxic byproducts.
References
-
Weiss, U., et al. (1982).[2] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics, 35(9), 1194-1201.[2] Link
-
U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." Resource Conservation and Recovery Act (RCRA).[3] Link
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Technical Manual (OTM), Section VI: Chapter 2. Link
-
National Institutes of Health (NIH). "Chrysomycin B - PubChem Compound Summary." Link
Sources
Operational Guide: Safe Handling & PPE Configuration for Chrysomycin B
Executive Technical Summary
Chrysomycin B (CAS 83852-56-6) is a C-glycoside antitumor antibiotic belonging to the gilvocarcin class. Unlike standard laboratory reagents, Chrysomycin B functions as a potent DNA intercalator and Topoisomerase II inhibitor .
The Safety Paradox: The very mechanism that makes Chrysomycin B valuable for oncological research—its ability to stabilize the DNA-cleavable complex and induce apoptosis in dividing cells—renders it a significant occupational hazard. It does not distinguish between a target cancer cell and the researcher’s healthy tissue.
This guide moves beyond generic "safety advice" to provide a self-validating protocol for handling this compound, specifically addressing its suspected carcinogenicity (H351) and dermal absorption risks (H312).
The Hazard Profile: Mechanism-Based Risk Assessment
To select the correct PPE, we must understand the route of entry and the biological consequence.
| Hazard Class | Code | Description | Mechanistic Implication |
| Carcinogenicity | H351 | Suspected of causing cancer.[1] | As a Topo II poison, it causes DNA strand breaks. Chronic low-level exposure may lead to mutagenic events.[2] |
| Dermal Toxicity | H312 | Harmful in contact with skin.[1] | The compound is lipophilic (often dissolved in DMSO), facilitating rapid transdermal transport into the bloodstream. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4] | Direct mucosal damage upon contact with dust or aerosols. |
The PPE Shield: Barrier Integrity Specifications
Standard latex gloves and open lab coats are insufficient . The following configuration is required for all handling of Chrysomycin B, particularly during the high-risk "powder-to-solution" phase.
A. Hand Protection: The Double-Glove Protocol
Because Chrysomycin B is frequently reconstituted in Dimethyl Sulfoxide (DMSO)—a solvent known to penetrate nitrile and carry solutes through the skin—a single layer is inadequate.
-
Inner Glove: Nitrile (4 mil / 0.10 mm). Acts as the primary skin barrier.
-
Outer Glove: Nitrile (Extended Cuff, 5-8 mil). Acts as the sacrificial shield against solvent splashes.
-
Validation: Inspect gloves for micro-tears by inflating them slightly with air before donning. Change outer gloves immediately upon any splash or every 30 minutes of continuous handling.
B. Respiratory & Inhalation Control[3][4][5][6]
-
Primary Engineering Control: All open-vial manipulations must occur within a Class II, Type A2 (or higher) Biosafety Cabinet (BSC) .
-
Secondary PPE: If a BSC is unavailable (not recommended) or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator . Surgical masks offer zero protection against chemical aerosols.
C. Ocular & Body Defense[5][7][8]
-
Eyes: Chemical splash goggles (ANSI Z87.1 compliant). Visors/face shields are recommended if handling volumes >10 mL.
-
Body: Disposable, lint-free gown with a closed front (Tyvek or polypropylene). Cuffs must be tucked under the outer glove to create a sealed interface.
Operational Workflow: Safe Reconstitution
The moment of highest risk is adding solvent to the lyophilized powder, which can generate invisible aerosols.
The "Negative Pressure" Technique:
-
Equilibrate: Place the vial in the BSC and allow airflow to stabilize for 2 minutes.
-
Penetrate: Insert the syringe needle into the vial septum.
-
Vent: Insert a secondary "venting needle" (small gauge) or use a pressure-equalization device to prevent over-pressurization inside the vial.
-
Inject: Slowly inject the solvent (e.g., DMSO) down the side of the vial wall—not directly onto the powder—to minimize dust disturbance.
-
Withdraw: Allow the powder to dissolve without vigorous shaking. Swirl gently.
Visualization: Hierarchy of Safety Logic
The following diagram illustrates the decision matrix for safe handling.
Caption: Decision logic for PPE and engineering controls based on the physical state of Chrysomycin B.
Emergency Response & Disposal
Spill Protocol (Self-Validating):
-
Isolate: Alert nearby personnel and mark the area.
-
Neutralize: Cover the spill with an absorbent pad. Apply 10% bleach (sodium hypochlorite) carefully, working from the outside in to avoid spreading. Note: Bleach oxidizes many biologicals, but high-temp incineration is the only guarantee for complete destruction.
-
Clean: Wipe with water, then ethanol.
Disposal (Cradle-to-Grave):
-
Do NOT Autoclave: Chemical stability of polyketides means autoclaving may not fully deactivate the compound, and steam could aerosolize it.
-
Method: All vials, tips, gloves, and pads must be segregated into "Cytotoxic/Chemotherapy Waste" (yellow bins in many jurisdictions) for high-temperature incineration (>1000°C) .
Visualization: Reconstitution Workflow
Caption: Step-by-step workflow for reconstituting Chrysomycin B to minimize aerosol generation.
References
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2024). Chrysomycin B Compound Summary. Retrieved from [Link]
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
